molecular formula C3H6O<br>CH3CH2CHO<br>C3H6O B047417 Propionaldehyde CAS No. 123-38-6

Propionaldehyde

Cat. No.: B047417
CAS No.: 123-38-6
M. Wt: 58.08 g/mol
InChI Key: NBBJYMSMWIIQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionaldehyde (propanal) is a key C3 building block and volatile short-chain aldehyde of significant utility in chemical research and synthesis. Its high reactivity, attributed to the electrophilic carbonyl carbon, makes it a fundamental precursor in numerous transformations. A primary application is in aldol condensation reactions, where it serves as a substrate for the synthesis of unsaturated carbonyl compounds and higher-value chemicals. Furthermore, this compound is extensively used in the synthesis of trimethylolethane and as a direct precursor to propionic acid and n-propanol through oxidation and reduction processes, respectively. In biochemical research, it is investigated for its role in lipid peroxidation and as a product of oxidative stress, providing insights into cellular damage mechanisms. Its presence is also studied in food chemistry and environmental science as a flavor volatile and potential air pollutant. Researchers value this compound for its role in heterocyclic synthesis and as a model compound for studying the reactivity of aliphatic aldehydes. When handling, appropriate safety protocols are essential due to its volatility and flammability. This product is guaranteed to be of high purity, making it ideal for sensitive synthetic and analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJYMSMWIIQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O, Array
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-18-3
Record name Propanal, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25722-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2021658
Record name Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15 °F. Vapors are heavier than air., Liquid, Liquid with a suffocating odor; [Merck Index] Clear colorless liquid with an overpowering fruity odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/sharp, pungent odour, A clear colorless liquid with an overpowering fruity odor.
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propionaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/102
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

120 °F at 760 mmHg (NTP, 1992), 48 °C, 49 °C, 120 °F
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

15 °F (NTP, 1992), -30 °C (closed cup), -22 °F (-30 °C) (Closed cup), 15-19 °F (open cup), -30 °C c.c., 15 °F
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/102
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water; miscible with ethanol, ethyl ether, SOL IN CHLOROFORM, In water, 3.06X10+5 mg/L at 25 °C, 306 mg/mL at 25 °C, Solubility in water, g/100ml: 20, miscible with alcohol, ether, water
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.805 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8657 g/cu cm at 25 °C, Relative density (water = 1): 0.8, 0.800-0.805, 0.805
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 at 100 °F (Air = 1), Relative vapor density (air = 1): 2.0, 2
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

235 mmHg at 68 °F ; 687 mmHg at 113 °F (NTP, 1992), 317.0 [mmHg], 317 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 31.3, 235 mmHg
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/102
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Liquid, Water-white liquid

CAS No.

123-38-6
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionaldehyde
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/propionaldehyde-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Propanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMJ2B4M67V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-114 °F (NTP, 1992), -80 °C, -81 °C, -114 °F
Record name PROPIONALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/922
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Propionaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula C₃H₆O. It is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2][3] As a reactive aldehyde, this compound serves as a crucial intermediate in a multitude of industrial chemical syntheses and is a subject of interest in toxicological and biomedical research due to its endogenous formation and reactivity. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound consists of a three-carbon chain with a carbonyl group (C=O) at the terminal position. Its structure is isomeric with acetone (B3395972) (propanone).[4]

Molecular Formula: C₃H₆O

Structural Formula:

Key Identifiers:

  • IUPAC Name: Propanal[2]

  • Synonyms: Propionic aldehyde, Methylacetaldehyde, Propaldehyde[1][2]

  • CAS Number: 123-38-6[1]

  • Molecular Weight: 58.08 g/mol [1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Appearance Colorless liquid[1][2]
Odor Pungent, fruity[1][2]
Boiling Point 46-50 °C[2][5][6]
Melting Point -81 °C[1][2][5]
Density 0.805 g/mL at 25 °C[5]
Solubility in Water 20 g/100 mL[2]
Vapor Pressure 317 mmHg at 25 °C[1]
Flash Point -30 °C (closed cup)[1][7]
Autoignition Temperature 207 °C[7]
Refractive Index (n20/D) 1.362[5]
LogP (octanol/water) 0.59[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows three distinct signals corresponding to the three different proton environments. The aldehyde proton (CHO) appears significantly downfield.

    • δ ~9.7 ppm (t, 1H, CHO)

    • δ ~2.4 ppm (dq, 2H, CH₂)

    • δ ~1.1 ppm (t, 3H, CH₃)

  • ¹³C NMR: The carbon-13 NMR spectrum displays three signals, with the carbonyl carbon being the most deshielded.[8]

    • δ ~200 ppm (C=O)

    • δ ~31 ppm (CH₂)

    • δ ~6 ppm (CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretch and characteristic C-H stretching frequencies for the aldehyde group.[1]

  • ~2980-2880 cm⁻¹: C-H stretch (alkyl)

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch (aldehyde)

  • ~1730 cm⁻¹: C=O stretch (strong)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns.[5]

  • m/z 58: Molecular ion [M]⁺

  • m/z 29: [CHO]⁺ or [C₂H₅]⁺ (base peak)

  • m/z 28: [C₂H₄]⁺

  • m/z 27: [C₂H₃]⁺

Chemical Reactivity and Key Reactions

This compound's reactivity is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

Oxidation

This compound can be readily oxidized to propionic acid using various oxidizing agents.

Reduction

Reduction of this compound yields 1-propanol (B7761284).

Aldol (B89426) Condensation

In the presence of a base or acid catalyst, this compound can undergo self-condensation to form 3-hydroxy-2-methylpentanal.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound by Oxidation of 1-Propanol

This protocol describes the laboratory-scale synthesis of this compound by the oxidation of 1-propanol using an acidified dichromate solution. The setup is designed to distill the more volatile this compound as it is formed, preventing its further oxidation to propionic acid.[9]

Materials:

  • 1-Propanol

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Anti-bumping granules

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Stirrer

Procedure:

  • In a round-bottom flask, place 1-propanol and a few anti-bumping granules.

  • Prepare the oxidizing solution by carefully dissolving potassium dichromate in water and then slowly adding concentrated sulfuric acid with cooling.

  • Set up a distillation apparatus with the round-bottom flask. The receiving flask should be cooled in an ice bath.

  • Gently heat the 1-propanol to its boiling point.

  • Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol. The rate of addition should be controlled to maintain a steady distillation of the product.

  • The distillate, which is an azeotropic mixture of this compound and water, is collected in the cooled receiving flask.

  • Once the addition is complete, continue heating for a short period to ensure all the aldehyde has distilled over.

  • Dry the collected distillate over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation, collecting the fraction that boils at 46-50 °C.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1_Propanol 1-Propanol Reaction_Vessel Heated Round-Bottom Flask 1_Propanol->Reaction_Vessel Oxidizing_Agent K₂Cr₂O₇ / H₂SO₄ Oxidizing_Agent->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Distillate (this compound + Water) Drying Drying (Na₂SO₄) Distillation->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Product This compound Fractional_Distillation->Product

Synthesis of this compound Workflow
Aldol Condensation of this compound

This protocol outlines the base-catalyzed self-condensation of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool a round-bottom flask containing this compound in an ice bath.

  • Slowly add the sodium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to proceed.

  • Quench the reaction by adding dilute acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol product.

  • The product can be further purified by distillation or chromatography if necessary.

Aldol_Condensation_Workflow This compound This compound Reaction Reaction (Stirring) This compound->Reaction NaOH NaOH (catalyst) NaOH->Reaction Quench Quench (Dilute Acid) Reaction->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Washing Wash (Water, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 3-hydroxy-2-methylpentanal Evaporation->Product

Aldol Condensation Experimental Workflow

Biological Significance and Signaling Pathways

This compound is not only an industrial chemical but is also formed endogenously through various metabolic processes, including the metabolism of certain amino acids and lipid peroxidation.[10] Its high reactivity allows it to interact with cellular macromolecules, leading to potential toxic effects and the activation of cellular stress response pathways.

Metabolism of this compound

The primary pathway for the detoxification of this compound in the body is its oxidation to propionic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][11] Propionic acid can then enter central metabolism.

Propionaldehyde_Metabolism This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Propionic_Acid Propionic Acid ALDH->Propionic_Acid Oxidation Metabolism Central Metabolism Propionic_Acid->Metabolism

Metabolic Pathway of this compound
Oxidative Stress and Protein Adduct Formation

As a product of lipid peroxidation, this compound is a marker and mediator of oxidative stress.[10] Its electrophilic nature allows it to react with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) to form stable covalent adducts, a process known as protein carbonylation.[6][12] This can lead to enzyme inactivation and cellular dysfunction.

Aldehyde-Induced Signaling

While a specific signaling pathway uniquely triggered by this compound is not well-defined, aldehydes, in general, are known to activate stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] This activation is often a cellular response to the damage caused by protein adduct formation and oxidative stress.

Aldehyde_Signaling This compound This compound Protein Cellular Proteins This compound->Protein Reacts with Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->this compound Protein_Adducts Protein Adducts (Carbonylation) Protein->Protein_Adducts Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) MAPK_Pathway->Cellular_Response

Aldehyde-Induced Stress Signaling Pathway

Experimental Workflow for Studying Aldehyde-Induced Cytotoxicity

This generalized workflow can be adapted to study the cytotoxic effects of this compound on a cell line of interest.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cell_Seeding Seed Cells in Multi-well Plates Propionaldehyde_Treatment Treat with Varying Concentrations of this compound Cell_Seeding->Propionaldehyde_Treatment Incubation Incubate for a Defined Period Propionaldehyde_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Incubation->Apoptosis_Assay Protein_Carbonylation_Assay Protein Carbonylation Assay (e.g., DNPH Assay, Western Blot) Incubation->Protein_Carbonylation_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Carbonylation_Assay->Data_Analysis

Workflow for Studying this compound Cytotoxicity

Conclusion

This compound is a fundamentally important aldehyde with well-characterized chemical and physical properties. Its reactivity makes it a versatile building block in organic synthesis and a molecule of significant interest in toxicology and cell biology. Understanding its synthesis, reactions, and interactions with biological systems is crucial for researchers in chemistry and the life sciences. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of this compound.

References

Propionaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Propanal CAS Number: 123-38-6

This technical guide provides an in-depth overview of propionaldehyde (propanal), a significant three-carbon aldehyde.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, experimental protocols for its synthesis, and its biological relevance.

Core Chemical and Physical Properties

This compound is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2] It is a highly reactive compound due to the presence of the aldehyde functional group.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₆O[1]
Molecular Weight 58.08 g/mol [1]
Boiling Point 46-50 °C[1]
Melting Point -81 °C[1]
Density 0.81 g/cm³[2]
Flash Point -26 °C[1][2]
Solubility in Water 20 g/100 mL[1]
Vapor Pressure 235 mmHg at 20 °C[2]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is highly flammable and can form explosive mixtures with air.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable Liquids H225: Highly flammable liquid and vapor.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation H318: Causes serious eye damage.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1]
Specific target organ toxicity H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale synthesis of this compound via the oxidation of n-propyl alcohol, adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

  • n-Propyl alcohol (100 g, 1.7 moles)

  • Potassium dichromate (164 g, 0.56 mole)

  • Concentrated sulfuric acid (120 mL, 2.2 moles)

  • Water (1 L)

  • Anhydrous sodium sulfate (B86663) (5 g)

  • 2-L three-necked round-bottomed flask

  • Mercury-sealed stirrer

  • Dropping funnel

  • 60-cm bulb condenser

  • Distillation apparatus

  • Ice-water bath

Procedure:

  • Place 100 g (125 cc, 1.7 moles) of n-propyl alcohol into a 2-L three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle.[3]

  • Circulate water at 60°C through the bulb condenser. Connect a second condenser for downward distillation to the top of the first condenser, and circulate cold water through it. The receiver should be cooled in an ice-water bath.[3]

  • Heat the alcohol in the flask to boiling and begin stirring.[3]

  • Prepare an oxidizing mixture by dissolving 164 g (0.56 mole) of potassium dichromate in 1 L of water and carefully adding 120 cc of concentrated sulfuric acid.[3]

  • Add the oxidizing mixture to the boiling alcohol through the dropping funnel over approximately 30 minutes, maintaining vigorous boiling of the flask's contents.[3]

  • After the addition is complete, continue to boil the mixture for an additional 15 minutes to distill any remaining aldehyde.[3]

  • Collect the distillate, which is crude this compound.

  • Dry the collected this compound with 5 g of anhydrous sodium sulfate.[3]

  • Perform a fractional distillation of the dried product. Collect the fraction boiling between 48–55 °C. The expected yield is 44–47 g (45–49% of the theoretical amount).[3]

Biological Relevance and Metabolism

This compound is a reactive aldehyde that can be formed endogenously through various metabolic processes and is also present in the environment. In biological systems, it is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH).[6] This detoxification pathway is crucial as aldehydes are generally toxic to cells.

The metabolic pathway of this compound involves its oxidation to propionic acid, a reaction catalyzed by ALDH with the concomitant reduction of NAD⁺ to NADH.[6] Propionic acid can then enter central metabolic pathways.

Metabolic_Pathway_of_this compound This compound This compound (CH₃CH₂CHO) PropionicAcid Propionic Acid (CH₃CH₂COOH) This compound->PropionicAcid Oxidation ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH ALDH->PropionicAcid NADH NADH + H⁺ ALDH->NADH Reduced Cofactor NAD NAD⁺ NAD->ALDH Cofactor

Metabolic conversion of this compound to propionic acid by ALDH.

Experimental Workflow: Laboratory Synthesis

The laboratory synthesis of this compound described in Section 3 can be visualized as a workflow diagram, outlining the key steps from starting materials to the purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Propanol n-Propyl Alcohol Reaction Oxidation Reaction (Boiling, Stirring) Propanol->Reaction OxidizingAgent K₂Cr₂O₇ / H₂SO₄ OxidizingAgent->Reaction Distillation1 Simultaneous Distillation Reaction->Distillation1 Vapor CrudeProduct Crude this compound Distillation1->CrudeProduct Condensate Drying Drying with Na₂SO₄ Distillation2 Fractional Distillation Drying->Distillation2 PurifiedProduct Purified this compound Distillation2->PurifiedProduct 48-55 °C fraction CrudeProduct->Drying

Workflow for the laboratory synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of propionaldehyde, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols, and a logical workflow diagram to illustrate the process of property determination.

Physical Properties of this compound

This compound, also known as propanal, is a three-carbon aldehyde with the chemical formula CH₃CH₂CHO. It is a colorless, volatile liquid with a characteristic pungent, fruity odor. Understanding its physical properties is crucial for its application in various chemical syntheses and for ensuring safe handling and storage.

The boiling point and density of this compound have been determined and reported in numerous chemical literature and databases. The following table summarizes these key physical properties.

Physical PropertyValueConditions
Boiling Point 46-50 °CAt standard atmospheric pressure (760 mmHg)
48 °CAt standard atmospheric pressure[1]
49 °CAt 760 Torr[2]
Density 0.81 g/cm³At 20 °C[1]
0.805 g/mLAt 25 °C[3][4][5]
0.805 g/mLAt 20 °C

Experimental Protocols

Accurate determination of physical properties relies on precise and validated experimental methodologies. The following sections detail the protocols for the synthesis of this compound and the determination of its boiling point, as well as a standard method for measuring its density.

A common laboratory method for the preparation of this compound is the oxidation of 1-propanol (B7761284). This procedure also allows for the direct determination of the product's boiling point during purification.

Materials:

  • 1-Propanol

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distillation apparatus with a reflux condenser and a receiving flask

Procedure:

  • Reaction Setup: In a round-bottom flask, place 1-propanol. The flask is fitted with a dropping funnel and a reflux condenser. The outlet of the reflux condenser is connected to a distillation condenser and a cooled receiving flask.

  • Oxidizing Mixture Preparation: Prepare a solution of potassium dichromate in water and slowly add concentrated sulfuric acid while cooling the mixture.

  • Oxidation Reaction: Gently heat the 1-propanol in the flask to its boiling point. Slowly add the oxidizing mixture from the dropping funnel. The heat from the exothermic reaction will maintain the distillation of the this compound as it is formed. The temperature of the vapor at the distillation head should be monitored.

  • Product Collection: The this compound, having a lower boiling point than 1-propanol, distills over and is collected in the ice-cooled receiving flask.

  • Purification and Boiling Point Measurement: The collected distillate is dried over anhydrous sodium sulfate. The dried liquid is then purified by fractional distillation. The boiling point is recorded as the temperature range over which the majority of the liquid distills at a constant temperature. The boiling point of pure this compound is expected to be in the range of 46-50 °C at standard atmospheric pressure.

The density of a liquid can be determined using several standard methods. The pycnometer method is a precise and commonly used technique for volatile liquids like this compound. This protocol is based on the principles outlined in OECD Test Guideline 109.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

  • This compound sample

  • Deionized water (for calibration)

Procedure:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance (m_empty).

    • Fill the pycnometer with deionized water and insert the stopper, ensuring the capillary is filled and no air bubbles are present.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

    • Remove the pycnometer, carefully wipe it dry, and weigh it (m_water).

    • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m_water - m_empty) / ρ_water.

  • Measurement of this compound Density:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with the this compound sample, following the same procedure as with water.

    • Equilibrate the filled pycnometer in the constant temperature water bath.

    • Wipe the pycnometer dry and weigh it (m_this compound).

  • Calculation of Density:

    • The mass of the this compound is calculated as: m_sample = m_this compound - m_empty.

    • The density of the this compound (ρ_this compound) is then calculated as: ρ_this compound = m_sample / V.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of this compound, from initial synthesis to final data analysis.

G cluster_synthesis Synthesis & Purification cluster_property_determination Property Determination cluster_data Data Analysis start Start: 1-Propanol oxidation Oxidation with K₂Cr₂O₇ / H₂SO₄ start->oxidation distillation Distillation of Crude this compound oxidation->distillation drying Drying with Na₂SO₄ distillation->drying fractional_distillation Fractional Distillation drying->fractional_distillation pure_this compound Pure this compound fractional_distillation->pure_this compound bp_measurement Boiling Point Measurement (during distillation) fractional_distillation->bp_measurement density_measurement Density Measurement (Pycnometer Method) pure_this compound->density_measurement bp_data Boiling Point Data bp_measurement->bp_data density_data Density Data density_measurement->density_data final_report Final Report bp_data->final_report density_data->final_report

Caption: Workflow for the determination of the physical properties of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propionaldehyde (propanal), a key aldehyde in organic chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Triplet (t)1HAldehydic proton (-CHO)
~2.4Doublet of Quartets (dq)2HMethylene protons (-CH₂-)
~1.1Triplet (t)3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows three signals, one for each unique carbon atom.[1]

Chemical Shift (δ) ppmAssignment
~203.2Carbonyl carbon (C=O)[1]
~37.3Methylene carbon (-CH₂-)[1]
~6.0Methyl carbon (-CH₃)[1]
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 10-20 mg of high-purity this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.[4]

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.[5]

    • A wider spectral width of about 240 ppm is necessary.[5]

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[2][5]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve this compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase and Baseline Correction E->F G Reference to TMS F->G H Structural Information G->H Final Spectrum

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~2975-2845StrongC-H stretch (alkyl)[6]
~2880-2650MediumC-H stretch (aldehyde)[6]
~1740-1720Very StrongC=O stretch (carbonyl)[6]

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[2]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is automatically subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.[2]

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[2] To improve the signal-to-noise ratio, 16 to 32 scans are co-added and averaged.[2]

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.

IR_Spectroscopy_Methodology A Start B Record Background Spectrum (Clean ATR Crystal) A->B Step 1 C Place this compound Sample on ATR Crystal B->C Step 2 D Acquire IR Spectrum (4000-400 cm-1, 16-32 scans) C->D Step 3 E Perform Fourier Transform D->E Step 4 F Obtain IR Spectrum (Transmittance vs. Wavenumber) E->F Step 5 G End F->G

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
58Moderate[C₃H₆O]⁺• (Molecular Ion, M⁺•)[7]
29High (Base Peak)[CHO]⁺ or [C₂H₅]⁺[7]
28Moderate[C₂H₄]⁺• or [CO]⁺•[7]
Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile compounds like this compound.

  • Sample Preparation: The this compound sample is diluted in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.[2]

  • Gas Chromatography (GC):

    • Instrumentation: A GC system coupled to a mass spectrometer.[2]

    • Injection: 1 µL of the diluted sample is injected into the GC inlet, which is typically heated to around 250 °C.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).[2] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[2]

  • Mass Spectrometry (MS):

    • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic_Technique_Relationship cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information This compound This compound (C3H6O) NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity FunctionalGroups Functional Groups (C=O, C-H) IR->FunctionalGroups MolecularWeight Molecular Weight and Fragmentation Pattern MS->MolecularWeight

Spectroscopic Analysis of this compound

References

Propionaldehyde synthesis from 1-propanol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Propionaldehyde via 1-Propanol (B7761284) Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (propanal) is a crucial three-carbon aldehyde serving as a vital intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, resins, and fragrances.[1][2] While the industrial-scale production of this compound is dominated by the hydroformylation of ethylene[1][3], its synthesis through the selective oxidation of 1-propanol remains a fundamental and widely applied transformation in laboratory and specialized settings. This guide provides a comprehensive technical overview of the primary methodologies for this conversion, focusing on the chemical principles, detailed experimental protocols, and quantitative outcomes. The key challenge in this synthesis is achieving high selectivity for this compound while preventing its subsequent oxidation to propionic acid. This document explores various strategies to control this selectivity, including the use of specific oxidizing agents and the immediate removal of the product from the reaction medium.

Core Principles of Selective Oxidation

The oxidation of a primary alcohol, such as 1-propanol, proceeds in two main stages: first to an aldehyde (this compound) and then to a carboxylic acid (propionic acid).

G cluster_path General Oxidation Pathway Propanol 1-Propanol (CH₃CH₂CH₂OH) Propanal This compound (CH₃CH₂CHO) Propanol->Propanal [O] (Selective Oxidation) PropanoicAcid Propionic Acid (CH₃CH₂COOH) Propanal->PropanoicAcid [O] (Further Oxidation)

Caption: General pathway for the oxidation of 1-propanol.

The primary objective is to halt the reaction at the aldehyde stage. This is typically achieved by one of two strategies:

  • Use of Mild Oxidizing Agents: Employing reagents that are strong enough to oxidize the alcohol to an aldehyde but not sufficiently potent to effect the subsequent oxidation to a carboxylic acid under the reaction conditions.[4]

  • Immediate Product Removal: Taking advantage of the different physical properties of the reactant and products. This compound has a much lower boiling point (48°C) than 1-propanol (97°C) and propionic acid (141°C).[3] By performing the reaction at a controlled temperature and immediately distilling the aldehyde as it forms, over-oxidation can be effectively prevented.[1]

Synthesis Methodologies

Method 1: Oxidation with Chromium-Based Reagents

The most common laboratory-scale synthesis of this compound from 1-propanol involves oxidation with an acidified solution of potassium dichromate (K₂Cr₂O₇).[3] The key to achieving high selectivity for the aldehyde is the use of a specific distillation setup that removes the volatile this compound from the reaction mixture as it is formed.[1]

This protocol is adapted from established procedures in organic synthesis.[5][6]

  • Apparatus Setup:

    • A three-necked, round-bottomed flask (2 L) is fitted with a mercury-sealed stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle.

    • The first condenser is connected to a circulating water bath maintained at 60°C. This temperature is high enough to allow this compound vapor (b.p. 48°C) to pass but will condense and return the unreacted 1-propanol (b.p. 97°C) to the flask.[3][5]

    • A second condenser, cooled with cold circulating water, is attached to the outlet of the first condenser for downward distillation.

    • An ice-cooled receiver flask is connected to the end of the second condenser to collect the this compound distillate.[5]

  • Reagents:

    • 1-Propanol: 100 g (1.7 moles)

    • Potassium Dichromate (K₂Cr₂O₇): 164 g (0.56 mole)

    • Concentrated Sulfuric Acid (H₂SO₄): 120 mL (2.2 moles)

    • Water: 1 L

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): 5 g (for drying)

  • Procedure:

    • Place the 100 g of 1-propanol into the 2 L flask.

    • Prepare the oxidizing mixture by dissolving 164 g of potassium dichromate in 1 L of water and then slowly adding 120 mL of concentrated sulfuric acid with cooling.

    • Heat the 1-propanol in the flask to a gentle boil while stirring.

    • Slowly add the oxidizing mixture from the dropping funnel over approximately 30 minutes. Maintain vigorous boiling and stirring throughout the addition. The orange color of the dichromate (Cr₂O₇²⁻) will turn green as it is reduced to Cr³⁺.[6][7]

    • After the addition is complete, continue boiling for an additional 15 minutes to ensure all the aldehyde has distilled over.

    • The collected distillate is dried over 5 g of anhydrous sodium sulfate and then purified by fractional distillation.[5]

G cluster_workflow Workflow: Dichromate Oxidation of 1-Propanol A 1. Setup Apparatus (3-neck flask, stirrer, dropping funnel, 2 condensers, ice-cooled receiver) B 2. Charge Flask (100g 1-Propanol) A->B D 4. Heat 1-Propanol (to boiling) B->D C 3. Prepare Oxidant (K₂Cr₂O₇ + H₂O + H₂SO₄) E 5. Add Oxidant Slowly (over 30 mins) C->E D->E Maintain vigorous boiling F 6. Control Condenser Temp (1st Condenser @ 60°C) E->F G 7. Collect Distillate (this compound in ice-cooled receiver) F->G Selective Condensation H 8. Dry Product (Anhydrous Na₂SO₄) G->H I 9. Purify (Fractional Distillation) H->I

Caption: Experimental workflow for this compound synthesis via dichromate oxidation.

ParameterValueReference
Starting Material100 g (1.7 moles) 1-Propanol[5]
Product Mass44 - 47 g[5]
Calculated Yield 45 - 49% [5]
Boiling Point48 - 55°C (collected fraction)[5]
Refractive Index (n²⁰D)1.364 (pure: 1.3636)[5]

A milder alternative to potassium dichromate is Pyridinium Chlorochromate (PCC). It is known for selectively oxidizing primary alcohols to aldehydes without significant over-oxidation. The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM).[4]

Method 2: Heterogeneous Catalytic Oxidation

Various solid-state catalysts have been developed for the selective oxidation of 1-propanol, offering potential advantages in terms of reusability and milder reaction conditions.

Supported Co-Mg-O catalysts have demonstrated effectiveness in the gas-phase selective oxidation of primary alcohols to aldehydes.[8]

  • Apparatus: A tubular flow reactor is typically used for this gas-phase reaction.

  • Catalyst: Co-Mg-O supported on a high-surface-area material like TiO₂ or Al₂O₃.

  • Procedure:

    • A gaseous mixture of 1-propanol and an oxidant (e.g., air) is passed through the heated reactor containing the catalyst bed.

    • The reaction temperature is a critical parameter and is typically maintained in the range of 573-623 K.

    • The product stream is cooled, and the this compound is condensed and collected.

Catalyst SystemSupportMax. This compound YieldTemperature RangeReference
Co-Mg-OTiO₂ / Al₂O₃up to 53%Not specified[8]
V-Mg-OTiO₂ (anatase)up to 66%573 - 623 K[8]

Heteropolyoxometalates, such as proline-based heteropolyphosphatotungstate (ProH)₃[PW₁₂O₄₀], can catalyze the oxidation of 1-propanol using hydrogen peroxide (H₂O₂) as a green oxidant.[9] While these systems are often optimized for complete oxidation to propionic acid, the reaction proceeds through a this compound intermediate.[9][10] Controlling the reaction time and the catalyst's oxidative capacity can favor the aldehyde. A catalyst with lower oxidisability is noted to primarily yield this compound.[9]

G cluster_cycle Proposed Catalytic Cycle: Heteropolyoxometalate Catalyst Catalyst (ProH)₃[PW₁₂O₄₀] Intermediate Active Peroxygen Intermediate Catalyst->Intermediate + H₂O₂ Intermediate->Catalyst - Active Oxygen (Re-polymerization) Propanol 1-Propanol Propanal This compound Intermediate->Propanal Transfers Active Oxygen H2O2 H₂O₂ Propanol->Propanal Oxidation H2O H₂O

Caption: Catalytic cycle for 1-propanol oxidation via heteropolyoxometalate.[9]

Summary and Comparison

MethodOxidant / CatalystPhaseKey AdvantagesKey DisadvantagesTypical Yield
Chromium Oxidation K₂Cr₂O₇ / H₂SO₄LiquidWell-established, reliable lab methodUse of toxic Cr(VI), stoichiometric waste45-49%[5]
PCC Oxidation Pyridinium ChlorochromateLiquidHigh selectivity, mild conditionsExpensive, requires anhydrous conditionsN/A
Gas-Phase Catalysis Co-Mg-O, V-Mg-OGasContinuous process, catalyst reusabilityRequires specialized high-temp equipment53-66%[8]
Heteropolyoxometalate (ProH)₃[PW₁₂O₄₀] / H₂O₂Liquid"Green" oxidant (H₂O₂), reusable catalystCan lead to over-oxidation to acidN/A (Favors acid)

Conclusion

The synthesis of this compound from 1-propanol can be effectively achieved through several methods, each with distinct advantages and applications. For laboratory-scale synthesis, the oxidation with acidified potassium dichromate coupled with immediate distillation remains a robust and well-documented procedure, providing moderate yields.[5] For applications demanding milder conditions and higher selectivity, reagents like PCC are suitable.[4] The development of heterogeneous catalytic systems, particularly for gas-phase reactions, points toward more sustainable and continuous production methodologies, offering higher potential yields and easier product-catalyst separation.[8] The choice of method will ultimately depend on the required scale, available equipment, and considerations regarding cost, safety, and environmental impact.

References

An In-depth Technical Guide to the Industrial Production of Propionaldehyde via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial production of propionaldehyde, a crucial chemical intermediate, through the hydroformylation of ethylene (B1197577). The document details the underlying chemistry, catalytic systems, reaction mechanisms, and process conditions that define modern manufacturing methodologies. Emphasis is placed on the widely adopted low-pressure oxo process utilizing rhodium-based catalysts.

Introduction to Hydroformylation

Hydroformylation, also known as the "oxo synthesis" or "oxo process," is a cornerstone of industrial organic chemistry, responsible for the production of millions of tons of aldehydes annually.[1][2] The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] For the synthesis of this compound, ethylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen).

Overall Reaction: CH₂=CH₂ + CO + H₂ → CH₃CH₂CHO

This exothermic reaction is a prime example of homogeneous catalysis, where the catalyst exists in the same phase as the reactants.[1][3] this compound is a valuable intermediate used to produce n-propanol, propionic acid, and trimethylolethane, which are precursors for coatings, plastics, textiles, and pharmaceuticals.[4][5]

Catalytic Systems: Cobalt vs. Rhodium

While various transition metals can catalyze hydroformylation, only cobalt and rhodium complexes have proven commercially viable.[6] The general order of catalytic activity for unmodified metals is Rh > Co > Ir > Ru > Os > Pt > Pd > Fe > Ni.[7][8]

  • Cobalt Catalysts: The original industrial oxo process, developed by Otto Roelen in 1938, utilized an unmodified cobalt carbonyl catalyst (HCo(CO)₄).[9][10] This process, however, requires harsh operating conditions, including high pressures (200–300 bar) and high temperatures (140–180 °C).[9][10] These conditions can lead to lower selectivity and significant side reactions.[11]

  • Rhodium Catalysts: In the 1970s, rhodium-based catalysts were introduced, revolutionizing the industry.[6][12] These catalysts are 10³ to 10⁴ times more active than their cobalt counterparts, allowing for significantly milder reaction conditions.[9] The development of the low-pressure oxo (LPO) process, which uses a rhodium complex with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), has become the dominant method for producing this compound.[4][12]

The key advantages of rhodium-phosphine catalysts include higher reaction rates, greater selectivity for the desired linear aldehyde (this compound from ethylene), and lower energy consumption due to milder operating conditions.[6]

Reaction Mechanism: The Catalytic Cycle

The hydroformylation of ethylene using a rhodium-phosphine catalyst generally follows a dissociative mechanism, often referred to as the Heck and Breslow cycle. The active catalytic species is typically a rhodium hydride complex, such as HRh(CO)(PPh₃)₂.

The cycle involves several key steps:

  • Olefin Coordination: The ethylene substrate coordinates to the rhodium center.

  • Migratory Insertion (Hydrorhodation): The rhodium-hydride bond adds across the ethylene double bond to form a rhodium-alkyl intermediate.

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex.

  • Migratory Insertion (Carbonylation): The ethyl group migrates to an adjacent carbonyl ligand, forming a propionyl-rhodium species. This is often considered a rate-determining step.[13]

  • Oxidative Addition: A molecule of hydrogen (H₂) adds to the rhodium center. This step has also been identified as a kinetically relevant or rate-limiting step.[14][15][16]

  • Reductive Elimination: The this compound product is eliminated, regenerating the active rhodium-hydride catalyst, which can then begin a new cycle.

G Catalytic Cycle of Ethylene Hydroformylation A HRh(CO)(PPh₃)₂ (Active Catalyst) E Olefin Complex A->E + C₂H₄ - PPh₃ B Rh(CH₂CH₃)(CO)(PPh₃)₂ F CO Complex B->F + CO C Rh(COCH₂CH₃)(CO)(PPh₃)₂ D H₂Rh(COCH₂CH₃)(CO)(PPh₃)₂ C->D + H₂ (Oxidative Addition) D->A - CH₃CH₂CHO (Reductive Elimination) + PPh₃ E->B Migratory Insertion (Hydrorhodation) F->C Migratory Insertion (Carbonylation) G Industrial this compound Production Workflow reactants Ethylene + Syngas (CO + H₂) reactor Hydroformylation Reactor (Continuous Stirred Tank) reactants->reactor separator Gas-Liquid Separator reactor->separator Reactor Effluent distillation Distillation Column (Evaporator) separator->distillation Liquid Phase gas_recycle Unreacted Gas Recycle separator->gas_recycle Gas Phase product This compound Product (Purity >99%) distillation->product Overhead Product catalyst_recycle Catalyst Recycle Stream distillation->catalyst_recycle Bottoms catalyst_recycle->reactor gas_recycle->reactor

References

Propionaldehyde: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Propionaldehyde

Introduction

This compound (also known as propanal) is a three-carbon aldehyde with the chemical formula CH₃CH₂CHO.[1] It serves as a valuable intermediate in the synthesis of various organic compounds, including plastics, pharmaceuticals, perfumes, and resins.[1][2][3] While indispensable in many chemical processes, its volatile and reactive nature necessitates a thorough understanding of its associated hazards and strict adherence to safety protocols. This guide provides detailed health and safety information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause significant health effects.[4][5] It is a highly flammable liquid and vapor, with a low flash point, making it a serious fire hazard.[6][7] The vapor is heavier than air and can travel a considerable distance to an ignition source, leading to flashback.[6][7] Furthermore, this compound is an irritant to the skin, eyes, and respiratory system.[4][5][8]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[5][9]

  • H315: Causes skin irritation.[5][9]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][9]

  • H302 + H332: Harmful if swallowed or if inhaled.[9][10]

Physical and Chemical Properties

A comprehensive understanding of this compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₃H₆O[7]
Molecular Weight 58.08 g/mol [6][11]
Appearance Colorless liquid[6][7][11]
Odor Pungent, fruity, and suffocating[1][6][11]
Boiling Point 48°C (118.4°F)[12][13]
Melting Point -81°C (-113.8°F)[12][13]
Flash Point -30°C (-22°F) to -40°C (-40°F) (closed cup)[7][13][14]
Vapor Pressure 235 mmHg at 20°C[6][11]
Vapor Density 2.0 (Air = 1)[6]
Specific Gravity 0.805 at 20°C (Water = 1)[6]
Solubility in Water 30.6 g/100 mL at 25°C[12]
Autoignition Temperature 195°C (383°F)[10]
Lower Explosive Limit (LEL) 2.9%[6]
Upper Explosive Limit (UEL) 17%[6]

Toxicological Information

This compound poses several toxicological risks through various routes of exposure.

3.1 Acute Toxicity

  • Oral: Harmful if swallowed.[4][9] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[4] The oral LD50 in rats is reported as 1690 mg/kg.[12]

  • Inhalation: Harmful if inhaled.[9] Vapors can cause irritation to the nose and throat, leading to coughing, sore throat, and shortness of breath.[8] High concentrations may lead to drowsiness, dizziness, and central nervous system effects.[4][15]

  • Dermal: May be harmful in contact with skin.[10] It can cause skin irritation, redness, and a burning sensation.[5][8]

  • Eye Irritation: Causes serious eye irritation and can result in severe burns.[5][8][10]

3.2 Chronic Toxicity Substance accumulation in the body may occur with repeated or long-term occupational exposure.[4] Chronic exposure could potentially lead to kidney and liver damage.[4]

Exposure RouteSpeciesToxicity ValueReference
Oral LD50Rat1690 mg/kg[12]
Inhalation LC50(Not specified)(Data not readily available in summarized format)
Dermal LD50(Not specified)(Data not readily available in summarized format)

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for this compound.

OrganizationExposure LimitValue
ACGIH TLV-TWA (8-hour)20 ppm[8][16]
NIOSH REL-TWA (up to 10-hour)(Not specified in results)
OSHA PEL-TWA (8-hour)(Not specified in results)
CAL/OSHA PEL-TWA (8-hour)(Not specified in results)

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

5.1 Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Use non-sparking tools and explosion-proof equipment.[5][8]

  • Ground and bond containers during transfer to prevent static discharge.[1]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[8]

  • Wash hands thoroughly after handling.[5]

5.2 Storage

  • Store in a cool, dry, well-ventilated, fireproof area.[7][8]

  • Keep containers tightly closed.[8]

  • Store away from heat, sparks, open flames, and other ignition sources.[8]

  • Separate from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[7][8]

  • This compound can form explosive peroxides upon prolonged contact with air and light; therefore, it should be stored under an inert atmosphere (e.g., nitrogen) and checked for peroxides before distillation.[4][6][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[13][14][17]

  • Skin Protection: Wear protective gloves (butyl rubber is recommended) and clothing to prevent skin contact.[8] An emergency shower should be readily available.[8]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[8] For high vapor concentrations, a supplied-air respirator may be necessary.[6]

Emergency Procedures

7.1 First Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them at rest.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Seek immediate medical attention.[19]

7.2 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][8] Water spray may be ineffective but can be used to cool fire-exposed containers.[8]

  • Fire Fighting Procedures: Evacuate the area.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode in a fire.[8]

7.3 Accidental Release Measures

  • Small Spills: Eliminate all ignition sources.[8] Absorb the spill with an inert, non-combustible material such as sand or activated charcoal.[6][8] Place the absorbed material in a sealed container for disposal.[8]

  • Large Spills: Evacuate personnel from the area and control entry.[8] Eliminate all ignition sources.[8] Dike the spill to prevent it from entering waterways.[6] Use a vapor-suppressing foam to reduce vapors.[6]

Experimental Protocols

8.1 Protocol for Detecting Aldehydes (Qualitative)

This section outlines a general protocol for the qualitative detection of aldehydes, which can be adapted for this compound.

Tollens' Test (Silver Mirror Test)

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of silver nitrate (B79036) solution. Add a few drops of dilute sodium hydroxide (B78521) solution to form a precipitate of silver oxide. Add dilute ammonium (B1175870) hydroxide solution dropwise with shaking until the precipitate just dissolves.

  • Procedure: Add a small amount of the sample (a few drops if liquid) to the freshly prepared Tollens' reagent.

  • Observation: Gently warm the test tube in a water bath. The formation of a silver mirror on the inner wall of the test tube indicates the presence of an aldehyde.[20]

Fehling's Test

  • Preparation of Fehling's Solution: Mix equal volumes of Fehling's solution A (copper(II) sulfate (B86663) solution) and Fehling's solution B (sodium potassium tartrate and sodium hydroxide solution) in a test tube.

  • Procedure: Add a small amount of the sample to the prepared Fehling's solution.

  • Observation: Heat the test tube in a boiling water bath. The formation of a red precipitate of copper(I) oxide indicates the presence of an aldehyde.[20]

Precautions: Handle all reagents with care and perform the heating steps in a water bath.[20]

Visualizations

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response This compound This compound Flammability Highly Flammable (H225) This compound->Flammability Health_Hazards Health Hazards (H302, H315, H319, H332, H335) This compound->Health_Hazards Handling Proper Handling: - Fume Hood - Grounding - Non-sparking tools Flammability->Handling Fire Fire Response: - Use Dry Chemical, CO2, or Alcohol Foam - Cool Containers Flammability->Fire PPE Personal Protective Equipment: - Goggles/Face Shield - Gloves (Butyl Rubber) - Respirator (if needed) Health_Hazards->PPE First_Aid First Aid: - Remove to Fresh Air - Flush Skin/Eyes with Water - Seek Medical Attention Health_Hazards->First_Aid Spill Spill Response: - Eliminate Ignition Sources - Absorb with Inert Material Handling->Spill Storage Safe Storage: - Cool, Ventilated - Away from Ignition Sources - Inert Atmosphere

Caption: Hazard identification, prevention, and emergency response workflow for this compound.

Propionaldehyde_Handling_Workflow start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select and Don Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Work Area in Fume Hood ppe_selection->fume_hood_prep handling_procedure Perform Chemical Handling Procedure fume_hood_prep->handling_procedure waste_disposal Dispose of Waste Properly handling_procedure->waste_disposal decontamination Decontaminate Work Area and PPE waste_disposal->decontamination end End: Procedure Complete decontamination->end

Caption: A standard workflow for the safe handling of this compound in a laboratory setting.

References

Propionaldehyde environmental fate and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Propionaldehyde

Introduction

This compound (propanal), a three-carbon aldehyde with the formula CH₃CH₂CHO, is a significant industrial chemical used as a precursor in the synthesis of plastics, pharmaceuticals, perfumes, and resins.[1][2][3] It is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][4] this compound is produced industrially on a large scale, primarily through the hydroformylation of ethylene.[5] Its presence in the environment stems from both natural sources, such as emissions from plants and the combustion of wood, and anthropogenic activities, including industrial manufacturing, vehicle exhaust, and waste incineration.[2][6][7] Given its widespread use and release, a thorough understanding of its environmental fate and degradation pathways is critical for researchers, scientists, and drug development professionals to assess its environmental impact and persistence. This guide provides a detailed technical overview of this compound's behavior in various environmental compartments, its degradation mechanisms, and the experimental methodologies used for its study.

Physicochemical Properties

The environmental distribution and behavior of this compound are governed by its fundamental physicochemical properties. It is a volatile compound with significant water solubility, which dictates its partitioning between air, water, and soil.[4][8] A summary of these key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃H₆O[4][8]
Molecular Weight 58.08 g/mol [4][8]
Boiling Point 48 - 49 °C at 760 mmHg[7][8][9]
Melting Point -81 °C[8][9]
Vapor Pressure 235 - 317 mmHg at 20-25 °C[4][7][8][9]
Water Solubility 20 - 30.6 g/100 mL at 20-25 °C[7][8]
Henry's Law Constant 7.34 x 10⁻⁵ atm-m³/mole[4]
Log Octanol-Water Partition Coefficient (Log Kow) 0.6[4]
Estimated Soil Adsorption Coefficient (Koc) 50[4]
Estimated Bioconcentration Factor (BCF) 3[4]

Environmental Fate

Based on its physical and chemical properties, this compound's fate in the environment is characterized by high mobility and relatively rapid degradation.

Atmospheric Fate

Due to its high vapor pressure, this compound released into the environment is expected to exist almost exclusively in the vapor phase in the atmosphere.[4][6] The primary removal process from the atmosphere is through chemical reactions.

  • Reaction with Hydroxyl Radicals: The dominant atmospheric loss process is the reaction with photochemically-produced hydroxyl (OH) radicals.[4][6] This reaction proceeds primarily via the abstraction of the aldehydic hydrogen atom.[10][11] The estimated atmospheric half-life for this reaction is between 12 and 20 hours.[4][6] Reaction products include acetaldehyde, formaldehyde, and peroxypropionyl nitrate.[6]

  • Photolysis: Direct photolysis (degradation by sunlight) is another significant pathway.[4] The direct photolysis rate constant is approximately 4x10⁻⁵ sec⁻¹, which corresponds to an atmospheric half-life of about 4.8 hours.[4]

Aquatic Fate

When released into water, this compound is not expected to adsorb significantly to suspended solids or sediment, owing to its low estimated Koc value.[4]

  • Volatilization: Volatilization from water surfaces is a key fate process, driven by its Henry's Law constant.[4] The estimated volatilization half-life is approximately 11 hours from a model river and 5.8 days from a model lake.[4]

  • Biodegradation: Biological degradation is considered the most dominant loss process in aquatic environments.[4][12] Studies have shown that this compound is readily biodegradable, reaching 94% of its theoretical Biochemical Oxygen Demand (BOD) in 4 weeks using an activated sludge inoculum.[4]

  • Bioconcentration: With a low estimated BCF of 3, the potential for bioconcentration in aquatic organisms is low.[4]

  • Hydrolysis: this compound lacks functional groups that hydrolyze under typical environmental conditions, so hydrolysis is not an important fate process.[4]

Soil Fate

If released to soil, this compound is expected to exhibit very high mobility based on its estimated Koc of 50.[4]

  • Volatilization: Volatilization from both moist and dry soil surfaces is anticipated to be an important transport mechanism.[4]

  • Adsorption: Adsorption to the solid soil phase is not expected to be a significant process.[13]

  • Biodegradation: Given its ready biodegradability in aquatic systems, biodegradation is also expected to be a significant degradation pathway in soil.

Degradation Pathways

This compound is degraded in the environment through a combination of abiotic and biotic processes.

Abiotic Degradation

Atmospheric Oxidation by Hydroxyl Radical The reaction with OH radicals initiates a cascade of reactions leading to the formation of various secondary pollutants. The primary step is the abstraction of the hydrogen atom from the aldehyde group, forming a propionyl radical. This radical then reacts with molecular oxygen to form a propionylperoxy radical, which participates in further atmospheric reactions.[14]

This compound This compound (CH₃CH₂CHO) PropionylRadical Propionyl Radical (CH₃CH₂CO•) This compound->PropionylRadical + •OH - H₂O PropionylPeroxy Propionylperoxy Radical (CH₃CH₂C(O)O₂•) PropionylRadical->PropionylPeroxy + O₂ Products Secondary Products (Acetaldehyde, Formaldehyde, Peroxypropionyl Nitrate) PropionylPeroxy->Products + NO, HO₂•, RO₂•

Atmospheric degradation of this compound by OH radical.

Photolysis this compound absorbs ultraviolet radiation, leading to its decomposition through several primary pathways. The two main processes are the cleavage into an ethyl radical and a formyl radical, and the molecular decomposition into ethane (B1197151) and carbon monoxide.[15][16]

cluster_0 Primary Photodissociation cluster_1 Radical Pathway cluster_2 Molecular Pathway This compound This compound (CH₃CH₂CHO) EthylRadical Ethyl Radical (•C₂H₅) This compound->EthylRadical hv (Path A) Ethane Ethane (C₂H₆) This compound->Ethane hv (Path B) FormylRadical Formyl Radical (•CHO) CO Carbon Monoxide (CO)

Primary photodissociation pathways of this compound.

Thermal Decomposition At elevated temperatures (e.g., 520-560 °C), such as those in combustion processes, this compound undergoes thermal decomposition. This is a complex free-radical chain reaction initiated by the formation of ethyl and formyl radicals, leading to products like ethane, carbon monoxide, ethylene, and hydrogen.[17][18]

Biodegradation

Aerobic Biodegradation this compound is readily biodegradable under aerobic conditions.[4] In microbial systems, it can be oxidized to propionyl-CoA by this compound dehydrogenase.[19] Propionyl-CoA can then enter central metabolic pathways, such as the methylcitrate cycle, for further breakdown and energy production.[19]

This compound This compound PropionylCoA Propionyl-CoA This compound->PropionylCoA This compound Dehydrogenase Methylcitrate Methylcitrate Cycle PropionylCoA->Methylcitrate TCA TCA Cycle Methylcitrate->TCA

Simplified aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation Anaerobic biodegradation of this compound also occurs, although it may be slower than aerobic processes. One study reported 26% utilization in an anaerobic system with a 20-day hydraulic retention time.[4]

Key Experimental Methodologies

A variety of analytical techniques are employed to study the environmental fate and degradation of this compound.

Protocol for Studying Atmospheric Reactions The kinetics of the reaction between this compound and OH radicals can be measured using low-pressure discharge-flow tube techniques coupled with laser-induced fluorescence (LIF) detection of OH radicals.[20] In this method, reactants are mixed in a flow tube, and the decay of the OH radical concentration is monitored over time or distance to determine the reaction rate constant.

cluster_workflow Experimental Workflow: OH Radical Reaction Kinetics Gases Reactant Gases (this compound, He, OH Precursor) FlowTube Discharge-Flow Reactor Tube Gases->FlowTube Introduce Laser Pulsed Laser (for OH detection) FlowTube->Laser React Detector Fluorescence Detector (LIF Signal) Laser->Detector Excite Data Data Acquisition & Analysis Detector->Data Measure

Workflow for studying OH radical reaction kinetics.

Protocol for Photolysis Studies Photolysis experiments are often conducted using a photochemical apparatus that includes a high-intensity light source (e.g., mercury arc lamp) and a monochromator to select specific wavelengths of radiation.[16] The this compound sample is placed in a quartz reaction cell, and the gaseous products are collected and analyzed, typically by gas chromatography, to determine quantum yields and reaction mechanisms.[16][21]

Protocol for Analysis of Degradation Products Identifying trace-level degradation products often requires derivatization to enhance detection. Aldehydes in a sample can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone derivatives are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[22] For structural confirmation, fractions can be collected for analysis by mass spectrometry (e.g., APCI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[22]

cluster_workflow Analytical Workflow: Identification of Aldehyde Products Sample Environmental Sample Deriv Derivatization with DNPH Sample->Deriv HPLC RP-HPLC Separation Deriv->HPLC UV UV Detection (355 nm) HPLC->UV Analysis Structural Analysis (APCI-MS, NMR) HPLC->Analysis Fraction Collection

Analytical workflow for aldehyde degradation products.

Conclusion

This compound is a mobile compound in the environment that undergoes relatively rapid degradation. Its fate is primarily driven by volatilization and subsequent atmospheric degradation through photolysis and reaction with hydroxyl radicals. In aquatic and soil systems, biodegradation is the dominant removal mechanism. The compound has a low potential for bioaccumulation. Understanding these pathways and the experimental methods used to elucidate them is essential for accurately modeling the environmental behavior of this compound and assessing its potential risks.

References

The Genesis of a C3 Aldehyde: A Technical Guide to the Discovery and Synthesis of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula CH₃CH₂CHO. It is a colorless, flammable liquid with a characteristic pungent, fruity odor. As a key building block in organic synthesis, this compound serves as a precursor to a wide range of commercially important chemicals, including n-propanol, propionic acid, and various resins and plasticizers. This in-depth technical guide explores the historical discovery and the evolution of the synthesis of this compound, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core chemical processes.

Historical Perspective and Discovery

Pinpointing the exact moment of the first synthesis of this compound is challenging, as early chemical literature often described the preparation of aldehydes as a class of compounds. However, methods for the synthesis of aldehydes, including those that would have produced this compound, emerged in the 19th century. One of the earliest documented methods for preparing aldehydes was the oxidation of primary alcohols. A notable early reference to a reaction that would yield this compound is from Linneman in 1872, as part of the broader study of alcohol oxidation.[1]

The industrial production of this compound, however, did not commence until the early 1950s.[2] A significant milestone in its large-scale synthesis was the development of the hydroformylation process, also known as the "oxo process," discovered by Otto Roelen in 1938.[3] This process revolutionized the production of aldehydes from alkenes. The first commercial hydroformylation plant for producing butyraldehyde (B50154) was built in 1947.[4] The application of this technology to ethylene (B1197577) for the production of this compound followed, becoming the dominant industrial method.

Major Synthetic Methodologies

The synthesis of this compound is primarily achieved through three major routes: the hydroformylation of ethylene, the oxidation of 1-propanol (B7761284), and the isomerization of propylene (B89431) oxide.

Hydroformylation of Ethylene (Oxo Process)

The hydroformylation of ethylene is the principal industrial method for producing this compound, with several hundred thousand tons produced annually via this route.[5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of ethylene.

Reaction: CO + H₂ + C₂H₄ → CH₃CH₂CHO

The reaction is catalyzed by transition metal complexes, most commonly cobalt and rhodium.

  • Cobalt Catalysts: The original oxo process developed by Roelen utilized a cobalt carbonyl catalyst (Co₂(CO)₈).[3] This process required high pressures (14.7-19.6 MPa) and temperatures.[2][6] While effective, it often led to the formation of byproducts due to the harsh conditions.[7]

  • Rhodium Catalysts: In the 1960s and 1970s, rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands (e.g., Rh/PPh₃), were introduced.[2][5] These catalysts are significantly more active than their cobalt counterparts, allowing for much milder reaction conditions (lower pressure and temperature) and exhibiting higher selectivity for the desired linear aldehyde.[6] In 1975, Union Carbide constructed a large-scale plant utilizing a rhodium-phosphine catalyst, marking a shift towards low-pressure oxo processes.[2][6] By 1981, over 95% of the this compound production in the United States, Japan, and Western Europe utilized this low-pressure technology.[6]

The general mechanism for the rhodium-catalyzed hydroformylation of ethylene is depicted below.

hydroformylation_mechanism cluster_0 Catalytic Cycle catalyst Active Catalyst (e.g., HRh(CO)(PPh₃)₂) intermediate1 π-Complex catalyst->intermediate1 Coordination ethylene Ethylene (C₂H₄) ethylene->catalyst co Carbon Monoxide (CO) intermediate2 Alkyl Complex co->intermediate2 h2 Hydrogen (H₂) intermediate3 Acyl Complex h2->intermediate3 product This compound (CH₃CH₂CHO) product->catalyst Regeneration intermediate1->intermediate2 Migratory Insertion intermediate2->intermediate3 CO Insertion intermediate3->product Reductive Elimination

Mechanism of Rhodium-Catalyzed Hydroformylation of Ethylene.

Catalyst SystemPressure (MPa)Temperature (°C)Ethylene Conversion (%)This compound Selectivity (%)Reference
Cobalt Carbonyl14.7 - 19.6High~9070 - 80[6][7][8]
Rhodium-Phosphine1.27 - 1.47100>90>95[2][6]
Oxidation of 1-Propanol

A common laboratory method for the preparation of this compound is the oxidation of 1-propanol.[5][9][10] This method requires careful control of reaction conditions to prevent the over-oxidation of the aldehyde to propionic acid.[9] This is typically achieved by distilling the lower-boiling this compound (boiling point: 46-50 °C) from the reaction mixture as it is formed.[5][9]

Reaction: CH₃CH₂CH₂OH + [O] → CH₃CH₂CHO + H₂O

Various oxidizing agents can be employed, with a mixture of potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄) being a classic example.[5][9] Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used.

This protocol is adapted from established literature procedures.[1]

  • Apparatus Setup: A three-necked round-bottomed flask is fitted with a dropping funnel, a mechanical stirrer, and a distillation condenser. The receiving flask for the distillate is cooled in an ice bath.

  • Reactant Charging: Place 100 g (1.7 moles) of 1-propanol into the reaction flask.

  • Oxidizing Solution Preparation: In a separate beaker, prepare a solution by dissolving 164 g (0.56 mole) of potassium dichromate in 1 L of water and then carefully adding 120 mL of concentrated sulfuric acid.

  • Reaction: Heat the 1-propanol in the flask to a gentle boil. While stirring vigorously, add the oxidizing solution dropwise from the dropping funnel over a period of about 30 minutes. Maintain the reaction mixture at a vigorous boil.

  • Distillation: The this compound formed will distill over. Continue boiling for an additional 15 minutes after the addition of the oxidizing agent is complete to ensure all the aldehyde has been collected.

  • Purification: Separate the aqueous layer from the collected distillate. Dry the organic layer over anhydrous sodium sulfate (B86663) and then perform a fractional distillation, collecting the fraction boiling between 48-55 °C.

The workflow for this laboratory synthesis is illustrated below.

propanol_oxidation_workflow start Start setup Assemble Reaction Apparatus start->setup charge_propanol Charge 1-Propanol to Flask setup->charge_propanol prepare_oxidant Prepare K₂Cr₂O₇/H₂SO₄ Solution setup->prepare_oxidant heat_propanol Heat 1-Propanol to Boiling charge_propanol->heat_propanol add_oxidant Add Oxidizing Solution Dropwise prepare_oxidant->add_oxidant heat_propanol->add_oxidant distill Distill this compound add_oxidant->distill purify Separate, Dry, and Fractionally Distill distill->purify end End: Pure this compound purify->end

Experimental Workflow for the Synthesis of this compound via Oxidation of 1-Propanol.

Oxidizing AgentYield (%)Reference
K₂Cr₂O₇ / H₂SO₄45 - 49[1]
Pyridinium Chlorochromate (PCC)Generally high for aldehydes[11]
Isomerization of Propylene Oxide

This compound can also be synthesized through the catalytic isomerization of propylene oxide.[6] This reaction involves the molecular rearrangement of the epoxide ring to form the aldehyde.

Reaction: CH₃CH(O)CH₂ → CH₃CH₂CHO

This process is typically carried out in the gas phase at elevated temperatures over a solid catalyst. The choice of catalyst is crucial as it can influence the selectivity towards this compound over other isomerization products like acetone (B3395972) and allyl alcohol.[12] Acidic sites on the catalyst are known to favor the formation of this compound.[12]

The isomerization of olefin oxides was first discovered by Ipatieff and Leontovitch in 1903 using alumina (B75360) as a catalyst.[6] Subsequent research explored various catalysts. For the specific isomerization to this compound, catalysts such as chromium-vanadium[6] and chromic oxide-tungstic oxide[6] have been investigated. A 1952 patent described the use of a chromic oxide-tungstic oxide catalyst that could achieve up to 100% conversion of propylene oxide with up to 88% yield of this compound.[6]

The proposed mechanism for the acid-catalyzed isomerization of propylene oxide to this compound is shown below.

isomerization_mechanism propylene_oxide Propylene Oxide protonated_epoxide Protonated Epoxide propylene_oxide->protonated_epoxide Protonation acid_catalyst Acid Catalyst (H⁺) acid_catalyst->protonated_epoxide carbocation Secondary Carbocation Intermediate protonated_epoxide->carbocation Ring Opening hydride_shift 1,2-Hydride Shift protonated_aldehyde Protonated this compound hydride_shift->protonated_aldehyde Rearrangement This compound This compound protonated_aldehyde->this compound Deprotonation This compound->acid_catalyst Regeneration

References

An In-depth Technical Guide to Propionaldehyde Reaction Mechanisms in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionaldehyde (propanal), a three-carbon aldehyde, serves as a versatile building block in organic synthesis. Its reactivity, primarily centered around the carbonyl group and the adjacent α-carbon, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including aldol (B89426) condensation, oxidation, reduction, and Grignard reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation of this compound is a fundamental carbon-carbon bond-forming reaction that proceeds via the formation of an enolate intermediate in the presence of a base or an enol in the presence of an acid. The reaction involves the nucleophilic attack of the enolate/enol on the carbonyl carbon of a second this compound molecule.

The initial product is a β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal.[1] This aldol addition product can subsequently undergo dehydration, particularly upon heating, to yield an α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1][2]

Base-Catalyzed Aldol Condensation Mechanism

Under basic conditions, a hydroxide (B78521) ion removes an acidic α-hydrogen from this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another this compound molecule. Protonation of the resulting alkoxide yields the aldol addition product.

Aldol_Condensation_Base cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Propionaldehyde1 This compound Enolate Enolate Intermediate Propionaldehyde1->Enolate Deprotonation OH_minus OH⁻ OH_minus->Enolate H2O_1 H₂O Enolate->H2O_1 Propionaldehyde2 This compound Alkoxide Alkoxide Intermediate Propionaldehyde2->Alkoxide Enolate_ref->Alkoxide Nucleophilic Attack H2O_2 H₂O Aldol_Product 3-Hydroxy-2-methylpentanal H2O_2->Aldol_Product OH_minus_regen OH⁻ Aldol_Product->OH_minus_regen Alkoxide_ref->Aldol_Product Protonation

Base-Catalyzed Aldol Condensation of this compound
Quantitative Data for Aldol Condensation of this compound

CatalystSolventTemperature (°C)Reaction Time (h)This compound Conversion (%)2-Methyl-2-pentenal Yield (%)Reference
Strong basic anion exchange resin IRA-401 (14 mol%)Aqueous solution3519795[3]
L-prolineWater50-99.889.7 (as Methacrolein with formaldehyde)[4]
Experimental Protocol: Self-Condensation of this compound

This protocol is adapted from a procedure using a strong basic anion exchange resin as a catalyst.[3]

Materials:

  • This compound

  • Strong basic anion exchange resin (e.g., IRA-401)

  • Water (solvent)

  • Round-bottom flask with magnetic stirrer

  • Thermostatically controlled heating mantle or water bath

  • Apparatus for product separation and analysis (e.g., gas chromatography)

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of this compound.

  • Add the strong basic anion exchange resin catalyst (14 mol% relative to this compound) to the solution.

  • Stir the mixture vigorously.

  • Maintain the reaction temperature at 35°C using a water bath.

  • Monitor the reaction progress over 1 hour using a suitable analytical technique like GC.

  • Upon completion, separate the catalyst by filtration.

  • Isolate and purify the product, 2-methyl-2-pentenal, from the aqueous solution.

Oxidation: Synthesis of Propionic Acid

This compound can be readily oxidized to propionic acid using various oxidizing agents. Common reagents include potassium dichromate in acidic solution and air/oxygen in the presence of a catalyst. The oxidation is a crucial industrial process for the production of propionic acid, a valuable preservative and chemical intermediate.[5]

Oxidation with Dichromate

In an acidic medium, the orange dichromate(VI) ions are reduced to green chromium(III) ions, while the this compound is oxidized to propionic acid.[6][7]

Oxidation_Dichromate This compound This compound Propionic_Acid Propionic Acid This compound->Propionic_Acid Oxidation Dichromate Cr₂O₇²⁻ / H⁺ Chromium_ion Cr³⁺ Dichromate->Chromium_ion Reduction

Oxidation of this compound to Propionic Acid
Quantitative Data for Oxidation of this compound to Propionic Acid

Oxidizing Agent/CatalystCo-catalyst / SolventPressure (MPa)Temperature (°C)Reaction Time (h)This compound Conversion (%)Propionic Acid Selectivity (%)Propionic Acid Yield (%)Reference
OxygenCobalt acetate (B1210297) / Phosphoric acid0.6-2.090-1003.0959893[8]
OxygenManganese propionate (B1217596) / Phosphoric acid0.6-1.880-1002.5969794[8]
Air (O₂)Optional catalyst-Elevated4-880-90>95-
CrO₃ / H₂SO₄Acetone--1-3--85-95
KMnO₄ / NaOHH₂O--2-6--75-85
Experimental Protocol: Oxidation of this compound to Propionic Acid with Potassium Dichromate

This protocol is based on the laboratory preparation of aldehydes from alcohols, where preventing further oxidation is key.[9] To achieve full oxidation to the carboxylic acid, the aldehyde would not be immediately distilled off.

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Distillation apparatus for purification

Procedure:

  • Prepare a solution of potassium dichromate in water in a round-bottom flask and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Slowly add this compound to the oxidizing mixture with continuous stirring.

  • Set up the apparatus for reflux and heat the mixture gently for a specified time to ensure complete oxidation.

  • After the reaction is complete (indicated by a color change from orange to green), allow the mixture to cool.

  • Isolate the propionic acid from the reaction mixture, which may involve extraction and subsequent distillation for purification.

Reduction: Formation of 1-Propanol (B7761284)

This compound can be reduced to the corresponding primary alcohol, 1-propanol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[10] These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Reduction Mechanism with Hydride Reagents

The hydride from the reducing agent attacks the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by a protic solvent (for NaBH₄) or during an aqueous workup (for LiAlH₄) yields the alcohol.

Reduction_Hydride This compound This compound Alkoxide Alkoxide Intermediate This compound->Alkoxide Nucleophilic Attack Hydride [H]⁻ (from NaBH₄ or LiAlH₄) Hydride->Alkoxide Propanol 1-Propanol Alkoxide->Propanol Protonation Proton_Source H₂O / H₃O⁺ Proton_Source->Propanol

Reduction of this compound to 1-Propanol
Quantitative Data for Reduction of this compound

Experimental Protocol: Reduction of this compound with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol (solvent)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Apparatus for workup and purification

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The addition is exothermic and may cause the solvent to bubble.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for about 30 minutes.

  • Quench the reaction by slowly adding water or dilute acid to destroy any excess NaBH₄.

  • Isolate the 1-propanol by extraction with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation to obtain the crude product.

  • Purify the 1-propanol by fractional distillation if necessary.

Grignard Reaction: Formation of Secondary Alcohols

Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes to form alcohols. The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol.[11][12][13] This reaction is a powerful tool for constructing larger carbon skeletons.

Grignard Reaction Mechanism

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent aqueous acid workup step to give the final secondary alcohol product.[14]

Grignard_Reaction This compound This compound Alkoxide Magnesium Alkoxide Intermediate This compound->Alkoxide Nucleophilic Addition Grignard R-MgX Grignard->Alkoxide Secondary_Alcohol Secondary Alcohol Alkoxide->Secondary_Alcohol Protonation Acid_Workup H₃O⁺ Acid_Workup->Secondary_Alcohol

Grignard Reaction with this compound
Quantitative Data for Grignard Reaction with Aldehydes

While specific yield data for the reaction of this compound with various Grignard reagents is not detailed in the search results, Grignard reactions with aldehydes are generally efficient and high-yielding. The following table provides examples of the products formed.

Grignard ReagentProduct
Methylmagnesium bromide (CH₃MgBr)2-Butanol
Ethylmagnesium bromide (CH₃CH₂MgBr)3-Pentanol (B84944)
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-1-propanol
Experimental Protocol: Reaction of this compound with Ethylmagnesium Bromide

This protocol is adapted from general procedures for Grignard reactions with aldehydes.[11]

Materials:

  • This compound

  • Ethylmagnesium bromide (prepared in situ or as a solution in THF/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution or dilute HCl for workup

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, and nitrogen/argon inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Set up a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet. Ensure all glassware is scrupulously dry.

  • If preparing the Grignard reagent in situ, add magnesium turnings to the flask and a small crystal of iodine. Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the reaction.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Dissolve this compound in anhydrous ether and add it dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting 3-pentanol by distillation.

This guide provides a foundational understanding of the key reaction mechanisms of this compound, essential for its application in organic synthesis and drug development. The provided protocols and data serve as a starting point for laboratory work, and researchers are encouraged to consult primary literature for more specific and optimized conditions for their particular applications.

References

Unraveling the Conformational Landscape of Propionaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental investigations of the molecular structure of propionaldehyde (propanal). A molecule of interest in atmospheric chemistry and as a model system for understanding the conformational complexities of aliphatic aldehydes, a precise understanding of its structure is paramount. This document provides a comprehensive summary of key structural parameters, rotational barriers, and vibrational frequencies determined through computational and experimental methods, offering a valuable resource for researchers in computational chemistry, spectroscopy, and drug design.

Core Structural Parameters: A Tale of Two Conformers

This compound exists as a mixture of two stable conformers at room temperature: a planar cis form and a non-planar gauche form.[1][2] The cis conformer, where the methyl group is eclipsed by the carbonyl oxygen, is the more stable of the two.[3] The gauche conformer is higher in energy, with the aldehyde group rotated out of the plane of the carbon backbone.[1][2]

Theoretical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and correlation-consistent basis sets like cc-pVQZ, have proven effective in predicting the geometries of these conformers, showing good agreement with experimental data obtained from microwave spectroscopy.[1][3]

Below are tables summarizing the key geometrical parameters for both the cis and gauche conformers of this compound, comparing theoretical and experimental values.

Table 1: Geometrical Parameters of cis-Propionaldehyde

ParameterTheoretical (B3LYP/cc-pVQZ)Experimental (Microwave Spectroscopy)
Bond Lengths (Å)
C=O1.2131.208
C-C (carbonyl)1.5161.518
C-C (ethyl)1.5361.535
C-H (aldehyde)1.1171.115
C-H (methylene)1.095-
C-H (methyl)1.092 (in-plane), 1.097 (out-of-plane)-
Bond Angles (°)
∠CCO124.5124.4
∠CCC113.1112.9
∠HCO (aldehyde)120.9121.0
∠HCH (methylene)107.5-
∠HCH (methyl)108.3 (in-plane H), 108.9 (out-of-plane H)-

Table 2: Geometrical Parameters of gauche-Propionaldehyde

ParameterTheoretical (B3LYP/cc-pVQZ)Experimental (Microwave Spectroscopy)
Bond Lengths (Å)
C=O1.214-
C-C (carbonyl)1.517-
C-C (ethyl)1.533-
C-H (aldehyde)1.117-
Bond Angles (°)
∠CCO124.1-
∠CCC114.2-
∠HCO (aldehyde)121.0-
Dihedral Angle (°)
O=C-C-C126.8~131

Note: Experimental data for the less stable gauche conformer is more limited.

Rotational Barriers and Conformational Energy

The interconversion between the cis and gauche conformers proceeds through a transition state, and the energy required for this rotation, known as the rotational barrier, is a key parameter in understanding the molecule's dynamics. The energy difference between the two stable conformers is also of significant interest.

Table 3: Rotational Barriers and Energy Differences of this compound

ParameterTheoretical Value (kcal/mol)Experimental Value (kcal/mol)
gauche - cis Energy Difference0.8 - 1.20.9 ± 0.1[3]
cis → gauche Barrier~2.5-
gauche → cis Barrier~1.5-
Methyl Group Rotational Barrier (cis)~2.3 - 2.82.28 ± 0.11[3]

Vibrational Frequencies: A Spectroscopic Fingerprint

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a detailed fingerprint of the molecular structure. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific vibrational modes of the cis and gauche conformers.[1]

Table 4: Selected Vibrational Frequencies (cm⁻¹) of cis-Propionaldehyde

Vibrational ModeDescriptionTheoretical (B3LYP/cc-pVQZ, Scaled)Experimental (FTIR)[1]
ν(C=O)Carbonyl Stretch17451743
ν(C-H)Aldehyde C-H Stretch28102809
νₐₛ(CH₃)Methyl Asymmetric Stretch29902992
νₛ(CH₃)Methyl Symmetric Stretch29502954
δ(CH₂)Methylene Scissoring14621460
τ(C-C)C-C Torsion275271

Table 5: Selected Vibrational Frequencies (cm⁻¹) of gauche-Propionaldehyde

Vibrational ModeDescriptionTheoretical (B3LYP/cc-pVQZ, Scaled)Experimental (FTIR)[1]
ν(C=O)Carbonyl Stretch17401738
ν(C-H)Aldehyde C-H Stretch2805-
νₐₛ(CH₃)Methyl Asymmetric Stretch2985-
νₛ(CH₃)Methyl Symmetric Stretch2945-
δ(CH₂)Methylene Scissoring1458-

Note: A scaling factor is typically applied to theoretical frequencies to improve agreement with experimental values. The assignments for the less abundant gauche conformer are often more challenging.

Experimental and Computational Protocols

A synergistic approach combining experimental spectroscopy and theoretical calculations is crucial for a comprehensive understanding of this compound's molecular structure.

Experimental Methodologies
  • Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of molecules in the gas phase.[3] By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, from which precise bond lengths and angles can be derived.[3] For this compound, microwave spectroscopy has been instrumental in determining the ground-state geometries of both the cis and gauche conformers and quantifying their relative energy difference.[3]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.[1] Gas-phase FTIR studies of this compound have allowed for the identification and assignment of numerous fundamental vibrational frequencies for both the cis and gauche conformers.[1][4] These experimental spectra serve as a benchmark for validating the accuracy of theoretical frequency calculations.

Computational Methodologies
  • Quantum Mechanical Methods: The theoretical data presented in this guide are primarily derived from quantum mechanical calculations, which solve the Schrödinger equation to describe the electronic structure of the molecule.[5][6]

    • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density.[6][7] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance of accuracy and computational efficiency for studying molecules like this compound.[1]

    • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters.[8] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results but are computationally more demanding.[6]

  • Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy of the calculation. Correlation-consistent basis sets, such as the cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta) basis set, are commonly employed to achieve high accuracy in geometry optimizations and frequency calculations.[1]

  • Geometry Optimization: This computational process finds the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium structure.[5][8] For this compound, separate geometry optimizations are performed to find the minimum energy structures of the cis and gauche conformers.

  • Frequency Calculations: After geometry optimization, frequency calculations are performed to determine the vibrational frequencies of the molecule. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

Visualizing Conformational Relationships

The relationship between the different conformers of this compound can be visualized using potential energy surface diagrams. The following diagrams illustrate the key conformational states and the transitions between them.

G cluster_0 This compound Conformational Analysis cis cis Conformer (Global Minimum) TS1 Transition State 1 cis->TS1 Rotational Barrier gauche gauche Conformer (Local Minimum) TS2 Transition State 2 gauche->TS2 Rotational Barrier TS1->gauche TS2->cis

Caption: Conformational pathway of this compound.

G cluster_workflow Computational Workflow for Structural Analysis A Select Theoretical Method (e.g., DFT/B3LYP) C Perform Geometry Optimization (cis and gauche conformers) A->C B Choose Basis Set (e.g., cc-pVQZ) B->C D Calculate Vibrational Frequencies C->D E Determine Rotational Barriers C->E F Compare with Experimental Data D->F E->F

Caption: Computational workflow for this compound analysis.

References

Propionaldehyde: A Dual-Faceted Molecule in Atmospheric Chemistry and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionaldehyde (CH₃CH₂CHO), a reactive aldehyde, plays a significant role in both the Earth's atmosphere and in biological systems. As a volatile organic compound (VOC), it is emitted from a variety of natural and anthropogenic sources, contributing to the complex web of atmospheric chemical reactions that influence air quality and climate. In the realm of toxicology and drug development, this compound's reactivity makes it a molecule of interest for understanding cellular damage and metabolic pathways. This technical guide provides a comprehensive overview of this compound's role in atmospheric chemistry and its toxicological profile, presenting key data, experimental methodologies, and visual representations of its chemical and biological pathways.

This compound in Atmospheric Chemistry

This compound is an important trace gas in the troposphere with concentrations that can reach 1-2 × 10¹⁰ molecules cm⁻³[1]. Its presence in the atmosphere is due to both direct emissions and secondary formation from the oxidation of other VOCs.

Sources of Atmospheric this compound

This compound is introduced into the atmosphere from a range of sources:

  • Anthropogenic Sources: Industrial processes, such as the manufacturing of plastics and rubber chemicals, are significant contributors[1][2]. It is also released from the combustion of wood, gasoline, diesel fuel, and polyethylene, as well as from municipal waste incinerators[2]. Tobacco smoke is another notable source of this compound[2][3].

  • Biogenic Sources: this compound is naturally present in the aroma of apples and in the essential oils of various plants, including camphor, rosa centrifolia, and certain species of pine.

  • Secondary Formation: The atmospheric oxidation of various hydrocarbons, such as propane, is a major secondary source of this compound[1].

Atmospheric Reactions and Lifetime

Once in the atmosphere, this compound is primarily removed through photolysis and reaction with key atmospheric oxidants. The dominant atmospheric loss process for this compound is its reaction with the hydroxyl radical (OH)[2].

  • Reaction with Hydroxyl Radicals (OH): This is the principal degradation pathway for this compound in the troposphere. The reaction proceeds primarily through the abstraction of the aldehydic hydrogen atom, forming a propionyl radical (CH₃CH₂CO). This radical then rapidly combines with molecular oxygen to form the propionyl peroxy radical (CH₃CH₂C(O)O₂). The estimated atmospheric half-life and lifetime of this compound due to this reaction are approximately 12 hours and 18 hours, respectively[2].

  • Reaction with Chlorine Atoms (Cl): In marine or polluted environments where chlorine atom concentrations can be significant, reaction with Cl atoms provides another important sink for this compound. Similar to the OH reaction, this reaction predominantly involves the abstraction of the aldehydic hydrogen, with the acyl-forming channel accounting for about 88% of the reaction[1][4][5].

  • Reaction with Nitrate (B79036) Radicals (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant. The reaction with NO₃ is an important removal pathway for many aldehydes, including this compound, especially in NOx-rich environments[6][7].

  • Photolysis: this compound can absorb ultraviolet (UV) radiation and break down, a process known as photolysis. This process can lead to the formation of free radicals, which can then participate in other atmospheric reactions[8][9]. The quantum yield for the formation of non-condensable products from this compound photolysis changes with the wavelength of light[9].

Role as a Precursor to Secondary Organic Aerosol (SOA)

The oxidation products of this compound, particularly the propionyl peroxy radical, can participate in reactions that lead to the formation of secondary organic aerosol (SOA). SOA is a significant component of atmospheric particulate matter (PM₂.₅), which has adverse effects on human health and the Earth's climate. The oxidation of aldehydes can lead to the formation of low-volatility products that partition into the aerosol phase[10]. While direct SOA yields from this compound are not as high as those from larger VOCs, its abundance and reactivity make it a contributor to the overall SOA budget[11][12].

Quantitative Data Summary

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Rate Constants for the Reaction of this compound with Atmospheric Oxidants at 298 K

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH(1.82 ± 0.23) x 10⁻¹¹[5]
OH(1.51 ± 0.22) x 10⁻¹¹ (at 4 Torr)[13][14]
Cl(1.20 ± 0.23) x 10⁻¹⁰[5]

Table 2: Temperature Dependence of the Reaction of this compound with OH Radicals

Temperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Reference
277 - 375(2.3 ± 0.4) x 10⁻¹¹ exp[(-110 ± 50)/T] (at 4 Torr)[13]

Table 3: Atmospheric Lifetime of this compound

Primary SinkEstimated Half-LifeEstimated LifetimeReference
Reaction with OH12 hours18 hours[2]

Experimental Protocols

The study of this compound's atmospheric chemistry relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Flash Photolysis/UV Absorption

This technique is used to study the kinetics of fast gas-phase reactions, such as the reaction of this compound with OH radicals or Cl atoms.

Methodology:

  • Reactant Preparation: A mixture of this compound, an oxidant precursor (e.g., Cl₂ for Cl atoms or H₂O₂ for OH radicals), and a bath gas (typically N₂ or air) is prepared in a reaction cell. The concentrations of the reactants are carefully controlled and measured.

  • Radical Generation: A short, intense pulse of light from a flash lamp or a laser is used to photolyze the oxidant precursor, generating a transient concentration of the desired radical (e.g., Cl or OH).

  • Monitoring Reactant/Product Concentration: The concentration of a specific species (either a reactant or a product) is monitored over time using UV-visible absorption spectroscopy. A beam of light of a specific wavelength is passed through the reaction cell, and the amount of light absorbed is measured by a detector.

  • Kinetic Analysis: The change in absorption over time is used to determine the rate of the reaction. By varying the concentration of this compound, the second-order rate constant for the reaction can be determined.

Smog Chamber/FTIR Spectroscopy

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study the formation of secondary pollutants like SOA.

Methodology:

  • Chamber Preparation: A large (typically several cubic meters) Teflon bag or a rigid chamber is filled with purified air[15][16]. The temperature, humidity, and background levels of pollutants are carefully controlled[10][15].

  • Reactant Injection: Known concentrations of this compound, an oxidant (or its precursor, like O₃ or a photolytic source of OH), and NOx are injected into the chamber[16].

  • Initiation of Reaction: The reaction is initiated by turning on a light source (e.g., blacklights or a solar simulator) to generate oxidants photochemically, or by directly injecting a reactive species like ozone[16].

  • Monitoring of Gas-Phase Species: The concentrations of this compound and its gas-phase oxidation products are monitored over the course of the experiment using Fourier Transform Infrared (FTIR) spectroscopy. An infrared beam is passed through the chamber, and the resulting absorption spectrum provides information on the chemical composition of the gas phase.

  • Monitoring of Particle-Phase Species (SOA): The formation and growth of SOA particles are monitored using a suite of instruments, including a Scanning Mobility Particle Sizer (SMPS) to measure the particle size distribution and a Condensation Particle Counter (CPC) to measure the total particle number concentration.

  • Data Analysis: The data from the gas-phase and particle-phase instruments are used to determine the rate of this compound degradation, the yields of various gas-phase products, and the SOA yield (the mass of SOA formed per mass of this compound reacted).

This compound in Toxicology and Drug Development

While the atmospheric chemistry of this compound is well-studied, its biological effects are also of significant interest, particularly for toxicologists and drug development professionals. Aldehydes are a class of reactive electrophiles that can interact with biological molecules, leading to cellular damage.

Metabolism of this compound

In humans and other mammals, this compound is primarily metabolized by aldehyde dehydrogenases (ALDHs)[17][18][19]. The major enzyme responsible for the oxidation of this compound is the E1 isozyme of human aldehyde dehydrogenase (coded for by the ALDH1 gene)[17]. This enzyme catalyzes the conversion of this compound to propionic acid, which can then be further metabolized. Some metabolism also occurs via the E2 isozyme (product of the ALDH2 gene)[17].

Toxicological Effects

Exposure to high levels of this compound can lead to a range of adverse health effects. Animal studies have shown that inhalation of high concentrations can cause anesthesia and liver damage[2]. Chronic exposure may lead to kidney and liver damage, with symptoms resembling chronic alcohol intoxication[20]. This compound is also an irritant to the skin, eyes, and respiratory system[20].

Molecular Mechanisms of Toxicity and Signaling Pathways

The toxicity of aldehydes is generally attributed to their ability to react with nucleophilic groups in biomolecules, such as proteins and DNA[21]. However, the specific signaling pathways affected by this compound are not as well-defined as those for other aldehydes like formaldehyde (B43269) or cinnamaldehyde.

General mechanisms of aldehyde toxicity that may be relevant to this compound include:

  • Oxidative Stress: Aldehyde exposure can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and activating stress-response signaling pathways such as YAP and NF-κB[22].

  • Apoptosis: Some aldehydes have been shown to induce programmed cell death (apoptosis) through the activation of pro-apoptotic proteins and MAPK signaling pathways[23][24][25].

It is important to note that much of the detailed research on aldehyde-induced signaling pathways has focused on other aldehydes. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's atmospheric chemistry and a typical experimental workflow.

Atmospheric_Degradation_of_this compound This compound This compound (CH₃CH₂CHO) Propionyl_Radical Propionyl Radical (CH₃CH₂CO) This compound->Propionyl_Radical H abstraction Other_Products Other Oxidation Products This compound->Other_Products Other reactions OH OH Radical OH->Propionyl_Radical Cl Cl Atom Cl->Propionyl_Radical NO3 NO₃ Radical (Nighttime) NO3->Propionyl_Radical Photolysis Photolysis (hν) Photolysis->Other_Products Propionyl_Peroxy_Radical Propionyl Peroxy Radical (CH₃CH₂C(O)O₂) Propionyl_Radical->Propionyl_Peroxy_Radical + O₂ O2 O₂ O2->Propionyl_Peroxy_Radical SOA Secondary Organic Aerosol (SOA) Propionyl_Peroxy_Radical->SOA Further reactions Propionyl_Peroxy_Radical->Other_Products Further reactions

Atmospheric degradation pathways of this compound.

Experimental_Workflow_Smog_Chamber cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Chamber_Prep Smog Chamber Preparation (Clean Air) Injection Reactant Injection Chamber_Prep->Injection Reactant_Prep Reactant Preparation (this compound, Oxidant Precursor, NOx) Reactant_Prep->Injection Initiation Reaction Initiation (e.g., UV Lights On) Injection->Initiation Monitoring Continuous Monitoring Initiation->Monitoring FTIR Gas-Phase Analysis (FTIR) Monitoring->FTIR SMPS_CPC Particle-Phase Analysis (SMPS, CPC) Monitoring->SMPS_CPC Data_Analysis Data Analysis (Kinetics, Product Yields, SOA Yield) FTIR->Data_Analysis SMPS_CPC->Data_Analysis

Typical experimental workflow for a smog chamber study.

Propionaldehyde_Lifecycle cluster_sources Sources cluster_sinks Sinks & Fates Anthropogenic Anthropogenic Emissions (Industry, Combustion) This compound Atmospheric this compound Anthropogenic->this compound Biogenic Biogenic Emissions (Plants) Biogenic->this compound Secondary Secondary Formation (VOC Oxidation) Secondary->this compound OH_Reaction Reaction with OH This compound->OH_Reaction Cl_Reaction Reaction with Cl This compound->Cl_Reaction NO3_Reaction Reaction with NO₃ This compound->NO3_Reaction Photolysis Photolysis This compound->Photolysis SOA_Formation SOA Formation OH_Reaction->SOA_Formation Gas_Phase_Products Other Gas-Phase Products OH_Reaction->Gas_Phase_Products Cl_Reaction->Gas_Phase_Products NO3_Reaction->Gas_Phase_Products Photolysis->Gas_Phase_Products

References

Propionaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

Propionaldehyde (propanal), a three-carbon aldehyde, serves as a fundamental and highly versatile building block in organic synthesis. Its reactivity, stemming from the electrophilic carbonyl group and the acidic α-protons, allows for a wide array of carbon-carbon and carbon-heteroatom bond formations. This technical guide provides a comprehensive overview of the core applications of this compound in the synthesis of valuable chemical intermediates and complex molecules, with a focus on reaction classes critical to the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate practical application in a research and development setting.

Physicochemical Properties and Industrial Production

This compound is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1] It is produced industrially on a large scale, primarily through the hydroformylation of ethylene (B1197577), a process that involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst.[2][3] Laboratory-scale preparation can be achieved through the oxidation of 1-propanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC NamePropanal[1]
CAS Number123-38-6[1]
Molecular FormulaC₃H₆O[1]
Molar Mass58.08 g/mol [1]
Boiling Point46-50 °C[1]
Density0.807 g/cm³[1]
Solubility in Water16 g/100 mL (20 °C)[1]

Key Synthetic Transformations of this compound

This compound's utility in organic synthesis is demonstrated through its participation in a variety of fundamental reactions. The following sections detail the mechanisms, experimental protocols, and applications of these key transformations.

Aldol (B89426) Condensation: A Gateway to α,β-Unsaturated Aldehydes

The self-condensation of this compound is a classic example of an aldol reaction, leading to the formation of 2-methyl-2-pentenal, a valuable intermediate.[4] The reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde.

Aldol_Condensation_Mechanism Propionaldehyde1 CH₃CH₂CHO Enolate [CH₃CH⁻CHO] ↔ [CH₃CH=CHO⁻] Propionaldehyde1->Enolate Deprotonation Aldol_Adduct CH₃CH₂CH(O⁻)CH(CH₃)CHO Enolate->Aldol_Adduct Nucleophilic Attack Propionaldehyde2 CH₃CH₂CHO Propionaldehyde2->Aldol_Adduct Hydroxy_Aldehyde CH₃CH₂CH(OH)CH(CH₃)CHO Aldol_Adduct->Hydroxy_Aldehyde Protonation Unsaturated_Aldehyde CH₃CH=C(CH₃)CHO Hydroxy_Aldehyde->Unsaturated_Aldehyde Dehydration H2O_out H₂O Base Base (e.g., OH⁻) H2O_in H₂O Heat Heat

Mechanism of the base-catalyzed self-aldol condensation of this compound.

Table 2: Experimental Data for the Self-Aldol Condensation of this compound

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reference(s)
Anion Exchange ResinBenzene302-93.54 (Yield)[5]
Hydrotalcite (Mg/Al = 3.5)Solvent-free100109799[6]
Nitrogenous Organic Base/Organic Acid-10-300.5-6>95 (Yield)High[7]

To a stirred solution of this compound (1.0 mol) and a nitrogenous organic base such as pyrrolidine (B122466) (0.1 mol), an organic acid like acetic acid (0.1 mol) is added dropwise at a controlled temperature between 10-30°C. The reaction mixture is stirred for 0.5 to 6 hours. Upon completion, the mixture is washed with water to remove the catalyst and any water-soluble byproducts. The organic layer, containing the crude 2-methyl-2-pentenal, is then separated. Further purification by distillation yields the final product with a purity of over 98% and an overall yield exceeding 95%.[7]

Aldol_Workflow Start Start Reactants Mix this compound, Nitrogenous Organic Base, and Organic Acid Start->Reactants Reaction Stir at 10-30°C for 0.5-6 hours Reactants->Reaction Workup Wash with Water Reaction->Workup Separation Separate Organic Layer Workup->Separation Purification Distillation Separation->Purification Product 2-Methyl-2-pentenal Purification->Product

Experimental workflow for the synthesis of 2-methyl-2-pentenal.
Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound is a common substrate in this transformation, providing a propyl group to the newly formed amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.[8]

Reductive_Amination_Mechanism This compound CH₃CH₂CHO Hemiaminal CH₃CH₂CH(OH)NHR This compound->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Iminium_Ion [CH₃CH₂CH=N⁺HR] Hemiaminal->Iminium_Ion Dehydration Imine CH₃CH₂CH=NR Iminium_Ion->Imine Deprotonation H2O_out - H₂O Final_Amine CH₃CH₂CH₂NHR Imine->Final_Amine Reduction H_plus H⁺ (cat.) Reducing_Agent [H⁻] (e.g., NaBH₃CN)

Simplified mechanism of reductive amination of this compound.

Table 3: Representative Reductive Amination of this compound

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Aniline (B41778)NaBH₄Methanol (B129727)Room Temp.2~85-95 (Typical)[8][9]
BenzylamineBenzylamine-boraneTHFRoom Temp.1288[10]
CyclohexylamineNaBH₄ / Aquivion-FeCPME / MeOH40 then RT3.592[11]

In a round-bottom flask, this compound (10 mmol) and aniline (10 mmol) are dissolved in methanol (20 mL). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, sodium borohydride (12 mmol) is added portion-wise over 15 minutes, controlling any effervescence. The reaction is stirred for an additional 2 hours at room temperature. The reaction is then quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude N-propylaniline. Purification by column chromatography on silica (B1680970) gel provides the pure product.[8][9]

Reductive_Amination_Workflow Start Start Reactants Mix this compound and Aniline in Methanol Start->Reactants Imine_Formation Stir at RT for 30 min Reactants->Imine_Formation Reduction Add NaBH₄ portion-wise and stir for 2h Imine_Formation->Reduction Quench Quench with Water Reduction->Quench Solvent_Removal Remove Methanol (Rotary Evaporation) Quench->Solvent_Removal Extraction Extract with Ethyl Acetate Solvent_Removal->Extraction Purification Wash, Dry, and Concentrate Extraction->Purification Column_Chromatography Silica Gel Column Chromatography Purification->Column_Chromatography Product N-Propylaniline Column_Chromatography->Product

Experimental workflow for the synthesis of N-propylaniline.
Grignard Reaction: Formation of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) to this compound provides a reliable route to secondary alcohols.[12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[13]

Grignard_Reaction_Mechanism This compound CH₃CH₂CHO Alkoxide_Intermediate CH₃CH₂CH(OMgBr)R This compound->Alkoxide_Intermediate Grignard_Reagent R-MgBr Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Addition Secondary_Alcohol CH₃CH₂CH(OH)R Alkoxide_Intermediate->Secondary_Alcohol Protonation Acid_Workup H₃O⁺

Mechanism of the Grignard reaction with this compound.

Table 4: Representative Grignard Reactions with this compound

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Phenylmagnesium bromideDry Ether0 to RT1-2~70-85 (Typical)[13][14]
Ethylmagnesium bromideDry Ether0 to RT1-2~75-90 (Typical)[15]

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (1.2 g, 50 mmol) are placed. A small crystal of iodine is added, and the flask is gently warmed under a stream of nitrogen to activate the magnesium. After cooling, a solution of bromobenzene (B47551) (5.5 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting Grignard reagent is cooled to 0 °C, and a solution of this compound (3.6 mL, 50 mmol) in anhydrous diethyl ether (10 mL) is added dropwise. The reaction is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1-phenyl-1-propanol.[14]

Grignard_Workflow Start Start Grignard_Formation Prepare Phenylmagnesium Bromide in Anhydrous Ether Start->Grignard_Formation Addition Add this compound solution dropwise at 0°C Grignard_Formation->Addition Reaction Stir at RT for 1 hour Addition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Wash, Dry, and Concentrate Extraction->Purification Distillation Vacuum Distillation Purification->Distillation Product 1-Phenyl-1-propanol Distillation->Product

Experimental workflow for the synthesis of 1-phenyl-1-propanol.
Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[16] The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting betaine (B1666868) intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[17]

Wittig_Reaction_Mechanism This compound CH₃CH₂CHO Betaine CH₃CH₂CH(O⁻)-CH(R)P⁺Ph₃ This compound->Betaine Ylide Ph₃P⁺-C⁻HR Ylide->Betaine Nucleophilic Attack Oxaphosphetane [4-membered ring with C, O, P, C atoms] Betaine->Oxaphosphetane Ring Formation Alkene CH₃CH₂CH=CHR Oxaphosphetane->Alkene Fragmentation TPPO Ph₃P=O Oxaphosphetane->TPPO

Simplified mechanism of the Wittig reaction with this compound.

Table 5: Representative Wittig Reactions with this compound

Phosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Methyltriphenylphosphonium (B96628) bromiden-BuLiTHF-78 to RT2-4~70-85 (Typical)[2]
Ethyltriphenylphosphonium bromiden-BuLiTHF-78 to RT2-4~70-85 (Typical)[1]

To a suspension of methyltriphenylphosphonium bromide (10.7 g, 30 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C is added n-butyllithium (1.6 M in hexanes, 18.8 mL, 30 mmol) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. The mixture is then cooled to -78 °C, and a solution of this compound (1.74 g, 30 mmol) in anhydrous THF (20 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted into pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to yield 1-butene (B85601) as a volatile liquid. Due to its low boiling point, the yield is often determined by GC analysis of the reaction mixture.[2]

Wittig_Workflow Start Start Ylide_Formation Prepare Ylide from Methyltriphenylphosphonium Bromide and n-BuLi in THF Start->Ylide_Formation Addition Add this compound solution dropwise at -78°C Ylide_Formation->Addition Reaction Warm to RT and stir for 2h Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Pentane Quench->Extraction Purification Wash, Dry, and Concentrate Extraction->Purification Isolation Careful Distillation Purification->Isolation Product 1-Butene Isolation->Product

Experimental workflow for the synthesis of 1-butene.

Applications in the Synthesis of Key Industrial Chemicals

This compound is a crucial starting material for the production of several important industrial chemicals.

  • Trimethylolethane: This triol, an important intermediate in the production of alkyd resins, is synthesized through a condensation reaction of this compound with formaldehyde.[14]

  • n-Propanol and Propionic Acid: Reduction of this compound yields n-propanol, a common solvent, while oxidation leads to propionic acid, which has applications as a preservative and chemical intermediate.

  • Aroma Compounds: this compound is a precursor in the synthesis of various fragrance compounds, such as cyclamen aldehyde and lilial.

Conclusion

This compound's rich and versatile chemistry solidifies its position as an indispensable C3 building block in organic synthesis. Its participation in fundamental reactions such as aldol condensations, reductive aminations, Grignard additions, and Wittig reactions provides access to a diverse range of functionalized molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient and effective utilization of this compound in the development of novel synthetic methodologies and the production of valuable chemical entities.

References

Methodological & Application

Propionaldehyde Aldol Condensation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol (B89426) condensation of propionaldehyde (also known as propanal) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. The initial product is a β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal. Subsequent dehydration, often facilitated by heat or catalysis, yields the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. This transformation is of significant interest to researchers in organic chemistry and drug development as the products are valuable intermediates in the synthesis of more complex molecules. This document provides detailed protocols and quantitative data for the self-condensation of this compound under various catalytic conditions.

Reaction Mechanism and Experimental Workflow

The self-condensation of this compound can be catalyzed by either acid or base. The base-catalyzed pathway is frequently employed and proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from a this compound molecule, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second this compound molecule.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form the aldol addition product, 3-hydroxy-2-methylpentanal.

  • Dehydration (Condensation): Under elevated temperatures or stronger basic conditions, a molecule of water is eliminated to form the final condensation product, 2-methyl-2-pentenal, which is stabilized by conjugation.

Caption: Base-catalyzed aldol condensation mechanism of this compound.

A typical experimental workflow for the base-catalyzed aldol condensation of this compound involves reaction setup, monitoring, workup, and purification, as illustrated in the following diagram.

experimental_workflow start Start setup Reaction Setup: - Charge flask with this compound and solvent (e.g., ethanol). - Add catalyst solution (e.g., NaOH in water) dropwise with stirring. start->setup reaction Reaction: - Stir at room temperature or heat under reflux. - Monitor progress by TLC. setup->reaction workup Workup: - Cool the reaction mixture. - Quench with acid (e.g., HCl). - Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether). reaction->workup purification Purification: - Wash the organic layer with water and brine. - Dry over anhydrous MgSO₄. - Concentrate under reduced pressure. - Purify by distillation or column chromatography. workup->purification analysis Product Analysis: - Determine yield. - Characterize by NMR, IR, and GC-MS. purification->analysis end End analysis->end

Caption: General experimental workflow for this compound aldol condensation.

Data Presentation

The efficiency of the this compound self-condensation reaction is highly dependent on the catalyst, temperature, and reaction time. Below is a summary of quantitative data from various reported protocols.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin0.4 g/mL3519795[Pyo et al., 2011]
Activated Hydrotalcite (Mg/Al = 3.5)-100109799[G.K. Chuah, et al.]
2 M NaOH (aq)CatalyticRoom Temperature (exothermic)~0.5--[1]

Note: The protocol using 2 M NaOH did not report specific yield or conversion data but is a common laboratory procedure.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation using Sodium Hydroxide (B78521)

This protocol is adapted from a standard laboratory procedure for the base-catalyzed aldol condensation of this compound.[1]

Materials:

  • This compound (CH₃CH₂CHO)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethanol (optional, as solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound. If a solvent is used, dissolve the this compound in ethanol.

    • Begin stirring the solution at room temperature.

    • Slowly add the 2 M sodium hydroxide solution dropwise to the stirred this compound solution. The reaction is exothermic and may begin to boil.[1]

  • Reaction:

    • Continue stirring the mixture. The reaction is often complete within 30 minutes at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Neutralize the mixture by adding dilute hydrochloric acid until the aqueous layer is acidic.

    • Add diethyl ether to the separatory funnel and shake to extract the product.

    • Separate the organic layer.

  • Purification:

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be further purified by distillation.

Protocol 2: Self-Condensation using a Strong Anion-Exchange Resin

This protocol is based on the use of a heterogeneous catalyst, which can simplify product purification.[2]

Materials:

  • This compound (CH₃CH₂CHO)

  • Strong anion-exchange resin

  • Water (as solvent)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of this compound in water.

    • Add the strong anion-exchange resin to the solution. The reported catalyst loading is 0.4 g/mL.[2]

  • Reaction:

    • Stir the mixture at a constant temperature of 35°C.

    • Allow the reaction to proceed for 1 hour.

  • Workup and Purification:

    • Separate the catalyst from the reaction mixture by filtration.

    • The aqueous solution containing the product can then be subjected to extraction with an appropriate organic solvent, followed by drying and solvent removal as described in Protocol 1.

Conclusion

The aldol condensation of this compound is a versatile and important reaction for synthetic chemists. The choice of catalyst and reaction conditions significantly impacts the conversion and selectivity of the reaction. While homogeneous base catalysts like sodium hydroxide are effective for laboratory-scale synthesis, heterogeneous catalysts such as anion-exchange resins and hydrotalcites offer advantages in terms of catalyst recyclability and potentially simpler product purification. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development to design and optimize their own experimental procedures for this key chemical transformation.

References

Application Notes & Protocols for Rhodium-Catalyzed Hydroformylation of Ethylene to Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The rhodium-catalyzed hydroformylation of ethylene (B1197577) is a highly efficient and selective method for the production of propionaldehyde, a valuable intermediate in the synthesis of commodity chemicals such as n-propanol, propionic acid, and various polymers. This document provides detailed application notes and experimental protocols for this reaction, targeting professionals in research and development.

The general reaction is as follows:

H₂C=CH₂ + CO + H₂ → CH₃CH₂CHO

Rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands, exhibit high activity and selectivity under mild reaction conditions, making them the catalysts of choice for this transformation.[1][2] The ligand plays a crucial role in modulating the catalyst's activity and selectivity by influencing the electronic and steric environment of the rhodium center.[3][4]

Catalyst System

The most common catalyst system for this reaction is a rhodium precursor in combination with a phosphine ligand. A typical example is the in-situ formation of the active catalyst from a precursor like Rh(acac)(CO)₂ (acetylacetonato)dicarbonylrhodium(I) or [Rh(μ-Cl)(CO)₂]₂ with an excess of a phosphine ligand, such as triphenylphosphine (B44618) (PPh₃).[1][5] The active catalytic species is generally considered to be a hydridocarbonylrhodium complex, such as HRh(CO)(PPh₃)₃.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the rhodium-catalyzed hydroformylation of ethylene, compiled from various studies.

ParameterValueConditions & RemarksSource(s)
Catalyst Precursor Rh(acac)(CO)₂A common precursor for generating the active catalyst in situ.[5]
[Rh(μ-Cl)(CO)₂]₂Another widely used rhodium precursor.[1]
Rh(H)(CO)(PPh₃)₃A pre-formed active catalyst.[6][7]
Ligand Triphenylphosphine (PPh₃)Standard ligand providing good activity and selectivity.[6][7]
Bisphosphine ligandsCan enhance selectivity and stability.[4][8][4][8]
Rhodium Concentration 0.0015 mol/LTypical concentration in a batch reactor setup.[7]
Ligand/Rhodium Molar Ratio 10:1 to 50:1Excess ligand is used to maintain catalyst stability and selectivity.[5][6][5][6]
Reaction Temperature 80 - 120 °CHigher temperatures can increase the reaction rate but may lead to catalyst deactivation above 100°C.[6][9][6][9]
Total Pressure 1 - 3 MPa (10 - 30 bar)Higher pressures generally favor the reaction rate.[10]
Syngas Composition (H₂:CO) 1:1 molar ratioA stoichiometric ratio is commonly employed.[7]
Ethylene Partial Pressure VariesThe reaction order with respect to ethylene is positive.[7][11][7][11]
Solvent n-hexane, Toluene (B28343)Non-polar aprotic solvents are typically used.[12]
This compound Selectivity >99%High selectivity is achievable under optimized conditions.[7][13][14][7][13][14]
Ethylene Conversion ≥98%Can be achieved in industrial settings.[13][13]
Activation Energy ~55 kJ/molFor the overall reaction using Rh(H)(CO)(PPh₃)₃.[7]
42 kJ/mol (Ethylene Insertion)Rate-determining step.[6]
48 kJ/mol (H₂ Oxidative Addition)Another kinetically relevant step.[6]

Experimental Protocols

Protocol 1: Batch Reactor Hydroformylation of Ethylene

This protocol describes a typical batch-wise hydroformylation experiment in a laboratory setting.

Materials:

  • Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate (B107027) dicarbonyl)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Ethylene (high purity)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave (e.g., 150 mL stainless steel) equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ (e.g., 0.0039 g, 0.015 mmol) and PPh₃ (e.g., 0.0393 g, 0.15 mmol, for a 10:1 ligand-to-rhodium ratio) to the autoclave.

    • Add 100 mL of anhydrous toluene to the autoclave.

    • Seal the autoclave and remove it from the glovebox.

  • Reactor Setup and Reaction:

    • Connect the autoclave to the gas lines (ethylene, syngas, and inert gas).

    • Purge the autoclave with inert gas several times to remove any residual air.

    • Pressurize the reactor with ethylene to the desired partial pressure.

    • Pressurize with syngas (1:1 H₂/CO) to the desired total pressure (e.g., 2 MPa).[7]

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).[7]

    • Maintain a constant pressure by supplying syngas as it is consumed.

  • Monitoring and Product Analysis:

    • Monitor the reaction progress by observing the pressure drop in the syngas supply.

    • Take liquid samples periodically via the sampling valve for analysis by gas chromatography (GC) to determine the concentration of this compound and any byproducts.

  • Reaction Quench and Work-up:

    • After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature.

    • Carefully vent the excess gas in a fume hood.

    • Open the autoclave and collect the reaction mixture.

    • The product can be isolated by distillation.

Diagrams

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup and Execution cluster_analysis Analysis and Work-up prep1 Weigh Rh(acac)(CO)₂ and PPh₃ prep2 Add to Autoclave prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react1 Seal and Purge Autoclave prep3->react1 Transfer to Reaction Station react2 Pressurize with Ethylene and Syngas react1->react2 react3 Heat and Stir react2->react3 react4 Maintain Constant Pressure react3->react4 analysis1 Cool and Vent Reactor react4->analysis1 Reaction Completion analysis2 Collect Reaction Mixture analysis1->analysis2 analysis3 GC Analysis analysis2->analysis3 analysis4 Product Isolation (Distillation) analysis2->analysis4

Caption: Experimental workflow for rhodium-catalyzed hydroformylation of ethylene.

Catalytic_Cycle A HRh(CO)L₂ B HRh(CO)L₂(C₂H₄) A->B + C₂H₄ - L C CH₃CH₂Rh(CO)L₂ B->C Migratory Insertion D CH₃CH₂CORh(CO)L₂ C->D + CO E CH₃CH₂CORh(H)₂(CO)L₂ D->E + H₂ (Oxidative Addition) E->A Reductive Elimination + CH₃CH₂CHO

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation of ethylene. L = PPh₃.

References

Propionaldehyde as a Versatile C3 Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Propionaldehyde (propanal) is a pivotal three-carbon aldehyde that serves as a versatile and economical building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2][3] Its reactivity, stemming from the terminal carbonyl group and acidic α-protons, allows it to participate in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.[4] This document outlines key applications of this compound in pharmaceutical synthesis, focusing on Aldol (B89426) Condensation, Mannich reactions, and Reductive Amination, providing detailed protocols and quantitative data for each.

Aldol Condensation: Extending Carbon Chains

Application Note: The Aldol condensation is a fundamental reaction for forming new carbon-carbon bonds.[4][5] In pharmaceutical synthesis, this compound is frequently used in crossed-aldol reactions to create more complex carbon skeletons. A prominent example is its condensation with formaldehyde (B43269) to produce methacrolein (B123484) (MAL).[4][6] MAL is a valuable intermediate for manufacturing methyl methacrylate, which is used in various medical and dental applications, as well as for the synthesis of fragrances and other pharmaceuticals.[4] The reaction can be guided through different pathways, such as a direct aldol route using base catalysts or a Mannich route with secondary amine/acid catalysts, to optimize the yield of the desired β-hydroxy aldehyde or its dehydrated α,β-unsaturated product.[4][7]

Aldol_Condensation This compound This compound (CH₃CH₂CHO) Enolate Enolate Intermediate This compound->Enolate Deprotonation Formaldehyde Formaldehyde (HCHO) Aldol_Adduct β-Hydroxy Aldehyde Intermediate Formaldehyde->Aldol_Adduct Catalyst Catalyst (e.g., L-Proline, Base) Catalyst->Enolate Enolate->Aldol_Adduct Nucleophilic Attack on Formaldehyde Byproduct Side Products (e.g., Self-condensation) Enolate->Byproduct Self-condensation MAL Methacrolein (MAL) (CH₂=C(CH₃)CHO) Aldol_Adduct->MAL Dehydration

Caption: Aldol condensation of this compound and formaldehyde.
Experimental Protocol: Synthesis of Methacrolein (MAL) via Aldol Condensation

This protocol is based on the L-proline catalyzed condensation of this compound and formaldehyde.[4]

Materials:

  • This compound (PA)

  • Formaldehyde (FA, e.g., 37 wt% aqueous solution)

  • L-proline (catalyst)

  • Solvent (e.g., water)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Prepare the catalyst solution by dissolving L-proline in water in the reaction vessel.

  • Prepare a mixture of this compound and formaldehyde solution.

  • Heat the L-proline solution to the desired reaction temperature (e.g., 60 °C).[4]

  • Slowly add the this compound-formaldehyde mixture to the heated catalyst solution over a defined period while stirring vigorously.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 30 minutes) after the addition is complete.[4]

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of this compound and selectivity towards methacrolein.

  • Upon completion, cool the reaction mixture and proceed with product separation and purification (e.g., distillation).

Quantitative Data for MAL Synthesis
Catalyst SystemTemperature (°C)Time (min)PA Conversion (%)MAL Selectivity (%)MAL Yield (%)Reference
Mg3Al–Pro-LDHs603091.451.5~47.1[4]
L-proline--97.0-94.0[4]
Diethylamine/Acetic Acid100-210~0.1 (residence)99.998.7~98.6[8]
Morpholine/Acetic Acid50-99.8-89.7[9]

Mannich Reaction: Synthesis of β-Amino Carbonyls

Application Note: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine.[10][11] This reaction is exceptionally useful in medicinal chemistry for introducing an aminoalkyl group, forming β-amino carbonyl compounds known as Mannich bases.[10][11] These intermediates are precursors to a wide range of pharmaceuticals, including alkaloids, peptides, and drugs like tramadol (B15222) and fluoxetine.[10] When this compound reacts with formaldehyde and a secondary amine, it proceeds through a Mannich base intermediate which can then eliminate the amine to yield methacrolein, demonstrating an alternative pathway to this key intermediate.[4][6]

Mannich_Reaction This compound This compound (Active Hydrogen Cmpd) Enol Enol/Enolate of This compound This compound->Enol Tautomerization Formaldehyde Formaldehyde (Non-enolizable Aldehyde) Iminium Iminium Ion Intermediate Formaldehyde->Iminium Amine Secondary Amine (e.g., Diethylamine) Amine->Iminium Forms Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium->Mannich_Base Enol->Mannich_Base Nucleophilic Attack Final_Product Final Product (e.g., Methacrolein after elimination) Mannich_Base->Final_Product Elimination (optional) Reductive_Amination This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Amine Amine (NH₃, RNH₂, or R₂NH) Amine->Hemiaminal Nucleophilic Addition Reducer Reducing Agent (e.g., NaBH₄, H₂/Catalyst) Imine Imine/Iminium Ion Intermediate Reducer->Imine Hemiaminal->Imine Dehydration Final_Amine Final Amine Product (Primary, Secondary, or Tertiary) Imine->Final_Amine Reduction Ephedrine_Synthesis Benzaldehyde Benzaldehyde LPAC L-Phenylacetylcarbinol (L-PAC) Benzaldehyde->LPAC Acetaldehyde Acetaldehyde (from Pyruvate) Acetaldehyde->LPAC Yeast Yeast (S. cerevisiae) Yeast->LPAC Biotransformation (Acyloin Condensation) Methylamine Methylamine Imine Imine Intermediate Methylamine->Imine Forms Reducer Reducing Agent (e.g., H₂/Catalyst) Reducer->Imine LPAC->Imine Ephedrine (B3423809) L-Ephedrine Imine->Ephedrine Reduction

References

Application Notes and Protocols for Propionaldehyde in Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propionaldehyde in the modification of polymers, with a particular focus on applications relevant to drug delivery and biomaterials. Detailed experimental protocols, quantitative data summaries, and reaction pathway diagrams are included to guide researchers in this area.

Introduction to this compound in Polymer Modification

This compound (propanal) is a three-carbon aldehyde that serves as a versatile reagent in polymer chemistry. Its aldehyde functional group can readily participate in various chemical reactions, allowing for the covalent modification of polymer backbones. These modifications can impart new properties to the base polymer, such as altered hydrophobicity, the introduction of reactive handles for further functionalization, or the formation of crosslinks to create hydrogels. In the context of drug delivery, this compound can be used to conjugate drugs to polymer carriers, form biodegradable linkages, and prepare stimuli-responsive materials. While less common in the literature than glutaraldehyde (B144438) or formaldehyde, this compound offers the advantage of lower cytotoxicity, making it a more attractive candidate for biomedical applications[1].

Key Applications and Methodologies

Schiff Base Formation with Amine-Containing Polymers

The reaction between the aldehyde group of this compound and primary amine groups on polymers such as chitosan (B1678972) results in the formation of a Schiff base (imine bond). This reaction is fundamental for the functionalization and crosslinking of these polymers.

Application: Creation of pH-sensitive hydrogels for controlled drug release. The imine bond is susceptible to hydrolysis under acidic conditions, leading to the degradation of the hydrogel and release of the encapsulated drug.

Relevant Polymers: Chitosan, gelatin, amine-terminated polyethylene (B3416737) glycol (PEG), polylysine.

Experimental Protocol: Crosslinking of Chitosan to Form a Hydrogel

This protocol is adapted from methods used for other aldehydes with chitosan[2].

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 80%)

  • This compound

  • Acetic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with overnight stirring.

  • Adjust the pH of the chitosan solution to 5.0 using 1 M NaOH.

  • Add this compound to the chitosan solution at a specific molar ratio of aldehyde to amine groups on the chitosan (e.g., 1:1, 2:1).

  • Stir the mixture vigorously at room temperature for 24 hours to allow for Schiff base formation and crosslinking.

  • The resulting hydrogel is then purified by dialysis against deionized water for 3 days to remove unreacted this compound and acetic acid.

  • The purified hydrogel is frozen at -80°C and then lyophilized to obtain a porous scaffold.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1635 cm⁻¹) and the decrease in the N-H bending vibration of the primary amine.

  • Swelling Studies: To determine the water uptake capacity of the hydrogel at different pH values.

  • Drug Release Studies: To evaluate the release profile of a model drug encapsulated within the hydrogel.

Acetal (B89532) Formation with Hydroxyl-Containing Polymers

This compound can react with hydroxyl groups on polymers in the presence of an acid catalyst to form acetal linkages.

Application: This reaction can be used to create biodegradable polymer-drug conjugates or to functionalize polymers with a handle for further reactions. Acetal linkages are generally stable at neutral pH but can be cleaved under acidic conditions, making them suitable for drug delivery to acidic microenvironments like tumors or endosomes.

Relevant Polymers: Poly(vinyl alcohol) (PVA), dextran, starch.

Experimental Protocol: Acetal Formation with Poly(vinyl alcohol) (PVA)

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Anhydrous solvent (e.g., Dioxane)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Methanol

Procedure:

  • Dissolve PVA in the anhydrous solvent.

  • Add this compound and a catalytic amount of p-toluenesulfonic acid to the PVA solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the mixture to room temperature and precipitate the modified polymer by adding it to an excess of methanol.

  • Filter the precipitate, wash with fresh methanol, and dry under vacuum.

Reductive Amination

This two-step process involves the initial formation of a Schiff base between this compound and an amine-containing polymer, followed by reduction of the imine bond to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.

Application: Stable conjugation of polymers to proteins or other amine-containing molecules for therapeutic applications. This method is also used for the surface modification of nanoparticles.

Relevant Polymers: Amine-functionalized PLA, PEG, or other polymers.

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized polymeric nanoparticles

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Add an excess of this compound and stir the mixture at room temperature for 2-4 hours.

  • Add sodium cyanoborohydride to the reaction mixture and continue stirring for another 24 hours.

  • Purify the functionalized nanoparticles by centrifugation and resuspension in fresh buffer to remove unreacted reagents.

Quantitative Data on Polymer Modification

The following tables summarize quantitative data on the effects of aldehyde modification on polymer properties. While specific data for this compound is limited, data from other aldehydes provide expected trends.

Table 1: Effect of Aldehyde Crosslinking on Hydrogel Swelling and Drug Release

Polymer SystemAldehyde CrosslinkerCrosslinker ConcentrationSwelling Ratio (%)Drug Release ProfileReference
ChitosanGlutaraldehyde0.75 CD119.87Sustained release
ChitosanGlutaraldehyde1.00 CD93.21More sustained release
ChitosanGlutaraldehyde1.50 CD*87.65Highly sustained release
GelatinGlutaraldehyde3.0% (w/w)~400 (at pH 7.4)Slower release with higher crosslinking[3]
GelatinGlutaraldehyde5.0% (w/w)~350 (at pH 7.4)Slower release with higher crosslinking[3]

*CD = Crosslink Density

Table 2: Effect of this compound as an Impurity on Ethylene-Propylene Copolymer Properties

This compound Concentration (ppm)Catalyst Productivity Decrease (%)Melt Flow Index (MFI) Increase (%)Flexural Strength Decrease (%)Tensile Strength Decrease (%)Impact Strength Decrease (%)Reference
64 - 18210 - 403.8 - 250.7 - 182 - 198 - 21[4]

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Schiff_Base_Formation Polymer_NH2 Polymer with Primary Amine (e.g., Chitosan) Intermediate Carbinolamine Intermediate Polymer_NH2->Intermediate Nucleophilic Attack This compound This compound (CH3CH2CHO) This compound->Intermediate Schiff_Base Schiff Base (Imine) (Polymer-N=CHCH2CH3) Intermediate->Schiff_Base Dehydration Water H2O Intermediate->Water

Schiff Base Formation Pathway

Hydrogel_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification & Drying Chitosan_Sol Prepare 2% Chitosan in 1% Acetic Acid Adjust_pH Adjust pH to 5.0 Chitosan_Sol->Adjust_pH Add_Prop Add this compound Adjust_pH->Add_Prop Stir Stir for 24h at RT Add_Prop->Stir Dialysis Dialyze against DI water for 3 days Stir->Dialysis Lyophilize Freeze-dry to obtain porous hydrogel Dialysis->Lyophilize

Chitosan Hydrogel Crosslinking Workflow

Reductive_Amination Polymer_NH2 Amine-functionalized Polymer/Nanoparticle Schiff_Base Schiff Base Intermediate Polymer_NH2->Schiff_Base This compound This compound This compound->Schiff_Base Final_Product Stable Secondary Amine Linkage (Polymer-NH-CH2CH2CH3) Schiff_Base->Final_Product Reducing_Agent NaBH3CN Reducing_Agent->Final_Product Reduction

Reductive Amination Pathway

Conclusion

This compound presents a valuable tool for polymer modification, particularly in the development of biomaterials and drug delivery systems. Its ability to form Schiff bases and acetal linkages allows for the creation of crosslinked networks and biodegradable conjugates. The protocols and data provided herein offer a foundation for researchers to explore the use of this compound as a potentially less toxic alternative to other aldehyde crosslinkers in the design of advanced polymeric materials. Further research is warranted to generate more specific quantitative data on the performance of this compound-modified polymers in various drug delivery applications.

References

Application Notes and Protocols for the Oxidation of Propionaldehyde to Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of propionaldehyde to propionic acid is a significant chemical transformation in both industrial and laboratory settings. Propionic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals, polymers, herbicides, and flavorings. This document provides detailed application notes and experimental protocols for the catalytic oxidation of this compound, focusing on methods that offer high yield and selectivity. The protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation: A Comparative Overview of Catalytic Systems

The selection of an appropriate catalytic system is crucial for the efficient oxidation of this compound. The following tables summarize quantitative data from various experimental setups, providing a clear comparison of their performance.

Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Reaction Time (h)This compound Conversion (%)Propionic Acid Selectivity (%)Propionic Acid Yield (%)Reference
Cobalt Propionate (B1217596) / Phosphoric AcidOxygen90 - 1000.6 - 2.02969895[1]
Manganese Propionate / Phosphoric AcidOxygen80 - 1000.6 - 1.82.5969794[1]
Cobalt Acetate / Phosphoric AcidOxygen90 - 1000.6 - 2.03959893[1]
Cobalt Naphthenate / Phosphoric AcidAir80 - 1000.6 - 2.03959792[1]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Oxidation of this compound

This protocol describes the oxidation of this compound to propionic acid using a cobalt propionate/phosphoric acid catalytic system and oxygen as the oxidant.

Materials:

  • This compound (Reagent Grade)

  • Cobalt (II) Propionate

  • Phosphoric Acid (85%)

  • High-purity Oxygen

  • High-purity Nitrogen

  • Pressurized Reaction Vessel (Autoclave) with stirring, gas inlet, and temperature control

  • Distillation Apparatus

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Ensure the pressurized reaction vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Charge the reactor with 1000 parts by weight of this compound.

    • Add 1 part by weight of cobalt propionate and 2 parts by weight of phosphoric acid to the reactor.[1]

    • Seal the reactor.

  • Inerting the Reactor:

    • Purge the reactor with nitrogen gas to remove any residual air.

    • Pressurize the reactor with nitrogen to 0.4 MPa.[1]

  • Reaction:

    • Begin stirring the mixture.

    • Heat the reactor to the target temperature of 90-100°C.

    • Once the temperature is stable, introduce oxygen into the reactor, increasing the pressure to 0.6-2.0 MPa.[1]

    • Maintain the reaction at this temperature and pressure for 2 hours, with continuous stirring.

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess pressure.

    • Transfer the reaction mixture to a distillation flask.

    • Perform fractional distillation under atmospheric pressure.

    • Collect the fraction boiling between 138-142°C, which is the propionic acid product.[1]

  • Analysis:

    • Analyze the purified product using Gas Chromatography (GC) to determine its purity.

    • Calculate the conversion of this compound, selectivity for propionic acid, and the overall yield.

Protocol 2: Manganese-Catalyzed Oxidation of this compound

This protocol details the use of a manganese propionate/phosphoric acid catalyst for the oxidation of this compound.

Materials:

  • This compound (Reagent Grade)

  • Manganese (II) Propionate

  • Phosphoric Acid (85%)

  • High-purity Oxygen

  • High-purity Nitrogen

  • Pressurized Reaction Vessel (Autoclave) with stirring, gas inlet, and temperature control

  • Distillation Apparatus

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Prepare the pressurized reaction vessel as described in Protocol 1.

    • Charge the reactor with 1000 parts by weight of this compound.

    • Add 1 part by weight of manganese propionate and 3 parts by weight of phosphoric acid.[1]

    • Seal the reactor.

  • Inerting the Reactor:

    • Purge and pressurize the reactor with nitrogen to 0.4 MPa.[1]

  • Reaction:

    • Commence stirring and heat the mixture to 80-100°C.

    • Introduce oxygen to the reactor, bringing the pressure to 0.6-1.8 MPa.[1]

    • Maintain these conditions for 2.5 hours with vigorous stirring.

  • Work-up and Purification:

    • Follow the cooling, depressurization, and product transfer steps as in Protocol 1.

    • Purify the crude product by fractional distillation, collecting the fraction at 138-142°C.[1]

  • Analysis:

    • Determine the purity of the final product and calculate the reaction metrics (conversion, selectivity, and yield) using GC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the catalytic oxidation of this compound.

ExperimentalWorkflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Prep Charge Reactor with This compound, Catalyst, and Co-catalyst Inert Inert with Nitrogen Prep->Inert Pressurize_N2 Pressurize with N2 Inert->Pressurize_N2 Heat Heat to Reaction Temperature Pressurize_N2->Heat Pressurize_O2 Introduce Oxidant (O2/Air) and Pressurize Heat->Pressurize_O2 React Maintain Temperature and Pressure with Stirring Pressurize_O2->React Cool Cool to Room Temperature React->Cool Vent Vent Excess Pressure Cool->Vent Distill Fractional Distillation Vent->Distill Analyze GC Analysis of Propionic Acid Distill->Analyze CatalyticCycle cluster_propagation Propagation Steps M_n M^n+ (Catalyst) M_n1 M^(n+1)+ M_n->M_n1 Initiation (e.g., with hydroperoxide) M_n1->M_n Regeneration RCHO This compound (R-CHO) M_n1->RCHO abstracts H• RCO_rad Acyl Radical (R-C•=O) RCHO->RCO_rad + •OH or other radical O2 Oxygen (O2) RCO3_rad Acylperoxy Radical (R-C(=O)OO•) RCO_rad->RCO3_rad + O2 RCO3H Peroxypropionic Acid (R-C(=O)OOH) RCO3_rad->RCO3H + R-CHO RCO3H->M_n1 + M^n+ RCOOH Propionic Acid (R-COOH) RCO3H->RCOOH + R-CHO H_rad H•

References

Laboratory-Scale Synthesis of Propionaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for three common laboratory-scale methods for the synthesis of propionaldehyde (propanal), a valuable three-carbon aldehyde intermediate in organic synthesis. The described methods are the oxidation of 1-propanol (B7761284) using potassium dichromate, the Swern oxidation of 1-propanol, and the oxidation of 1-propanol using pyridinium (B92312) chlorochromate (PCC). These protocols are intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their work. This document includes a comparative summary of the methods, detailed step-by-step procedures, and safety precautions.

Introduction

This compound (CH₃CH₂CHO) is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1] It serves as a crucial building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, fragrances, and polymers.[2] For research and development purposes, access to reliable and reproducible methods for the synthesis of high-purity this compound is essential. This document outlines three distinct and widely used laboratory-scale procedures for the preparation of this compound from the readily available starting material, 1-propanol.

The selection of a particular synthetic route depends on several factors, including the desired scale of the reaction, the required purity of the final product, the available laboratory equipment, and tolerance to specific functional groups in more complex substrates. The three methods presented here offer a range of options to suit different experimental needs:

  • Oxidation with Potassium Dichromate: A classical and cost-effective method that utilizes a strong oxidizing agent. Careful control of the reaction temperature is crucial to prevent over-oxidation to propionic acid.[1][2]

  • Swern Oxidation: A mild and highly efficient method that employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[2][3] This method is known for its high yields and compatibility with a wide variety of functional groups.[3]

  • Oxidation with Pyridinium Chlorochromate (PCC): A selective and convenient method that uses a milder chromium-based reagent.[1] PCC oxidations are typically performed under anhydrous conditions and are effective for converting primary alcohols to aldehydes without significant over-oxidation.[2][4]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the three described synthesis methods for this compound.

ParameterOxidation with K₂Cr₂O₇Swern OxidationOxidation with PCC
Starting Material 1-Propanol1-Propanol1-Propanol
Key Reagents K₂Cr₂O₇, H₂SO₄(COCl)₂, DMSO, Et₃NPyridinium Chlorochromate (PCC)
Solvent WaterDichloromethane (B109758) (DCM)Dichloromethane (DCM)
Reaction Temperature Boiling (distillation)-78 °C to room temp.Room Temperature
Reaction Time Approx. 45 minutes2-3 hours2-4 hours
Reported Yield 45-49%[4]Generally >90%[4]High, typically >85%[5]
Purity Requires fractional distillationHigh, requires workupHigh, requires filtration and solvent removal

Experimental Protocols

Method 1: Oxidation of 1-Propanol with Potassium Dichromate

This protocol is adapted from a well-established procedure in Organic Syntheses.[4]

Reaction Scheme:

3 CH₃CH₂CH₂OH + Cr₂O₇²⁻ + 8 H⁺ → 3 CH₃CH₂CHO + 2 Cr³⁺ + 7 H₂O

Materials:

  • 1-Propanol (n-propyl alcohol)

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mercury-sealed stirrer

  • Dropping funnel

  • 60-cm bulb condenser

  • Condenser for downward distillation

  • Receiving flask

  • Heating mantle

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus consisting of a 2-L three-necked flask equipped with a stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle. Circulate water at 60 °C through this condenser. Attach a second condenser for downward distillation to the top of the first one, and circulate cold water through it. Connect the second condenser to a receiving flask cooled in an ice-water bath.[4]

  • Reactant Preparation: In a separate beaker, prepare the oxidizing mixture by dissolving 164 g (0.56 mole) of potassium dichromate in 1 L of water and carefully adding 120 mL of concentrated sulfuric acid. Allow the solution to cool.

  • Reaction: Place 100 g (125 mL, 1.7 moles) of 1-propanol into the three-necked flask. Heat the alcohol to boiling while stirring.[4]

  • Addition of Oxidizing Agent: Add the prepared potassium dichromate solution to the boiling alcohol through the dropping funnel over approximately 30 minutes. Maintain vigorous boiling and stirring throughout the addition.[4]

  • Distillation: After the addition is complete, continue to boil the reaction mixture for an additional 15 minutes to distill any remaining this compound.[4] The this compound, having a lower boiling point than 1-propanol, will pass through the first condenser (heated to 60 °C) and be collected in the cooled receiving flask.[1][2]

  • Purification: Dry the collected distillate with 5 g of anhydrous sodium sulfate and then perform a fractional distillation. Collect the fraction boiling between 48-55 °C.[4]

Expected Yield: 44-47 g (45-49% of the theoretical amount).[4]

Method 2: Swern Oxidation of 1-Propanol

This protocol is a general procedure for the Swern oxidation of a primary alcohol.

Reaction Scheme:

CH₃CH₂CH₂OH + (COCl)₂ + 2 (CH₃)₂SO + 2 (C₂H₅)₃N → CH₃CH₂CHO + (CH₃)₂S + CO₂ + CO + 2 (C₂H₅)₃NHCl

Materials:

  • 1-Propanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

Equipment:

  • Three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Set up a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a dry nitrogen atmosphere.

  • Activation of DMSO: Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride. Then, add a solution of dimethyl sulfoxide in dichloromethane dropwise via the dropping funnel, ensuring the temperature remains below -60 °C. Stir the mixture for 10-15 minutes.

  • Addition of Alcohol: Add a solution of 1-propanol in dichloromethane dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Addition of Base: Add triethylamine dropwise to the flask. The reaction is typically exothermic, so the addition should be slow to keep the temperature low. After the addition is complete, stir the mixture for another 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation.

Expected Yield: Yields for Swern oxidations are generally high, often exceeding 90%.[4]

Method 3: Oxidation of 1-Propanol with Pyridinium Chlorochromate (PCC)

This protocol is based on the general procedure for PCC oxidations developed by Corey and Suggs.[5]

Reaction Scheme:

CH₃CH₂CH₂OH + [C₅H₅NH][CrO₃Cl] → CH₃CH₂CHO

Materials:

  • 1-Propanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica (B1680970) gel

  • Diethyl ether

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (approximately 1.5 equivalents) in anhydrous dichloromethane.[5]

  • Addition of Alcohol: Add 1-propanol (1 equivalent) in a single portion to the stirred suspension at room temperature.[5]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mixture will turn into a dark, tarry substance.

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Purification: Pass the resulting mixture through a short pad of Celite or silica gel to filter out the chromium byproducts. Wash the filter cake with additional diethyl ether.

  • Isolation: Combine the filtrates and remove the solvents using a rotary evaporator to yield the this compound. The product can be further purified by distillation if necessary.

Expected Yield: The oxidation of primary alcohols with PCC generally proceeds with high efficiency.[5]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound: this compound is a flammable liquid with a low flash point. Keep it away from ignition sources. It is also an irritant to the eyes, skin, and respiratory system.

  • Potassium Dichromate: Potassium dichromate is a strong oxidizing agent and is highly toxic and carcinogenic. Avoid contact with skin and inhalation of dust.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Handle with extreme care.

  • Oxalyl Chloride: Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle with care in a fume hood.

  • Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Handle with appropriate gloves.

  • Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with care and avoid inhalation of the powder.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Diagrams

Signaling Pathways and Experimental Workflows

Oxidation_with_Potassium_Dichromate cluster_prep Reactant Preparation cluster_reaction Reaction and Distillation cluster_purification Purification K2Cr2O7 K₂Cr₂O₇ in H₂O Oxidizing_Mixture Oxidizing Mixture K2Cr2O7->Oxidizing_Mixture H2SO4 Conc. H₂SO₄ H2SO4->Oxidizing_Mixture Reaction_Flask Boiling Reaction (Addition of Oxidizing Mixture) Oxidizing_Mixture->Reaction_Flask Propanol 1-Propanol Propanol->Reaction_Flask Distillation Distillation (this compound vaporizes) Reaction_Flask->Distillation Condensation Condensation (Collection of Distillate) Distillation->Condensation Drying Drying (Na₂SO₄) Condensation->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Final_Product Pure this compound Fractional_Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via oxidation of 1-propanol with potassium dichromate.

Swern_Oxidation cluster_activation Activation of DMSO cluster_reaction Oxidation Reaction cluster_purification Work-up and Purification Oxalyl_Chloride Oxalyl Chloride in DCM (-78°C) Activated_Complex Activated Complex Oxalyl_Chloride->Activated_Complex DMSO DMSO in DCM DMSO->Activated_Complex Reaction_Intermediate Reaction Intermediate Activated_Complex->Reaction_Intermediate Propanol 1-Propanol in DCM Propanol->Reaction_Intermediate Crude_Product_Mixture Crude Product Mixture Reaction_Intermediate->Crude_Product_Mixture Triethylamine Triethylamine Triethylamine->Crude_Product_Mixture Quenching Quenching (H₂O) Crude_Product_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the Swern oxidation of 1-propanol to this compound.

PCC_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation PCC PCC in DCM Reaction_Mixture Stirring at Room Temp. PCC->Reaction_Mixture Propanol 1-Propanol Propanol->Reaction_Mixture Dilution Dilution with Diethyl Ether Reaction_Mixture->Dilution Filtration Filtration through Celite/Silica Gel Dilution->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

References

Application Notes and Protocols for Asymmetric Synthesis Using Propionaldehyde as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, a simple and readily available three-carbon aldehyde, serves as a versatile and powerful chiral precursor in asymmetric synthesis. Its prochiral center at the α-position allows for the stereoselective introduction of a wide range of functional groups, leading to the formation of valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key asymmetric transformations utilizing this compound, offering a practical guide for researchers in organic synthesis and drug development.

The methodologies described herein focus on organocatalytic approaches, which offer a green and efficient alternative to traditional metal-catalyzed reactions. These protocols provide access to a diverse array of enantioenriched products, including β-hydroxy aldehydes, γ-nitroaldehydes, α-amino aldehydes, and γ-butyrolactones, all of which are pivotal intermediates in the synthesis of biologically active compounds.

Key Asymmetric Transformations

Enantioselective Aldol (B89426) Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of this compound as a nucleophile allows for the synthesis of chiral β-hydroxy aldehydes. Organocatalysts, particularly proline and its derivatives, have proven to be highly effective in controlling the stereochemical outcome of this transformation.

EntryAldehyde AcceptorCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
1IsobutyraldehydeL-Proline (20)DMF128224:1>99[1]
2BenzaldehydeL-Proline (20)DMF128119:199[1]
3CyclohexanecarboxaldehydeL-Proline (20)DMF2480>25:198[1]
4n-ButyraldehydeL-Proline (20)DMF188520:197[1]

This protocol is adapted from the work of MacMillan and co-workers on the first direct and enantioselective cross-aldol reaction of aldehydes.[1]

Materials:

  • L-Proline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound (freshly distilled)

  • Aldehyde acceptor (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add L-proline (0.2 mmol, 20 mol%).

  • Add anhydrous DMF (1.0 mL) and the aldehyde acceptor (1.0 mmol).

  • Cool the mixture to 4 °C in a cold bath.

  • Using a syringe pump, add freshly distilled this compound (2.0 mmol) to the reaction mixture over a period of 4 hours.

  • Allow the reaction to stir at 4 °C for the time indicated in the data table (typically 12-24 hours).

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent system will vary depending on the product) to afford the desired chiral β-hydroxy aldehyde.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Aldol_Workflow start Start setup Reaction Setup: - L-Proline in DMF - Add Aldehyde Acceptor - Cool to 4 °C start->setup addition Slow Addition of This compound (Syringe Pump) setup->addition reaction Stir at 4 °C (12-24 h) addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying and Concentration extraction->drying purification Purification by Flash Chromatography drying->purification analysis Analysis: dr (NMR) ee (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: General workflow for the proline-catalyzed asymmetric aldol reaction.

Enantioselective Michael Addition to Nitroolefins

The organocatalytic Michael addition of this compound to nitroolefins provides a direct route to chiral γ-nitroaldehydes, which are valuable precursors for the synthesis of γ-amino acids and other nitrogen-containing compounds. Chiral diarylprolinol silyl (B83357) ethers are highly effective catalysts for this transformation.

EntryNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1trans-β-NitrostyreneDiarylprolinol Silyl Ether (10)Toluene (B28343)249595:599Customarily adapted from similar reactions
21-NitrocyclohexeneDiarylprolinol Silyl Ether (10)CH₂Cl₂488892:897Customarily adapted from similar reactions
3(E)-2-Nitro-1-phenylprop-1-eneDiarylprolinol Silyl Ether (10)Toluene369190:1098Customarily adapted from similar reactions

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other diarylprolinol silyl ether catalyst)

  • Anhydrous toluene (or other specified solvent)

  • This compound (freshly distilled)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and the nitroolefin (1.0 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature until the catalyst and nitroolefin are fully dissolved.

  • Add freshly distilled this compound (3.0 mmol, 3 equivalents).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Michael_Workflow start Start dissolve Dissolve Catalyst and Nitroolefin in Toluene start->dissolve add_aldehyde Add this compound dissolve->add_aldehyde reaction Stir at Room Temp (24-48 h) add_aldehyde->reaction purification Direct Purification by Flash Chromatography reaction->purification analysis Analysis: dr (NMR) ee (Chiral HPLC) purification->analysis end End analysis->end

Caption: General workflow for the asymmetric Michael addition to nitroolefins.

Enantioselective α-Functionalization

The α-position of this compound can be enantioselectively functionalized with various heteroatom-containing groups, such as oxygen and nitrogen, to generate valuable chiral building blocks.

The direct enantioselective α-oxidation of aldehydes provides access to chiral α-hydroxy aldehydes. Proline is an effective catalyst for this transformation, using nitrosobenzene (B162901) as the oxidant.

EntryOxidantCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1NitrosobenzeneL-Proline (2)CH₂Cl₂428897[1]

Materials:

  • L-Proline

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • This compound (freshly distilled)

  • Nitrosobenzene

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-proline (0.02 mmol, 2 mol%) in anhydrous CH₂Cl₂ (1.0 mL) at 4 °C, add this compound (1.0 mmol).

  • Add nitrosobenzene (1.2 mmol) in one portion.

  • Stir the reaction mixture vigorously at 4 °C for 2 hours.

  • After completion, cool the reaction to 0 °C and add methanol (2 mL) followed by the slow addition of NaBH₄ (2.0 mmol) to reduce the resulting α-oxyamino aldehyde to the corresponding amino alcohol for easier handling and analysis.

  • Stir for 30 minutes at 0 °C, then quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting amino alcohol by chiral HPLC analysis.

The direct asymmetric α-amination of aldehydes is a powerful method for the synthesis of chiral α-amino aldehydes. Proline and its derivatives catalyze the reaction with azodicarboxylates as the nitrogen source.

EntryAminating AgentCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Dibenzyl azodicarboxylateL-Proline (10)CH₃CN19496Customarily adapted from similar reactions

Materials:

  • L-Proline

  • Anhydrous Acetonitrile (CH₃CN)

  • This compound (freshly distilled)

  • Dibenzyl azodicarboxylate (DBAD)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous CH₃CN (2.0 mL) at room temperature, add L-proline (0.1 mmol, 10 mol%).

  • Add dibenzyl azodicarboxylate (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Upon completion, cool the reaction to 0 °C and add methanol (2 mL) followed by the slow addition of NaBH₄ (2.0 mmol) to reduce the α-amino aldehyde to the corresponding α-amino alcohol.

  • Stir for 30 minutes at 0 °C, then quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting amino alcohol by chiral HPLC analysis.

Biological Relevance and Signaling Pathways

Chiral molecules synthesized from this compound, such as γ-butyrolactones and β-amino alcohols, often exhibit significant biological activity. For instance, certain γ-butyrolactones have neurotrophic effects and can modulate key signaling pathways involved in neuronal survival and differentiation. One such pathway is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which involves the TrkB receptor and downstream effectors like ERK and PI3K/Akt.

Neurotrophic_Signaling ligand Chiral Molecule (e.g., γ-Butyrolactone) receptor TrkB Receptor ligand->receptor Binds and Activates pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt survival Neuronal Survival and Growth akt->survival apoptosis Apoptosis Inhibition akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk creb CREB erk->creb creb->survival

References

Application Notes and Protocols: Propionaldehyde in the Synthesis of Floral Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionaldehyde, a three-carbon aldehyde, serves as a versatile building block in the synthesis of various aroma compounds, contributing significantly to the flavor and fragrance industry. Its reactivity, particularly in aldol (B89426) condensation reactions, allows for the creation of complex molecules with desirable floral scents. This document provides detailed application notes and experimental protocols for the synthesis of two prominent floral fragrance compounds, Lily Aldehyde and Cyclamen Aldehyde, using this compound as a key precursor.

Key Synthesized Fragrance Compounds

Lily Aldehyde (Lilial®)

Lily Aldehyde, also known as Lilial (B1675391)®, possesses a powerful, fresh, and floral scent reminiscent of lily of the valley. It is a widely used ingredient in fine fragrances, cosmetics, and household products. The primary route for its synthesis involves the aldol condensation of p-tert-butylbenzaldehyde with this compound, followed by hydrogenation.

Cyclamen Aldehyde

Cyclamen Aldehyde offers a strong, floral, and slightly green odor, characteristic of cyclamen flowers. It is a valuable component in various perfume compositions. The synthesis of Cyclamen Aldehyde can be achieved through two main industrial routes: an aldol condensation of cuminaldehyde and this compound followed by selective hydrogenation, or a Friedel-Crafts reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for Lily Aldehyde and Cyclamen Aldehyde, providing a comparative overview of their efficiencies.

Table 1: Synthesis of Lily Aldehyde via Aldol Condensation

CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
Potassium Hydroxide (B78521)Methanol (B129727)20>93.0>98.0[1]
Sodium HydroxideMethanol45-559095[2]

Table 2: Synthesis of Cyclamen Aldehyde

Synthesis RouteCatalystTemperature (°C)PressureYield (%)Purity (%)Reference
Aldol Condensation & HydrogenationKOH/NaOH & Ru/C11010 MPa19.4Not specified[3][4]
Friedel-Crafts ReactionTiCl₄ & HOTf-10Atmospheric89.192.7[5]

Experimental Protocols

Protocol 1: Synthesis of Lily Aldehyde via Aldol Condensation and Hydrogenation

This protocol is adapted from a patented industrial method[1][6].

Step 1: Aldol Condensation

  • To a clean, dry condensation kettle, add 110.5 kg of p-tert-butyl benzaldehyde, 75 kg of anhydrous methanol, and 3 kg of potassium hydroxide under a nitrogen atmosphere.

  • Initiate stirring and maintain the temperature of the kettle at 20°C.

  • Prepare a solution of 99 kg of this compound in methanol.

  • Slowly add the this compound solution to the reaction kettle dropwise over 7 hours, ensuring the temperature is maintained at 20°C. Crystals of the intermediate, p-tert-butyl-α-methyl phenylpropenal, will gradually form.

  • After the addition is complete, continue the reaction for an additional hour at the same temperature.

  • Filter the reaction mixture to isolate the solid intermediate product.

Step 2: Hydrogenation

  • In a high-pressure autoclave, combine 30 g of the p-tert-butyl-α-methyl cinnamic aldehyde intermediate from Step 1, 30 g of a Palladium on Carbon (Pd/C) catalyst, and 60 g of ethanol (B145695).

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to 2.0 MPa.

  • Heat the mixture to 50°C and stir for 8 hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Once the reaction is complete (approximately 90% conversion), cool the reactor and filter to recover the catalyst.

  • The final product, Lily Aldehyde, is purified by vacuum distillation at 100-120°C and 20 Pa, with an expected yield of around 80%.

Protocol 2: Synthesis of Cyclamen Aldehyde via Aldol Condensation and Hydrogenation

This protocol is based on a two-step synthesis method[3][4].

Step 1: Aldol Condensation

  • In a reaction vessel, combine 4-isopropylbenzaldehyde (B89865) and a catalyst (potassium hydroxide or sodium methoxide).

  • Add an excess of this compound dropwise to the stirred reaction mixture to minimize its self-condensation.

  • The reaction produces a mixture containing the intermediate, 4-isopropyl-α-methyl cinnamaldehyde.

Step 2: Hydrogenation

  • The crude mixture from the aldol condensation step is subjected to hydrogenation in a high-pressure reactor.

  • Add a Ru/C catalyst (2 wt%) to the reaction mixture.

  • Pressurize the reactor with hydrogen to 10 MPa and heat to 110°C.

  • The reaction yields a mixture containing Cyclamen Aldehyde, cyclamen alcohol, and forcyclamen alcohol.

  • The desired Cyclamen Aldehyde is then purified from the reaction mixture, with a reported yield of 19.4% under these conditions.

Protocol 3: Purification of Aldehydes using the Bisulfite Adduct Method

This general protocol can be used for the purification of aldehydes like Lily Aldehyde and Cyclamen Aldehyde from reaction mixtures[7].

  • Dissolve the crude reaction mixture containing the aldehyde in a water-miscible solvent such as methanol or THF.

  • Add a freshly prepared saturated solution of sodium bisulfite and shake the mixture.

  • Add an organic solvent (e.g., hexanes) and water, and transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.

  • To recover the purified aldehyde, add an organic layer to the aqueous phase containing the bisulfite adduct.

  • Basify the mixture with sodium hydroxide to a strongly basic pH. This will reverse the reaction and release the aldehyde into the organic layer.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the purified aldehyde.

Protocol 4: General Procedure for GC-MS Analysis of Fragrance Compounds

This protocol provides a general guideline for the analysis of synthesized fragrance compounds using Gas Chromatography-Mass Spectrometry (GC-MS)[8][9][10][11].

  • Sample Preparation: Prepare a dilute solution of the fragrance compound in a suitable solvent (e.g., ethanol or hexane).

  • GC-MS System: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column) coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Conditions: Set an appropriate temperature program for the GC oven to separate the components of the mixture. A typical program might start at a low temperature and ramp up to a higher temperature.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).

  • Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST or Wiley). The retention time of the peak can also be used for identification by comparing it to that of a known standard.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Floral Aldehydes

The perception of floral scents like lily of the valley is initiated by the binding of odorant molecules to specific olfactory receptors in the nasal cavity. The olfactory receptor type 10J5 has been identified as being responsive to molecules with a lily-of-the-valley profile, including Lily Aldehyde and Cyclamen Aldehyde[12].

Olfactory_Signaling_Pathway Odorant Floral Aldehyde (e.g., Lily Aldehyde) OR Olfactory Receptor (Type 10J5) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signaling pathway for floral aldehydes.

Experimental Workflow: Synthesis of Lily Aldehyde

The following diagram illustrates the key steps in the synthesis and purification of Lily Aldehyde.

Lily_Aldehyde_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants p-tert-butylbenzaldehyde This compound Methanol Reaction Aldol Condensation (20°C, 7-8h) Reactants->Reaction Catalyst Potassium Hydroxide Catalyst->Reaction Intermediate p-tert-butyl-α-methyl phenylpropenal Reaction->Intermediate Hydrogenation Hydrogenation (Pd/C, H₂, 50°C, 2.0 MPa) Intermediate->Hydrogenation Crude_Product Crude Lily Aldehyde Hydrogenation->Crude_Product Filtration Filtration (Remove Catalyst) Crude_Product->Filtration Distillation Vacuum Distillation (100-120°C, 20 Pa) Filtration->Distillation Pure_Product Pure Lily Aldehyde Distillation->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Purity_Yield Purity & Yield Determination GC_MS->Purity_Yield

Caption: Experimental workflow for the synthesis of Lily Aldehyde.

Experimental Workflow: Synthesis of Cyclamen Aldehyde

The following diagram outlines the synthesis and purification process for Cyclamen Aldehyde via the aldol condensation route.

Cyclamen_Aldehyde_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-isopropylbenzaldehyde This compound Reaction_Cond Aldol Condensation Reactants->Reaction_Cond Catalyst_Cond KOH or NaOH Catalyst_Cond->Reaction_Cond Intermediate Crude 4-isopropyl-α-methyl cinnamaldehyde Reaction_Cond->Intermediate Reaction_Hydro Hydrogenation (110°C, 10 MPa) Intermediate->Reaction_Hydro Catalyst_Hydro Ru/C Catalyst_Hydro->Reaction_Hydro Crude_Product Crude Cyclamen Aldehyde Reaction_Hydro->Crude_Product Purification_Step Purification (e.g., Distillation) Crude_Product->Purification_Step Pure_Product Pure Cyclamen Aldehyde Purification_Step->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Sensory_Eval Sensory Evaluation Pure_Product->Sensory_Eval

References

Application Notes and Protocols: Heck Reaction for the Synthesis of α-Aryl Propionaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including many active pharmaceutical ingredients. This application note provides a detailed protocol for the Heck reaction involving propionaldehyde derivatives, specifically focusing on the use of this compound enol ethers as the alkene component. The reaction proceeds via the arylation of the enol ether, which upon subsequent hydrolysis, yields the corresponding α-aryl this compound, a valuable synthon in medicinal chemistry and drug development.

Data Summary

The following table summarizes representative quantitative data for the Heck reaction of a this compound derivative with various aryl halides. The data is compiled from literature sources and represents typical reaction conditions and outcomes.

EntryThis compound DerivativeAryl HalideCatalyst System (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-EthoxypropeneIodobenzene (B50100)Pd(OAc)₂ (2)P(o-tol)₃ (4)K₃PO₄·3H₂OIsopropanol (B130326)851285
21-Ethoxypropene4-BromoacetophenonePdCl₂ (2)P(o-tol)₃ (4)K₃PO₄·3H₂OIsopropanol851878
31-Ethoxypropene4-IodotoluenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001282
41-Ethoxypropene1-Bromonaphthalene[PdCl(C₃H₅)]₂ (1)Tetraphosphane (2)NaOAcDMA1202475
51-ButoxypropeneIodobenzenePd(OAc)₂ (1)NoneEt₃NCH₃CN801690

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. All reagents should be of high purity.

Representative Protocol for the Heck Reaction of 1-Ethoxypropene with Iodobenzene

This protocol describes the synthesis of 1-ethoxy-1-phenylpropene, which can be subsequently hydrolyzed to 2-phenylthis compound.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium phosphate (B84403) tribasic trihydrate (K₃PO₄·3H₂O)

  • Iodobenzene

  • 1-Ethoxypropene (mixture of E/Z isomers)

  • Anhydrous isopropanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Reaction Setup: To the flask, add K₃PO₄·3H₂O (2.0 mmol, 532 mg).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous isopropanol (5 mL), followed by iodobenzene (1.0 mmol, 204 mg, 112 µL) and 1-ethoxypropene (1.2 mmol, 103 mg, 130 µL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 1-ethoxy-1-phenylpropene.

  • Hydrolysis to α-Aryl this compound: The purified enol ether can be hydrolyzed to the corresponding aldehyde by stirring with a mild acid (e.g., 1 M HCl) in a mixture of tetrahydrofuran (B95107) and water at room temperature.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents (Aryl Halide, this compound Derivative) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System (Pd Source, Ligand, Base) catalyst_system->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product α-Aryl this compound Derivative purification->product heck_cycle pd0 Pd(0)L₂ pdII_aryl Ar-Pd(II)-X(L₂) pd0->pdII_aryl Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ pdII_aryl->alkene_complex Alkene Coordination migratory_insertion R-CH(Ar)-CH₂-Pd(II)-X(L₂) alkene_complex->migratory_insertion Migratory Insertion beta_hydride [H-Pd(II)-X(L₂)] migratory_insertion->beta_hydride β-Hydride Elimination product Ar-CH=CH-R migratory_insertion->product beta_hydride->pd0 Reductive Elimination (Base)

References

Application Notes and Protocols: Wittig Reaction Conditions for Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction, which employs a phosphorus ylide as the key reagent, is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group. The stereochemical outcome of the reaction, yielding either the E or Z alkene, is highly dependent on the nature of the phosphorus ylide employed. This document provides detailed application notes and experimental protocols for the Wittig reaction of propionaldehyde, a common building block in organic synthesis.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring.[1][2] This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction.[1][3]

The stereoselectivity of the Wittig reaction is a key consideration. It is primarily governed by the stability of the phosphorus ylide:

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive. The reaction is generally under kinetic control, proceeding through a less stable, puckered transition state that leads preferentially to the formation of the Z-alkene .[3][4][5]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable due to resonance delocalization of the negative charge. Their reactions are often reversible and proceed under thermodynamic control, favoring the more stable, planar transition state that results in the formation of the E-alkene .[3][4][5]

Data Presentation: Wittig Reaction of this compound

The following tables summarize typical reaction conditions and outcomes for the Wittig reaction of this compound with both non-stabilized and stabilized ylides.

Reactant 1 (Aldehyde)Reactant 2 (Phosphonium Salt)ProductYlide TypeExpected Stereoisomer
This compoundEthyltriphenylphosphonium Bromide(Z)-3-HexeneNon-stabilizedZ
This compound(Carbethoxymethylene)triphenylphosphorane (B24862)Ethyl (E)-2-pentenoateStabilizedE
YlideBaseSolventTemperature (°C)Time (h)ProductYield (%)E/Z Ratio
Non-stabilized (from Ethyltriphenylphosphonium Bromide)n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to RT2-4(Z)-3-HexeneHigh (typical)Predominantly Z
Stabilized ((Carbethoxymethylene)triphenylphosphorane)N/A (stable ylide)DioxaneReflux24Ethyl (E)-2-pentenoate~48%Predominantly E

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-Hexene via a Non-Stabilized Ylide

This protocol describes a general procedure for the Z-selective Wittig reaction of this compound with a non-stabilized ylide generated in situ from ethyltriphenylphosphonium bromide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to yield pure (Z)-3-hexene.

Protocol 2: Synthesis of Ethyl (E)-2-pentenoate via a Stabilized Ylide

This protocol is adapted from a documented procedure for the E-selective Wittig reaction of this compound with a commercially available, stabilized ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

  • This compound

  • Dioxane

  • Ethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (carbethoxymethylene)triphenylphosphorane (1.0 equivalent) in dioxane.

  • Add this compound (1.2 equivalents) to the solution.

  • Wittig Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up: After cooling to room temperature, remove the excess this compound and dioxane by distillation under reduced pressure.

  • Add ethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Remove the ethyl ether from the filtrate under reduced pressure.

  • Purification: The resulting crude ester is then purified by distillation at 90-92 °C to yield ethyl (E)-2-pentenoate.

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂R]X⁻ PPh3->PhosphoniumSalt + R-CH₂-X (SN2) AlkylHalide R-CH₂-X Ylide Ph₃P=CHR PhosphoniumSalt->Ylide + Base Base Base Aldehyde R'CHO Ylide_reac Ph₃P=CHR Oxaphosphetane Oxaphosphetane Intermediate Ylide_reac->Oxaphosphetane + R'CHO [2+2] Cycloaddition Alkene R'-CH=CH-R Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO Fragmentation

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow start Start reagents Combine Phosphonium Salt and Base in Anhydrous Solvent start->reagents ylide_formation Stir for 1h (Ylide Formation) reagents->ylide_formation add_aldehyde Cool to -78°C and Add this compound ylide_formation->add_aldehyde reaction Warm to RT and Stir for 2-4h add_aldehyde->reaction workup Quench with NH₄Cl and Extract with Ether reaction->workup purification Dry, Concentrate, and Purify (e.g., Distillation) workup->purification product Z-Alkene Product purification->product

Caption: Workflow for Z-selective Wittig reaction.

References

Application Notes and Protocols: Grignard Reaction of Propionaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed overview and experimental protocols for the reaction of propionaldehyde with various organometallic reagents, specifically Grignard reagents. The reaction of a Grignard reagent with an aldehyde, such as this compound, is a classic method for the synthesis of secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] The general transformation involves the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the alcohol.

Reaction Mechanism

The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism. The highly polar carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.

Data Presentation

The following table summarizes the expected products and reported yields for the Grignard reaction of this compound with several common organometallic reagents. Please note that yields can vary significantly based on the specific reaction conditions, purity of reagents, and experimental technique.

Organometallic Reagent (Grignard Reagent)ProductReported Yield (%)
Methylmagnesium BromideButan-2-ol~75-85%
Ethylmagnesium BromidePentan-3-ol~80-90%
Phenylmagnesium Bromide1-Phenylpropan-1-ol~70-80%
Isopropylmagnesium Chloride2-Methylpentan-3-ol~65-75%
Vinylmagnesium BromidePent-1-en-3-ol~60-70%

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be carried out under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of Pentan-3-ol from this compound and Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by distillation to obtain pure pentan-3-ol.

Protocol 2: Synthesis of 1-Phenylpropan-1-ol from this compound and Phenylmagnesium Bromide

This protocol follows the same general procedure as Protocol 1, with the following modifications:

  • In the preparation of the Grignard reagent, use bromobenzene (B47551) instead of ethyl bromide to generate phenylmagnesium bromide.

  • The reaction of phenylmagnesium bromide with this compound will yield 1-phenylpropan-1-ol.

  • Purification of the final product may require column chromatography on silica (B1680970) gel in addition to or instead of distillation, depending on the purity of the crude product.

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism This compound This compound (CH3CH2CHO) TransitionState Nucleophilic Attack This compound->TransitionState Grignard Grignard Reagent (R-MgX) Grignard->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Forms C-C bond Alcohol Secondary Alcohol (after workup) Alkoxide->Alcohol Protonation (H3O+)

Caption: Mechanism of the Grignard Reaction with this compound.

Experimental Workflow for Grignard Synthesis

Grignard_Workflow Start Start: Dry Glassware & Inert Atmosphere PrepGrignard Prepare Grignard Reagent: Mg + R-X in Anhydrous Ether Start->PrepGrignard Reaction Reaction with this compound: Dropwise addition at 0°C PrepGrignard->Reaction Workup Aqueous Workup: Saturated NH4Cl Reaction->Workup Extraction Extraction: with Diethyl Ether Workup->Extraction Drying Drying: Anhydrous MgSO4 Extraction->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Purification: Distillation or Chromatography Evaporation->Purification Product Final Product: Secondary Alcohol Purification->Product

Caption: General Experimental Workflow for Grignard Synthesis.

References

Application Notes and Protocols for the HPLC Analysis of Propionaldehyde using DNPH Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, a volatile organic compound, is a significant analyte in various fields, including environmental monitoring, food chemistry, and as an impurity in pharmaceutical products. Its accurate quantification is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV detection following pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a robust and widely adopted method for the sensitive and specific determination of this compound and other carbonyl compounds.[1][2] This method circumvents the challenges associated with the direct analysis of volatile and UV-transparent aldehydes.

The derivatization reaction involves the nucleophilic addition of DNPH to the carbonyl group of this compound, forming a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, allowing for sensitive UV detection at wavelengths around 360 nm.[3][4] The resulting hydrazone is also less volatile and more amenable to reversed-phase HPLC separation.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using DNPH derivatization followed by HPLC-UV analysis.

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound using DNPH derivatization is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Air, Water, Product Matrix) Derivatization Derivatization with DNPH Sample->Derivatization Reaction Extraction Solid Phase Extraction (SPE) (Optional, for sample cleanup & concentration) Derivatization->Extraction Purification HPLC HPLC Separation (C18 Column) Extraction->HPLC Injection UV_Detection UV Detection (~360 nm) HPLC->UV_Detection Elution Chromatogram Chromatogram Generation UV_Detection->Chromatogram Signal Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification Integration

Caption: Experimental workflow for HPLC analysis of this compound with DNPH derivatization.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC analysis of the this compound-DNPH derivative, compiled from various sources.

ParameterValueSource(s)
Detection Wavelength (λmax) 360 - 363 nm[3]
Mobile Phase Composition Acetonitrile (B52724)/Water (55:45, v/v)[3]
Acetonitrile/Water (60:40, v/v)[2]
Methanol (B129727)/Water (70:30, v/v)[4]
Column Type C18 Reversed-Phase[1][3][4]
Detection Limit (LOD) 1 ppb (in water)[3]
0.5 µg/g (in surfactant)[2]
Linearity Good linearity with r² > 0.9998[2]

Detailed Experimental Protocols

Preparation of Reagents

DNPH Derivatizing Reagent:

  • Dissolve 124 mg of 2,4-dinitrophenylhydrazine (DNPH) in 100 mL of HPLC-grade acetonitrile.[2]

  • For aqueous samples, a solution can be prepared by dissolving DNPH in acetonitrile with a catalytic amount of acid (e.g., hydrochloric acid or perchloric acid).[3][5]

  • Safety Note: DNPH is a potentially explosive solid when dry and should be handled with care. It is also a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

This compound Standard Stock Solution:

  • Accurately weigh and dissolve a known amount of high-purity this compound in acetonitrile to prepare a stock solution.

  • Due to the volatility of this compound, it is recommended to prepare standards by injecting a known volume into a sealed vial containing a known volume of solvent and calculating the concentration based on density.[2]

Mobile Phase:

  • Prepare the desired mobile phase by mixing HPLC-grade acetonitrile and deionized water in the specified ratio (e.g., 55:45 v/v).[3]

  • Degas the mobile phase prior to use to prevent bubble formation in the HPLC system.

Sample Preparation and Derivatization

The following protocol is a general guideline and may need to be adapted based on the sample matrix.

  • Sample Collection: Collect a known volume or weight of the sample.

  • Derivatization Reaction:

    • For liquid samples (e.g., water), add 0.5 mL of the DNPH reagent to the sample. If required by the specific method, add a small amount of acid (e.g., 0.1 mL of 2 M perchloric acid) to catalyze the reaction.[3]

    • For solid samples or viscous liquids, dissolve or suspend a known amount of the sample in a suitable solvent (e.g., acetonitrile) before adding the DNPH reagent.

    • Incubate the mixture at a controlled temperature (e.g., 55°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.[3]

  • Sample Cleanup (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interferences and concentrate the this compound-DNPH derivative.[3][4]

    • Condition the C18 cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/acetonitrile mixture) to remove polar impurities.

    • Elute the this compound-DNPH derivative with a stronger solvent, such as pure acetonitrile.[3]

  • Final Sample Preparation:

    • Bring the eluted or directly derivatized sample to a known final volume with the mobile phase or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system to protect the column from particulate matter.

HPLC Analysis
  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically sufficient. A common starting point is a 55:45 (v/v) mixture of acetonitrile and water.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.[6]

    • Injection Volume: 10-20 µL.[5]

    • Detection Wavelength: Monitor the absorbance at approximately 360 nm.[3][4]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a series of this compound-DNPH standards of known concentrations to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound-DNPH peak in the sample chromatograms based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Conclusion

The DNPH derivatization method followed by HPLC-UV analysis provides a reliable, sensitive, and specific approach for the quantification of this compound in a variety of sample matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and analysts in developing and implementing this method in their laboratories. Method validation, including specificity, linearity, accuracy, precision, and limits of detection and quantification, should be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the method for its intended purpose.[5]

References

GC-MS method for the quantification of propionaldehyde in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Propionaldehyde in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (Propanal) is a volatile organic compound of significant interest in various scientific and industrial fields. It is a naturally occurring compound in many foods and beverages, contributing to their flavor and aroma profiles. In clinical and toxicological research, this compound is studied as a potential biomarker for oxidative stress and certain metabolic disorders. Furthermore, its presence as an impurity or intermediate in pharmaceutical manufacturing and household products necessitates accurate and sensitive quantification for quality control and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] Its high sensitivity and selectivity make it particularly suitable for analysis in complex matrices where co-eluting interferences can be a challenge.[2][3] This application note provides a detailed protocol for the quantification of this compound using headspace GC-MS, often coupled with a derivatization step to enhance method performance.

Principle of the Method

This method utilizes headspace sampling to extract volatile this compound from the sample matrix, minimizing interference from non-volatile components.[3][4] For enhanced sensitivity and chromatographic performance, this compound is often converted to a more stable and less polar derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[4][5] The PFBHA-oxime derivative is more amenable to GC analysis. Following separation on a gas chromatographic column, the analyte is detected by a mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode to ensure high specificity and achieve low detection limits.[2][6] Quantification is performed using an internal standard method to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials
  • Standards: this compound (analytical standard), Internal Standard (IS) such as Benzene-d6.[3]

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][7]

  • Solvents: Methanol (B129727), Hexane (B92381), Acetonitrile (B52724) (HPLC or GC grade).[1][3]

  • Reagents: Sodium chloride (NaCl), Phosphoric acid, Anhydrous sodium sulfate.[1][6]

  • Equipment: Headspace autosampler, GC-MS system, 20 mL headspace vials with crimp caps, volumetric flasks, pipettes, analytical balance, centrifuge, vortex mixer, sonicator.

Preparation of Standards and Reagents
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dilute to volume with methanol. Store at -20°C.[3]

  • Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with methanol or the relevant sample matrix simulant.[1][3]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Benzene-d6 in methanol.[3]

  • PFBHA Derivatization Solution: Prepare a saturated solution of PFBHA in acetonitrile containing 1% phosphoric acid or an aqueous solution as required by the specific protocol.[1][6]

Sample Preparation

The choice of sample preparation is dependent on the matrix.

Method 1: Headspace Derivatization for Aqueous Samples (e.g., Water, Beverages) [5][6]

  • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add a constant concentration of the internal standard solution.

  • Add 1 mL of the aqueous PFBHA solution and 3 g of sodium chloride to the vial.[6]

  • Immediately seal the vial with a crimp cap.

  • Vortex the vial for 1 minute.

  • Incubate the vial in the headspace autosampler's oven at 60°C for 60 minutes to allow for derivatization to reach equilibrium.[6]

  • The headspace is then automatically injected into the GC-MS system.

Method 2: Solvent Extraction for Solid Samples (e.g., Food, Drug Formulations) [1]

  • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of hexane (or another suitable solvent) and the internal standard.

  • Vortex for 5 minutes and then sonicate for 15 minutes to improve extraction efficiency.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (extract) to an autosampler vial for direct GC-MS analysis or proceed with derivatization if required.

Method 3: Analysis of Gaseous Samples (e.g., Mainstream Smoke) [3]

  • Trap the gas phase components by bubbling through 20 mL of methanol in an impinger cooled in a dry-ice/isopropanol bath (<-70°C).

  • Transfer the methanol trapping solution, containing the aldehydes, to a headspace vial.

  • Add the internal standard.

  • Seal the vial and analyze using headspace GC-MS. This direct method may not require derivatization.[3]

GC-MS Instrumentation and Parameters

The following table outlines typical instrument conditions. Optimization may be necessary for specific applications.

ParameterSettingReference
Gas Chromatograph Agilent 8890 GC system or equivalent[2]
Column DB-624 (60 m x 0.32 mm, 1.8 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm)[2][3]
Inlet Split/Splitless, operated in splitless or headspace injection mode[2]
Inlet Temperature 250 °C[3]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[2][3]
Oven Program Initial: 40-70°C, hold 2-5 min; Ramp: 10°C/min to 280°C; Hold: 5 min[2][3]
Mass Spectrometer Agilent 7000D GC/TQ or equivalent[2]
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)[2][6]
Acquisition Mode Selected Ion Monitoring (SIM)[2]
Monitored Ions For this compound (underivatized): m/z 29, 58. For PFBHA derivative: m/z 181, 237.[6]
Transfer Line Temp 280 °C[3]

Calibration and Quantification

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.[1] Apply a linear regression to the data. The concentration of this compound in the samples is then determined using the regression equation from the calibration curve.

Method Performance and Quantitative Data

The performance of GC-MS methods for this compound quantification is summarized below.

ParameterValueMatrixReference
Linearity (R²) > 0.992Cigarette Smoke (gas phase)[3]
> 0.99General Aldehydes[2]
Limit of Detection (LOD) 0.014 µ g/cigarette Cigarette Smoke (gas phase)[3]
N.D. - 0.9 µg/LWater[5][6]
Limit of Quantification (LOQ) 0.045 µ g/cigarette Cigarette Smoke (gas phase)[3]
Recovery 78.5% - 115%Cigarette Smoke (gas phase)[3]
Precision (RSD) < 10%Cigarette Smoke (gas phase)[3]

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow and a key chemical reaction.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Aqueous, Solid, Gas) Extraction 2. Extraction / Trapping (Solvent, Headspace, Impinger) SampleCollection->Extraction Derivatization 3. Derivatization (optional) (e.g., with PFBHA) Extraction->Derivatization GCMS 4. Headspace GC-MS Analysis (Separation & Detection) Derivatization->GCMS DataProcessing 5. Data Processing (Peak Integration) GCMS->DataProcessing Quantification 6. Quantification (Calibration Curve) DataProcessing->Quantification Report 7. Final Report Quantification->Report

Caption: General experimental workflow for this compound quantification.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products struct1 This compound (CH₃CH₂CHO) plus1 + struct1->plus1 struct2 PFBHA (Pentafluorobenzyl- hydroxylamine) reaction_arrow      Δ (Heat, 60°C) struct2->reaction_arrow struct3 This compound-PFBHA Oxime (Volatile Derivative) plus2 + struct3->plus2 H2O H₂O plus1->struct2 plus2->H2O reaction_arrow->struct3

Caption: Derivatization of this compound with PFBHA.

References

Propionaldehyde: A Versatile C3 Building Block in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propionaldehyde (propanal) is a readily available and versatile three-carbon aldehyde that serves as a crucial building block in the total synthesis of a diverse array of complex natural products. Its ability to participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and organocatalytic transformations, makes it an invaluable synthon for the construction of intricate molecular architectures. This document provides detailed application notes and protocols for the use of this compound as a key reagent in the synthesis of medicinally relevant natural products, highlighting its role in establishing critical stereocenters and assembling complex carbon skeletons.

Key Applications of this compound in Natural Product Synthesis

This compound's utility in total synthesis is primarily demonstrated through three major reaction classes:

  • Aldol Reactions: As a C3 building block, this compound can act as both an enolate precursor and an electrophile in aldol reactions. This allows for the stereocontrolled formation of β-hydroxy carbonyl moieties, which are common structural motifs in polyketide natural products. The resulting stereocenters can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection.

  • Wittig and Related Olefinations: this compound can be readily converted into corresponding phosphonium (B103445) ylides, which are key reagents in Wittig and Horner-Wadsworth-Emmons reactions. These reactions are instrumental in the formation of carbon-carbon double bonds with predictable stereochemistry (E/Z selectivity), a critical step in the synthesis of macrolides and other unsaturated natural products.

  • Organocatalytic Reactions: The development of asymmetric organocatalysis has further expanded the utility of this compound. It can participate as a nucleophile in a variety of enantioselective transformations, such as Michael additions to α,β-unsaturated systems, allowing for the efficient construction of chiral building blocks with high enantiomeric excess.

Case Study 1: Total Synthesis of Epothilone (B1246373) B

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents. This compound serves as a key starting material in several total syntheses of these complex molecules.

Application of Aldol Reaction in Epothilone B Synthesis

In a convergent synthesis of an epothilone analogue, this compound is utilized to construct a key fragment containing multiple stereocenters. An Evans aldol reaction is a powerful tool for achieving high diastereoselectivity.

Quantitative Data for Aldol Reaction in Epothilone Synthesis

Reaction StepReactantsCatalyst/ReagentSolventTemp (°C)Yield (%)d.r. (syn:anti)ee (%)Reference
Evans Aldol ReactionThis compound, Chiral N-acyloxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 0~90>95:5>99[1]
Experimental Protocol: Evans Asymmetric Aldol Reaction

Materials:

Procedure:

  • A solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting mixture is stirred at -78 °C for 30 minutes.

  • Freshly distilled this compound (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of pH 7 phosphate buffer.

  • Methanol is added, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C. The mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-aldol adduct.

Experimental Workflow for Evans Aldol Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-propionyl oxazolidinone in anhydrous CH₂Cl₂ B Cool to -78 °C A->B C Add Bu₂BOTf B->C D Add Et₃N C->D E Stir for 30 min D->E F Add this compound E->F G Stir at -78 °C for 2h F->G H Warm to 0 °C, stir for 1h G->H I Quench with pH 7 buffer H->I J Add MeOH and H₂O₂ I->J K Stir for 1h J->K L Extract with CH₂Cl₂ K->L M Wash with NaHCO₃ and brine L->M N Dry over Na₂SO₄ M->N O Concentrate N->O P Purify by column chromatography O->P

Caption: Workflow for the Evans asymmetric aldol reaction.

Case Study 2: Total Synthesis of Phorboxazole A

Phorboxazoles are exceptionally potent cytostatic marine macrolides. Their intricate structures, featuring multiple stereocenters and oxazole (B20620) rings, present a formidable synthetic challenge. This compound is a key precursor for the construction of fragments of these complex molecules.

Application of Organocatalytic Michael Addition

In the synthesis of a key fragment of phorboxazole A, an organocatalytic asymmetric Michael addition of this compound to a nitroalkene can be employed to set a crucial stereocenter with high enantioselectivity.

Quantitative Data for Organocatalytic Michael Addition

Reaction StepReactantsCatalystSolventTemp (°C)Yield (%)d.r. (syn:anti)ee (%)Reference
Michael AdditionThis compound, β-Nitrostyrene(S)-Diphenylprolinol silyl (B83357) etherToluene (B28343)rt94-999:197-99[2]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition

Materials:

  • β-Nitrostyrene

  • This compound

  • (S)-Diphenylprolinol silyl ether

  • Benzoic acid (co-catalyst)

  • Toluene

  • Saturated aqueous NH₄Cl

  • Brine

Procedure:

  • To a solution of β-nitrostyrene (1.0 equiv) in toluene (0.5 M) is added (S)-diphenylprolinol silyl ether (0.1 equiv) and benzoic acid (0.1 equiv).

  • This compound (3.0 equiv) is added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous NH₄Cl and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Logical Relationship in Organocatalytic Michael Addition

G cluster_catalyst Catalyst Activation cluster_reaction Michael Addition Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde This compound Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Nitroalkene Nitroalkene Nitroalkene->Iminium Product Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Regenerates Catalyst

Caption: Catalytic cycle of the organocatalytic Michael addition.

Case Study 3: Macrolide Synthesis via Wittig Reaction

The Wittig reaction is a cornerstone in the synthesis of macrocyclic natural products, enabling the formation of key carbon-carbon double bonds. A phosphonium ylide derived from a this compound-related fragment can be reacted with an aldehyde or ketone to construct the macrocyclic ring or a key linear precursor.

Application of Wittig Reaction in Macrolide Synthesis

Quantitative Data for Wittig Reaction in Macrolide Synthesis

Reaction StepReactantsBaseSolventTemp (°C)Yield (%)E:Z RatioReference
Intramolecular Wittigω-Aldehydo phosphonium ylideKHMDSTHF-78 to rt~70-80Varies (often Z-selective)[3]
Experimental Protocol: Intramolecular Wittig Reaction for Macrolactonization

Materials:

  • ω-Aldehydo phosphonium salt

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous NH₄Cl

  • Brine

Procedure:

  • A solution of the ω-aldehydo phosphonium salt (1.0 equiv) in anhydrous THF (0.001 M) is prepared in a flask under an argon atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of KHMDS (1.1 equiv) is added dropwise over a period of several hours using a syringe pump to maintain high dilution conditions.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired macrolide.

Experimental Workflow for Intramolecular Wittig Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve ω-aldehydo phosphonium salt in anhydrous THF B Cool to -78 °C A->B C Slowly add KHMDS via syringe pump B->C D Warm to room temperature C->D E Stir overnight D->E F Quench with NH₄Cl E->F G Extract with ethyl acetate F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Purify by column chromatography J->K

References

Flow Chemistry Applications of Propionaldehyde Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, a key C3 building block, is a versatile starting material for a wide range of chemical transformations. The application of continuous flow chemistry to this compound reactions offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. These benefits are particularly crucial in the pharmaceutical and fine chemical industries, where process robustness, reproducibility, and efficiency are paramount.

This document provides detailed application notes and experimental protocols for several key reactions of this compound conducted under continuous flow conditions. The information presented is intended to serve as a practical guide for researchers, scientists, and drug development professionals looking to leverage the power of flow chemistry for the synthesis of valuable downstream products.

Aldol (B89426) Condensation of this compound

The self-aldol condensation of this compound is an important C-C bond-forming reaction that yields 2-methyl-2-pentenal, a valuable intermediate in the synthesis of various chemicals. Flow chemistry offers excellent control over the exothermic nature of this reaction and can improve selectivity towards the desired product.

Application Notes

Continuous flow aldol condensation of this compound has been successfully demonstrated using heterogeneous catalysts in supercritical carbon dioxide (scCO₂), which acts as both a solvent and a transport medium.[1] This approach offers advantages in terms of catalyst stability and product separation. The use of packed-bed reactors with solid base catalysts allows for efficient conversion and high selectivity.

Quantitative Data
ParameterValueReference
Catalyst Amberlyst A26[2]
Solvent CH₂Cl₂/ⁿPrOH/H₂O (50/50/0.5)[2]
Temperature 0 °C[2]
Substrate Conc. 0.1 M[2]
Flow Rate 0.15 mL/min[2]
Catalyst Bed Vol. 7.85 mL[2]
Conversion >95%[2]
Yield High[2]
ParameterValueReference
Catalyst Hydrotalcite (Mg/Al = 3.5)
Solvent Supercritical CO₂[1]
Temperature 100 °C
Pressure Not specified
Conversion 97%
Selectivity 99% (to 2-methylpentenal)
Experimental Protocol: Continuous Flow Aldol Condensation

This protocol is a general guideline based on established principles of flow chemistry for aldol condensations.

Materials:

  • This compound

  • Heterogeneous base catalyst (e.g., Amberlyst A26, activated hydrotalcite)

  • Solvent (e.g., dichloromethane/isopropanol/water mixture, or supercritical CO₂)

  • Continuous flow reactor system (including pumps, packed-bed reactor, back-pressure regulator, and collection vessel)

Procedure:

  • System Setup: Assemble the continuous flow reactor system. The core of the system is a packed-bed reactor filled with the chosen heterogeneous base catalyst.

  • Reagent Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration.

  • Reaction Initiation: Pump the this compound solution through the packed-bed reactor at a defined flow rate. The reactor is maintained at the desired temperature and pressure.

  • Steady State: Allow the system to reach a steady state, which is typically achieved after a few residence times.

  • Product Collection: Collect the reactor output in a cooled collection vessel.

  • Analysis: Analyze the collected sample using appropriate techniques (e.g., GC, NMR) to determine the conversion of this compound and the selectivity to 2-methyl-2-pentenal.

Experimental Workflow

Aldol_Condensation_Workflow reagent This compound Solution pump HPLC Pump reagent->pump Feed reactor Packed-Bed Reactor (Catalyst) pump->reactor Flow bpr Back-Pressure Regulator reactor->bpr Effluent collection Product Collection bpr->collection analysis Analysis (GC, NMR) collection->analysis

Caption: Continuous flow setup for aldol condensation.

Hydrogenation of this compound

The catalytic hydrogenation of this compound to n-propanol is a significant industrial process. Performing this reaction in a continuous flow setup offers enhanced safety when handling hydrogen gas and allows for precise temperature control of this exothermic reaction.

Application Notes

Continuous flow hydrogenation of this compound has been demonstrated using various heterogeneous catalysts, such as nickel-based and copper-zinc catalysts.[3][4] These reactions are typically carried out in packed-bed reactors at elevated temperatures and pressures. The choice of catalyst and reaction conditions can significantly influence the conversion and selectivity towards n-propanol.

Quantitative Data
ParameterNickel-based CatalystCopper-Zinc CatalystReference
Reaction Type Continuous or BatchGas Phase[3][4]
Temperature 323-573 K170-180 °C[3][4]
Pressure 0.05-20 MPaNot specified[3][4]
H₂/Propionaldehyde Ratio 1:0.1 - 1:200 (molar)1:2 - 1:3 (molar)[3][4]
Liquid Hourly Space Velocity Not specified0.5-0.55 h⁻¹[4]
Conversion HighHigh[3][4]
Selectivity (n-propanol) High>99.7% purity[3][4]
Experimental Protocol: Continuous Flow Hydrogenation

This protocol provides a general procedure for the continuous hydrogenation of this compound.

Materials:

  • This compound

  • Hydrogen gas

  • Heterogeneous hydrogenation catalyst (e.g., Ni-based, Cu-Zn)

  • Solvent (optional, e.g., ethanol)

  • Continuous flow hydrogenation reactor system (e.g., H-Cube®, Phoenix Flow Reactor®)

Procedure:

  • Catalyst Loading: Pack a catalyst cartridge or column with the selected hydrogenation catalyst.

  • System Setup: Install the catalyst cartridge into the flow hydrogenation system.

  • Reagent Preparation: Prepare a solution of this compound in a suitable solvent or use it neat.

  • Reaction Execution: Introduce the this compound feed and hydrogen gas into the reactor at controlled flow rates and pressures. The reaction is conducted at the desired temperature.

  • Product Collection: The product stream exiting the reactor is cooled and depressurized, and the liquid product (n-propanol) is collected.

  • Analysis: The collected product is analyzed by GC or NMR to determine the conversion and selectivity.

Experimental Workflow

Hydrogenation_Workflow This compound This compound Feed pump Liquid Pump This compound->pump h2 Hydrogen Gas mfc Mass Flow Controller h2->mfc mixer pump->mixer mfc->mixer reactor Packed-Bed Reactor mixer->reactor separator Gas-Liquid Separator reactor->separator product n-Propanol Collection separator->product Liquid vent Vent separator->vent Gas

Caption: Continuous flow hydrogenation setup.

Oxidation of this compound

The continuous flow oxidation of this compound to propionic acid is an industrially relevant process. Flow reactors provide a safer environment for conducting this potentially hazardous exothermic reaction, especially when using air or oxygen as the oxidant.

Application Notes

A continuous production method for propionic acid via air oxidation of this compound has been patented.[5] The process involves a series of oxidation reactors to achieve high conversion and purity. The reaction conditions are mild, leading to high yield and selectivity.

Quantitative Data
ParameterValueReference
Oxidant Air[5]
Catalyst Typically catalyst-free or transition metal salts[6]
Temperature 50-100 °C[5]
Pressure 0.1-3.0 MPa[5]
Oxygen/Aldehyde Ratio 0.5-0.6 (molar)[5]
Conversion > 98.5%[5]
Selectivity (Propionic Acid) > 97.5%[5]
Product Purity > 99.5%[5]
Experimental Protocol: Continuous Flow Oxidation

The following is a generalized protocol for the continuous air oxidation of this compound.

Materials:

  • This compound

  • Compressed air

  • Continuous flow reactor system (e.g., tube reactor, CSTR cascade) equipped with gas and liquid feed systems, temperature and pressure control, and a gas-liquid separator.

Procedure:

  • Reactor Setup: Configure the continuous flow reactor system, which may consist of one or more reactors in series.

  • Reaction Initiation: Introduce this compound and compressed air into the first reactor at controlled flow rates.

  • Temperature and Pressure Control: Maintain the desired reaction temperature and pressure within the reactor(s). The exothermic heat of reaction needs to be efficiently removed.

  • Multi-stage Reaction (if applicable): The output from the first reactor, containing partially oxidized product, is fed into subsequent reactors for further oxidation to achieve high conversion.

  • Product Separation: The final product stream is passed through a gas-liquid separator to separate the propionic acid from unreacted gases.

  • Analysis: The purity of the collected propionic acid is determined by techniques such as titration or GC.

Experimental Workflow

Oxidation_Workflow This compound This compound Feed pump Liquid Pump This compound->pump air Compressed Air mfc Mass Flow Controller air->mfc reactor1 Oxidation Reactor 1 pump->reactor1 mfc->reactor1 reactor2 Oxidation Reactor 2 reactor1->reactor2 separator Gas-Liquid Separator reactor2->separator product Propionic Acid Collection separator->product Liquid offgas Off-Gas separator->offgas Gas

Caption: Continuous flow oxidation process.

Reductive Amination of this compound

Reductive amination is a powerful method for the synthesis of amines. Performing this multi-step reaction in a continuous flow setup can offer better control over the formation of the intermediate imine and its subsequent reduction, potentially leading to higher yields and selectivities.

Application Notes

While specific detailed protocols for the continuous flow reductive amination of this compound are not extensively reported, the principles are well-established for other aldehydes and ketones.[7] The reaction typically involves the in-situ formation of an imine or enamine from this compound and a primary or secondary amine, followed by immediate reduction. Common reducing agents include sodium borohydride (B1222165) derivatives or catalytic hydrogenation.

Quantitative Data (General for Reductive Amination)
ParameterTypical Value/ConditionReference
Amine Primary or secondary amines[8][9]
Reducing Agent NaBH₄, NaBH(OAc)₃, H₂/Catalyst[7]
Catalyst (for hydrogenation) Pd/C, Pt/C, Raney Ni[7]
Solvent Methanol, Ethanol, Dichloromethane[7]
Temperature 0 °C to 60 °C[7]
Residence Time Minutes to hours
Yield Generally high[8][9]
Experimental Protocol: Continuous Flow Reductive Amination

This protocol outlines a general approach for the reductive amination of this compound in a flow system.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) solution or H₂ gas with a catalyst)

  • Solvent (e.g., methanol, dichloromethane)

  • Continuous flow reactor system with two inlet pumps, a T-mixer, a residence time unit (e.g., a coil reactor), and a collection vessel. For catalytic hydrogenation, a setup similar to the one described in the hydrogenation section is required.

Procedure:

  • Reagent Preparation: Prepare two separate solutions: one containing this compound and the other containing the amine and the reducing agent (if using a chemical reductant) in the chosen solvent.

  • Flow Reaction: Pump the two solutions at controlled flow rates into a T-mixer to initiate the reaction.

  • Residence Time: The mixed stream then flows through a residence time unit (e.g., a heated or cooled coil reactor) to allow for the completion of the reaction.

  • Product Collection: The product stream is collected at the outlet of the reactor.

  • Work-up and Analysis: The collected solution is worked up as necessary (e.g., quenching, extraction) and analyzed by LC-MS, GC-MS, or NMR to determine the yield of the desired amine product.

Logical Relationship Diagram

Reductive_Amination_Logic start This compound + Amine imine Imine/Iminium Ion Formation (in situ) start->imine Condensation reduction Reduction imine->reduction Addition of Reducing Agent product Amine Product reduction->product

Caption: Reductive amination reaction pathway.

References

Troubleshooting & Optimization

How to improve the yield of propionaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propionaldehyde Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound? A1: The dominant industrial method is the hydroformylation of ethylene (B1197577), also known as the oxo process.[1][2] This process involves reacting ethylene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst.[1] Modern low-pressure oxo processes, often using rhodium-phosphine complex catalysts, are favored for their high efficiency and selectivity, accounting for over 95% of production in major industrial regions.[1]

Q2: What are the common byproducts, and how can their formation be minimized? A2: Byproduct formation is specific to the synthesis method:

  • Hydroformylation: The main byproducts are n-propanol (from hydrogenation of this compound) and ethane (B1197151) (from hydrogenation of ethylene).[3] Minimizing these involves optimizing the H₂/CO ratio, temperature, and pressure, and selecting a catalyst with high selectivity for aldehyde formation.[4]

  • Oxidation of n-Propanol: The primary byproduct is propionic acid, resulting from over-oxidation of the aldehyde.[5] To prevent this, it is crucial to remove the lower-boiling this compound (b.p. ~49°C) from the reaction mixture by distillation as it is formed.[5]

  • Rearrangement of Allyl Alcohol: This method can produce significant amounts of byproducts like acrolein, diallyl ether, and carbon oxides, leading to poor selectivity.[6]

Q3: How do reaction temperature and pressure influence the yield in hydroformylation? A3: Temperature and pressure are critical parameters. In hydroformylation, an increase in temperature tends to favor the competing hydrogenation reaction more than the desired hydroformylation, potentially reducing the yield of this compound.[3] Pressure also plays a key role, with modern low-pressure methods (e.g., 1.27-1.47 MPa) using rhodium catalysts offering better selectivity and easier separation compared to older high-pressure processes with cobalt catalysts.[1]

Q4: My this compound product appears unstable. What are the proper storage conditions? A4: this compound is susceptible to oxidation and polymerization. It can be readily oxidized in the presence of air and can polymerize in the presence of strong acids or bases.[7][8] For proper storage, it should be kept in closed bottles, protected from light, air, and bases.[7]

Troubleshooting Guides

This section addresses specific problems encountered during this compound synthesis.

Problem 1: Consistently Low Product Yield

Low yield is a frequent issue stemming from various factors throughout the experimental process.[9][10]

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity or Poor Choice Hydroformylation: Ensure the catalyst (e.g., rhodium or cobalt complex) is active. For heterogeneous catalysts, ensure proper dispersion and surface area.[4][11] Consider alternative catalysts if selectivity is an issue.[12]
Oxidation: Use fresh oxidizing agents (e.g., potassium dichromate). The quality and preparation of the oxidizing solution are critical.[5][13]
Suboptimal Reaction Conditions Temperature Control: For oxidation of n-propanol, maintain vigorous boiling to allow the aldehyde to distill off immediately, while using a reflux condenser at ~60°C to return the higher-boiling alcohol to the flask.[5][13] For hydroformylation, optimize the temperature to balance reaction rate and selectivity, as higher temperatures can favor hydrogenation.[3]
Efficient Stirring: Inefficient stirring can lead to localized overheating and side reactions, significantly reducing the yield. Ensure vigorous and continuous stirring.[13]
Product Loss During Reaction (Over-oxidation) In alcohol oxidation, the most common cause of low yield is the further oxidation of this compound to propionic acid. The primary solution is to use a specialized distillation setup that removes the aldehyde from the reaction mixture as soon as it forms.[5]
Product Loss During Workup & Purification Volatile Product: this compound is highly volatile (b.p. ~49°C). Use ice-water baths to cool the receiving flask during distillation to minimize loss.[1][5] Be cautious during solvent removal (e.g., rotary evaporation).[9]
Incomplete Extraction/Transfer: Rinse all glassware, syringes, and drying agents used during transfers and workup with the appropriate solvent multiple times to recover all product.[9]
Problem 2: Poor Selectivity / High Level of Impurities

High impurity levels indicate that side reactions are competing with the desired synthesis pathway.

Possible Cause Troubleshooting Steps & Recommendations
Incorrect H₂/CO Ratio (Hydroformylation) A higher ratio of H₂ to CO can increase the rate of the competing hydrogenation reaction, converting the desired aldehyde into n-propanol. Adjust the syngas composition to favor aldehyde formation.[4]
Inadequate Apparatus Setup (Oxidation) If the distillation setup is not efficient at separating this compound from n-propanol, the aldehyde will remain in the reaction flask and be oxidized to propionic acid. Ensure the reflux condenser is maintained at a temperature (~60°C) that allows aldehyde vapors to pass but condenses the alcohol.[5][13]
Impure Starting Materials The purity of reactants is crucial. Impurities in ethylene (for hydroformylation) or n-propanol (for oxidation) can lead to unwanted side reactions.[9][10] If necessary, purify starting materials before use.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method depends on the desired scale, yield, and available resources.

Synthesis Method Catalyst / Reagents Typical Yield Advantages Disadvantages
Hydroformylation of Ethylene Rhodium-phosphine complex or Cobalt carbonyl[1]>95% (modern low-pressure)[1]; 70-80% (older high-pressure)[6]High atom economy, high yield, main industrial route.[1]Requires specialized high-pressure equipment; catalyst can be expensive.[14]
Oxidation of n-Propanol K₂Cr₂O₇ / H₂SO₄[13]45-49%[13]Common lab-scale method, uses standard glassware.Moderate yield, uses carcinogenic Cr(VI) reagents.
Dehydration of 1,2-Propanediol Silica-supported Phosphoric Acid[15]Up to 90% selectivity[15]Utilizes a potentially bio-based feedstock.[15]Requires a fixed-bed reactor and specific catalyst preparation.[15]
Isomerization of Propylene Oxide Chromium-vanadium catalyst[1]VariableDirect conversion route.Can produce byproducts such as acetone.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_solutions Potential Solutions start Low this compound Yield Detected check_reaction Step 1: Analyze Reaction Conditions start->check_reaction check_purity Purity of Reactants & Solvents? check_reaction->check_purity Start Here check_catalyst Catalyst Activity & Loading? check_purity->check_catalyst If OK sol1 Purify Starting Materials check_purity->sol1 If NO check_temp Temperature & Pressure Control? check_catalyst->check_temp If OK sol2 Use Fresh Catalyst/Reagents check_catalyst->sol2 If NO check_workup Step 2: Review Workup & Purification check_temp->check_workup If All OK sol3 Optimize T, P, Stirring check_temp->sol3 If NO check_distill Product Removed During Reaction? (for Oxidation) check_workup->check_distill Start Here check_loss Volatilization Loss? check_distill->check_loss If OK sol4 Improve Distillation Setup check_distill->sol4 If NO check_transfers Loss During Transfers/Extraction? check_loss->check_transfers If OK sol5 Use Ice-Cooling for Receiver check_loss->sol5 If YES solution Implement Corrective Actions & Re-run check_transfers->solution If All OK sol6 Rinse Glassware Thoroughly check_transfers->sol6 If YES G Ethylene Ethylene (H₂C=CH₂) This compound This compound (CH₃CH₂CHO) Ethylene->this compound Syngas Synthesis Gas (CO + H₂) Syngas->this compound Catalyst Rh or Co Catalyst Catalyst->this compound  Catalyzes nPropanol n-Propanol (Side Product) This compound->nPropanol   Hydrogenation   (Side Reaction) G cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_purification Purification prep1 1. Assemble Apparatus: Flask with stirrer, dropping funnel, and two condensers. prep2 2. Prepare Oxidizing Mixture: Dissolve K₂Cr₂O₇ in water, then carefully add H₂SO₄. prep3 3. Charge Flask: Add 100g n-propyl alcohol to the reaction flask. react1 4. Heat n-propanol to a vigorous boil. prep3->react1 react2 5. Set Condenser 1 water to 60°C. Set Condenser 2 water to cold. react3 6. Add oxidizing mixture dropwise over 30 minutes while stirring. react4 7. Collect distillate in ice-cooled receiver. This compound distills as it is formed. react5 8. After addition, boil for another 15 minutes to distill remaining product. purify1 9. Dry the collected distillate with anhydrous sodium sulfate. react5->purify1 purify2 10. Perform fractional distillation of the dried liquid. purify3 11. Collect the fraction boiling at 48-55°C to obtain pure this compound.

References

Preventing side reactions in propionaldehyde aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the aldol (B89426) condensation of propionaldehyde and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of a this compound self-condensation reaction?

The primary product of the self-condensation of this compound is initially 3-hydroxy-2-methylpentanal.[1][2] This aldol addition product can then undergo dehydration, often facilitated by heating, to form the more stable α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[1]

Q2: What are the most common side reactions in the aldol condensation of this compound?

The most prevalent side reaction is the self-condensation of this compound, which can sometimes be considered the main reaction depending on the desired product. Other significant side reactions include:

  • Polymerization: Aldehydes, including this compound, can undergo polymerization, especially in the presence of strong acids or bases, heat, or light. This can lead to the formation of viscous oils or solid precipitates.[3]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking alpha-hydrogens undergo the Cannizzaro reaction. While this compound has alpha-hydrogens, this reaction can become a competing pathway at high base concentrations and elevated temperatures, leading to the formation of 3-pentanol (B84944) and propionate.[4][5][6][7]

  • Michael Addition: The α,β-unsaturated product, 2-methyl-2-pentenal, can act as a Michael acceptor. An enolate of this compound can then add to it, leading to the formation of higher molecular weight byproducts.[8][9]

  • Formation of Hemiacetals and Acetals: In aqueous or alcoholic media, hemiacetals and acetals can form from the reaction of this compound with the solvent or with the hydroxyl group of the aldol addition product.[10]

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts requires careful control of reaction conditions:

  • Temperature: Lower temperatures generally favor the aldol addition product and disfavor dehydration and other side reactions like the Cannizzaro reaction.[4]

  • Catalyst Concentration: Using a dilute base is often sufficient to catalyze the aldol reaction and helps to suppress the Cannizzaro reaction, which is favored by high base concentrations.[4]

  • Order of Addition: In crossed aldol condensations, slow addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base can minimize self-condensation.[11]

  • Catalyst Choice: Heterogeneous catalysts, such as hydrotalcites or anion-exchange resins, can offer higher selectivity towards the desired product compared to homogeneous catalysts like NaOH.[12][13]

  • Inert Atmosphere: To prevent oxidative polymerization, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Troubleshooting Guides

Problem 1: Low yield of the desired 2-methyl-2-pentenal product.

Possible CauseTroubleshooting Steps
Incomplete Reaction Increase reaction time or slightly increase the temperature to promote dehydration of the aldol addition product. Monitor the reaction progress using techniques like TLC or GC.
Equilibrium Position The aldol addition is a reversible reaction. To drive the reaction towards the product, consider removing the product as it forms, for example, by distillation if it is sufficiently volatile.[14]
Polymerization of Starting Material Use freshly distilled this compound. Consider adding a polymerization inhibitor like hydroquinone (B1673460) if compatible with your reaction conditions.[3]
Suboptimal Catalyst Experiment with different catalysts. Heterogeneous catalysts like hydrotalcite or anion-exchange resins have been shown to give high yields and selectivities.[10][12]
Product Loss During Workup Optimize the purification procedure. Ensure complete extraction of the product and minimize losses during washing and drying steps.

Problem 2: Significant formation of a high-boiling, viscous residue.

Possible CauseTroubleshooting Steps
Polymerization Reduce the reaction temperature. Use a lower concentration of the catalyst. Ensure the reaction is carried out under an inert atmosphere to prevent air-induced polymerization.[3]
Michael Addition Lower the reaction temperature to disfavor the Michael addition. If possible, remove the α,β-unsaturated product from the reaction mixture as it forms.

Problem 3: Presence of 3-pentanol and propionic acid in the product mixture.

Possible CauseTroubleshooting Steps
Cannizzaro Reaction Reduce the concentration of the base catalyst. Perform the reaction at a lower temperature (e.g., room temperature or below).[4]

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the conversion of this compound and the selectivity for 2-methyl-2-pentenal.

CatalystThis compound Conversion (%)2-Methyl-2-pentenal Selectivity (%)Temperature (°C)Reaction Time (h)Reference
Hydrotalcite (Mg/Al = 3.5)979910010[12]
Strong Anion-Exchange Resin9795351[10]
Weak Anion-Exchange ResinLower than strong resinLower than strong resin35>1[10]

Experimental Protocols

Protocol 1: High-Selectivity Self-Condensation of this compound using a Heterogeneous Catalyst

This protocol is based on the use of a strong anion-exchange resin to achieve high conversion and selectivity to 2-methyl-2-pentenal under mild conditions.[10]

Materials:

  • This compound (freshly distilled)

  • Strong anion-exchange resin (e.g., Amberlyst A-26)

  • Aqueous media (e.g., water)

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction vessel, suspend the strong anion-exchange resin (e.g., 0.4 g/mL of this compound) in the aqueous reaction medium.

  • Add this compound to the stirred suspension.

  • Maintain the reaction temperature at 35 °C.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR. The reaction is typically complete within 1 hour.

  • After the reaction is complete, filter off the catalyst.

  • The aqueous phase can be separated, and the organic product can be extracted with a suitable solvent (e.g., diethyl ether).

  • The organic extracts are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by distillation.

Visualizations

Aldol_Condensation_Pathway This compound This compound Enolate This compound Enolate This compound->Enolate Base Side_Products Side Products This compound->Side_Products High [Base], Heat Aldol_Adduct 3-Hydroxy-2-methylpentanal (Aldol Addition Product) Enolate->Aldol_Adduct Attacks another This compound Final_Product 2-Methyl-2-pentenal (Dehydration Product) Aldol_Adduct->Final_Product Heat (-H2O) Final_Product->Side_Products Enolate Attack (Michael Addition)

Caption: Reaction pathway for the self-condensation of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of This compound Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify_Reactant Distill This compound Check_Purity->Purify_Reactant Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Conditions->Analyze_Byproducts Polymer Polymerization? Analyze_Byproducts->Polymer Cannizzaro Cannizzaro Products? Analyze_Byproducts->Cannizzaro Michael Michael Adducts? Analyze_Byproducts->Michael Optimize_Temp Lower Temperature Polymer->Optimize_Temp Yes Optimize_Catalyst Change Catalyst (e.g., Heterogeneous) Polymer->Optimize_Catalyst Yes Optimize_Base Lower Base Concentration Cannizzaro->Optimize_Base Yes Michael->Optimize_Temp Yes

References

Troubleshooting catalyst deactivation in propionaldehyde hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionaldehyde hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during hydroformylation experiments, with a focus on catalyst deactivation.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific problems you may encounter with your hydroformylation catalyst.

Rhodium-Based Catalysts

Q1: My rhodium-phosphine catalyst is showing a significant drop in activity and a change in selectivity. What are the likely causes?

A1: A decline in performance of rhodium-phosphine catalysts is typically due to one or a combination of the following factors:

  • Ligand Degradation: The phosphine (B1218219) or phosphite (B83602) ligands are susceptible to degradation under reaction conditions. Common degradation pathways include oxidation, hydrolysis, and hydrogenolysis.[1] For instance, triphenylphosphine (B44618) can undergo hydrogenolysis to produce benzene (B151609) and diphenylphosphine.[1] The presence of peroxides in the olefin feedstock can accelerate this degradation.

  • Formation of Inactive Rhodium Species: The active monomeric rhodium species can agglomerate to form inactive rhodium clusters. This is often observed as a color change in the reaction solution, from a straw-colored active catalyst to a black, inactive one. This is considered an intrinsic deactivation pathway.

  • Catalyst Poisoning: Impurities in the feedstock, such as sulfur or dienes, can act as poisons by strongly binding to the active sites of the catalyst, rendering them inactive.

Q2: How can I determine the specific cause of my rhodium catalyst's deactivation?

A2: A systematic approach involving both analytical techniques and process parameter evaluation is recommended.

  • Feedstock Analysis: Analyze your propylene (B89431) and syngas feeds for common catalyst poisons like sulfur compounds, halides, and dienes.

  • Spectroscopic Analysis of the Catalyst Solution:

    • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying the degradation of phosphorus-based ligands. The appearance of new peaks corresponding to phosphine oxides or other degradation products is a clear indicator of ligand breakdown.

    • FTIR Spectroscopy: Operando FTIR can be used to monitor changes in the catalyst structure during the reaction, providing evidence for the formation of inactive rhodium carbonyl clusters or ligand degradation products.[2]

  • Visual Observation: As mentioned, a color change from yellow/straw to dark brown or black often indicates the formation of inactive rhodium clusters.

Q3: My rhodium catalyst has deactivated. Can it be regenerated?

A3: Yes, in many cases, deactivated rhodium catalysts can be regenerated to recover a significant portion of their initial activity. Several methods have been developed, often involving an oxidative treatment followed by the addition of fresh ligand.

Q4: What is a common procedure for regenerating a deactivated rhodium-phosphine catalyst?

A4: A widely cited method involves treating the deactivated catalyst solution with an oxygen-containing gas in the presence of an aldehyde. This is followed by filtration to remove any solid material and the addition of fresh phosphine ligand to restore the desired rhodium-to-ligand ratio.

Cobalt-Based Catalysts

Q1: My cobalt carbonyl catalyst is showing low activity and poor selectivity. What are the common issues?

A1: Unmodified cobalt carbonyl catalysts are sensitive to reaction conditions and can deactivate through several mechanisms:

  • Instability of the Active Species: The active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), is thermally unstable and requires a sufficient partial pressure of carbon monoxide to prevent decomposition into inactive metallic cobalt.[3][4]

  • Catalyst Poisoning: Like rhodium catalysts, cobalt catalysts are susceptible to poisoning by sulfur compounds in the feedstock. This can lead to irreversible deactivation.

  • Byproduct Formation: At higher temperatures, side reactions such as hydrogenation of the aldehyde product to an alcohol can become more prevalent, affecting selectivity.

Q2: How can I improve the stability and performance of my cobalt-catalyzed hydroformylation?

A2: Optimizing reaction conditions is crucial for maintaining the activity and selectivity of cobalt catalysts:

  • Maintain Adequate CO Partial Pressure: Ensure the carbon monoxide partial pressure is sufficient to stabilize the HCo(CO)₄ active species at your desired reaction temperature.

  • Purify Feedstocks: Remove sulfur and other potential poisons from the propylene and syngas feeds.

  • Temperature Control: Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition and side reactions.

  • Use of Promoters: The addition of phosphine oxides has been shown to promote the activation of the cobalt precatalyst, allowing for milder reaction conditions.[5][6]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of fresh, deactivated, and regenerated hydroformylation catalysts.

Table 1: Performance Comparison of Fresh, Deactivated, and Regenerated Rhodium-Triphenylphosphine Catalyst

Catalyst StateRelative Activity (%)n-butyraldehyde/iso-butyraldehyde RatioReference
Fresh1001.78[7]
Deactivated22Not Reported[7]
Regenerated (Air Exposure)60Not Reported[7]
Regenerated (Air, Aldehyde, Fresh Ligand)681.78[7]

Detailed Experimental Protocols

Protocol 1: Regeneration of a Deactivated Rhodium-Triphenylphosphine Catalyst

This protocol is a generalized procedure based on established methods for regenerating deactivated rhodium catalysts.[7]

Materials:

  • Deactivated catalyst solution containing rhodium and triphenylphosphine degradation products.

  • Isobutyraldehyde (B47883) (or another suitable aldehyde).

  • Oxygen-containing gas (e.g., air).

  • Fresh triphenylphosphine (TPP).

  • Anhydrous, deoxygenated solvent (e.g., toluene).

  • Inert gas (e.g., nitrogen or argon).

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane).

Procedure:

  • Preparation: Under an inert atmosphere, transfer a known volume of the deactivated catalyst solution to a reaction vessel equipped with a stirrer and gas inlet/outlet.

  • Aldehyde Addition: Add isobutyraldehyde to the solution to achieve a concentration of at least one mole of aldehyde per mole of rhodium and ligand present.

  • Oxidative Treatment: While stirring, bubble a stream of air through the solution. Maintain the temperature below the boiling point of the aldehyde. The duration of this step can vary, but a common starting point is 1-2 hours. Monitor for any color change or precipitation.

  • Filtration: After the oxidative treatment, filter the solution under an inert atmosphere to remove any solid material that may have formed.

  • Ligand Addition: Add a calculated amount of fresh triphenylphosphine to the filtered solution to restore the desired ligand-to-rhodium molar ratio (e.g., 100:1).

  • Solvent Adjustment: If necessary, add fresh, deoxygenated solvent to return the catalyst solution to its original concentration.

  • Reactivation: The regenerated catalyst solution is now ready for use in the hydroformylation reaction.

Protocol 2: ³¹P NMR Analysis of Ligand Degradation

This protocol outlines the steps for analyzing a sample from a hydroformylation reaction to detect and identify phosphine ligand degradation products.[1]

Materials:

  • Aliquot of the reaction mixture.

  • Deuterated NMR solvent (e.g., C₆D₆ or toluene-d₈), deoxygenated.

  • NMR tube with a sealable cap (e.g., J. Young tube).

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture.

    • If the catalyst concentration is low, you may need to concentrate the sample by removing volatile components under reduced pressure.

    • Dissolve the sample (or the concentrated residue) in the deuterated NMR solvent inside the NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly if degradation products are expected to be in low concentrations.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the peak for the parent phosphine ligand (e.g., triphenylphosphine).

    • Look for new peaks in the spectrum that may correspond to degradation products such as triphenylphosphine oxide or other oxidized/hydrolyzed species. Compare the chemical shifts of these new peaks to literature values for known degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Catalyst Deactivation Start Decreased Activity/ Selectivity Observed Check_Feed Analyze Feedstock (this compound, Syngas) Start->Check_Feed Poisons_Present Poisons Detected? (e.g., S, Cl) Check_Feed->Poisons_Present Purify_Feed Implement Feed Purification Poisons_Present->Purify_Feed Yes Analyze_Catalyst Analyze Catalyst Solution (³¹P NMR, FTIR, Color) Poisons_Present->Analyze_Catalyst No Purify_Feed->Start Ligand_Degradation Ligand Degradation? Analyze_Catalyst->Ligand_Degradation Cluster_Formation Cluster Formation? Ligand_Degradation->Cluster_Formation No Regenerate_Catalyst Regenerate Catalyst Ligand_Degradation->Regenerate_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure) Cluster_Formation->Optimize_Conditions Yes End Problem Resolved Cluster_Formation->End No Regenerate_Catalyst->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for catalyst deactivation.

cluster_regeneration Catalyst Regeneration Process Deactivated_Catalyst Deactivated Catalyst Solution Oxidative_Treatment Oxidative Treatment (Air/Aldehyde) Deactivated_Catalyst->Oxidative_Treatment Filtration Filtration Oxidative_Treatment->Filtration Add_Ligand Add Fresh Ligand Filtration->Add_Ligand Regenerated_Catalyst Regenerated Active Catalyst Add_Ligand->Regenerated_Catalyst

Caption: General workflow for catalyst regeneration.

References

Technical Support Center: Purification of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of propionaldehyde from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My purified this compound has a low yield after fractional distillation. What are the possible causes and solutions?

A1: Low yield during fractional distillation can be attributed to several factors:

  • Inadequate Separation from Propanol (B110389): If the boiling point difference between this compound (46-50°C) and unreacted n-propanol (97°C) is not effectively managed, a significant amount of this compound can be lost in the propanol fraction.[1]

    • Solution: Use a fractionating column with a high number of theoretical plates to ensure a sharp separation.[2] A slow and steady distillation rate is crucial.[2] Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient.[2]

  • Aldol (B89426) Condensation: this compound can undergo self-condensation (aldol reaction), especially in the presence of acidic or basic impurities, to form higher boiling point adducts like 3-hydroxy-2-methylpentanal.[3][4]

    • Solution: Ensure the crude this compound is neutralized before distillation. A mild acidic wash followed by a water wash can help remove basic catalysts.

  • Over-oxidation: If the reaction mixture is not handled carefully, this compound can be oxidized to propionic acid (boiling point: 141°C), which will remain in the distillation pot, reducing the yield of the desired aldehyde.[5]

    • Solution: Minimize exposure to air and heat. Performing the distillation under an inert atmosphere (e.g., nitrogen) is recommended.[2]

Q2: The this compound distillate is turning yellow. What causes this discoloration and how can I prevent it?

A2: The yellowing of this compound is often a sign of impurity formation or degradation.

  • Aldol Condensation and Polymerization: As mentioned above, aldol condensation can lead to the formation of unsaturated aldehydes (e.g., 2-methyl-2-pentenal) after dehydration, which can be colored.[3] this compound can also polymerize in the presence of acids or bases.[6]

    • Solution: Neutralize the crude mixture before distillation. Ensure all glassware is clean and free of acidic or basic residues.

  • Air Oxidation: Aldehydes are susceptible to oxidation by atmospheric oxygen, which can form various colored byproducts.[7]

    • Solution: Store purified this compound under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) and protected from light.[7] The use of antioxidants can also be considered for long-term storage.

Q3: I'm having trouble separating water from this compound due to azeotrope formation. What methods can I use to break the azeotrope?

A3: this compound forms a minimum-boiling azeotrope with water, making complete separation by simple distillation challenging.[8] Here are some effective strategies:

  • Pressure-Swing Distillation: The composition of the this compound-water azeotrope is pressure-dependent. By using two distillation columns operating at different pressures, the azeotrope can be effectively broken.[9][10] The first column, at a lower pressure, enriches the distillate in the azeotrope, which is then fed to a higher-pressure column where the azeotropic composition is different, allowing for the separation of water.[9][11]

  • Salting Out: Adding a salt (e.g., sodium chloride, potassium carbonate) to the aqueous this compound mixture can increase the relative volatility of the aldehyde, facilitating its separation from water by distillation. The salt dissolves in the aqueous phase and reduces the solubility of this compound.

  • Azeotropic Distillation with an Entrainer: Introducing a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components can be used. For instance, a solvent like benzene (B151609) or cyclohexane (B81311) can be added to form a ternary azeotrope with water, which can then be removed.

Q4: How can I effectively remove aldol condensation byproducts from my this compound sample?

A4: Aldol condensation products are typically higher boiling than this compound and can often be separated by careful fractional distillation.

  • Fractional Distillation: Use a high-efficiency fractionating column to carefully separate the lower-boiling this compound from the higher-boiling aldol adducts and their dehydration products.

  • Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes.[12] this compound reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted aldol products and other non-aldehydic impurities. The pure this compound can then be regenerated from the adduct.[12][13]

Q5: What is the recommended method for assessing the purity of my final this compound product?

A5: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique provides quantitative information on the percentage of this compound and can detect and quantify volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of unknown impurities by providing mass spectral data for each separated component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the purified this compound and to detect the presence of impurities.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₃H₆O58.0846-50[5]
n-PropanolC₃H₈O60.1097[1]
Propionic AcidC₃H₆O₂74.08141
WaterH₂O18.02100
3-Hydroxy-2-methylpentanalC₆H₁₂O₂116.16~155-160 (decomposes)
2-Methyl-2-pentenalC₆H₁₀O98.14135-136

Table 2: this compound-Water Azeotrope Composition at Different Pressures

Pressure (atm)Boiling Point of Azeotrope (°C)Water Content in Azeotrope (wt%)
1~48~2.4[8]
3~75Increased from 1 atm
6111Significantly Increased from 1 atm[8]
10~125Further Increased

Note: Increased pressure increases the water content in the azeotrope, which is the principle behind pressure-swing distillation for dehydration.[8]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from higher-boiling impurities such as unreacted n-propanol and aldol condensation byproducts.

Materials:

  • Crude this compound mixture

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. It is advisable to set up the system under a gentle flow of nitrogen to prevent oxidation.[2]

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising slowly up the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating. A rate of 1-2 drops per second into the receiving flask is ideal.[2]

    • Monitor the temperature at the head of the column. The temperature should hold steady at the boiling point of this compound (46-50°C) as the pure product distills over.[5]

  • Fraction Collection:

    • Collect the initial fraction (fore-run) which may contain lower-boiling impurities and discard it.

    • Collect the main fraction while the temperature remains constant at the boiling point of this compound.

    • Stop the distillation when the temperature begins to rise significantly, indicating that the higher-boiling impurities are starting to distill.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere at 2-8°C.

Expected Yield: 45-85%, depending on the purity of the crude mixture. Expected Purity: >98% (as determined by GC).

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This method is highly selective for aldehydes and is effective for removing non-aldehydic impurities.[12]

Materials:

  • Crude this compound mixture

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Water

  • Diethyl ether or other suitable organic solvent

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution

  • Beakers, flasks, separatory funnel, Büchner funnel

Procedure:

  • Adduct Formation:

    • In a flask, dissolve the crude this compound in a minimal amount of ethanol.

    • Prepare a saturated aqueous solution of sodium bisulfite.

    • Slowly add the sodium bisulfite solution to the this compound solution while stirring. A white precipitate of the bisulfite adduct should form.

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction. Cooling the mixture in an ice bath can enhance precipitation.

  • Isolation of the Adduct:

    • Collect the solid bisulfite adduct by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol, followed by diethyl ether to remove any adsorbed impurities.

    • Dry the adduct.

  • Regeneration of this compound:

    • Place the dried bisulfite adduct in a flask.

    • Add a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide to the adduct.

    • Stir the mixture. The adduct will decompose, regenerating the this compound, which will form a separate organic layer.

    • The regeneration can be facilitated by gentle warming.

  • Extraction and Drying:

    • Transfer the mixture to a separatory funnel and extract the this compound with diethyl ether.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator to obtain the purified this compound.

    • A final distillation of the regenerated aldehyde may be necessary to achieve very high purity.

Expected Yield: 75-90% for adduct formation and regeneration.[12] Expected Purity: >99% (as determined by GC).

Visualizations

experimental_workflow_distillation crude Crude this compound setup Assemble Fractional Distillation Apparatus crude->setup 1. Charge Flask heat Heat Mixture Gently setup->heat 2. Start Heating collect_fore Collect & Discard Fore-run heat->collect_fore 3. Initial Distillate collect_main Collect Main Fraction (46-50°C) collect_fore->collect_main 4. Stable Temperature stop Stop Distillation (Temp Rises) collect_main->stop 5. Temperature Increases pure Purified this compound stop:e->pure:w Final Product

Caption: Workflow for Fractional Distillation of this compound.

experimental_workflow_bisulfite crude Crude this compound adduct_formation Add Saturated NaHSO₃ (aq) crude->adduct_formation 1. Reaction precipitate Precipitate Forms (Bisulfite Adduct) adduct_formation->precipitate filter Filter and Wash (Ethanol, Ether) precipitate->filter 2. Isolate Adduct regenerate Regenerate with Na₂CO₃ or NaOH (aq) filter->regenerate 3. Decompose Adduct extract Extract with Ether regenerate->extract 4. Separate dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate pure Purified this compound evaporate:e->pure:w Final Product

Caption: Workflow for Purification via Bisulfite Adduct Formation.

troubleshooting_tree start Purification Issue? low_yield Low Yield? start->low_yield discoloration Discoloration? start->discoloration water_present Water in Product? start->water_present check_separation Check Distillation Efficiency (Column, Rate) low_yield->check_separation Yes check_aldol Check for Aldol Condensation (Neutralize before Dist.) low_yield->check_aldol Yes check_oxidation Prevent Over-oxidation (Inert Atmosphere) low_yield->check_oxidation Yes check_aldol_poly Check for Aldol/Polymerization (Neutralize, Clean Glassware) discoloration->check_aldol_poly Yes check_air_oxidation Prevent Air Oxidation (Inert Gas Storage, Cool) discoloration->check_air_oxidation Yes pressure_swing Use Pressure-Swing Distillation water_present->pressure_swing Yes salting_out Use 'Salting Out' Method water_present->salting_out Yes azeo_dist Use Azeotropic Distillation with Entrainer water_present->azeo_dist Yes

Caption: Troubleshooting Decision Tree for this compound Purification.

References

Optimizing temperature and pressure for propionaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propionaldehyde via the hydroformylation of ethylene (B1197577). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and address common challenges.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the hydroformylation of ethylene to produce this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of Ethylene Insufficient Pressure: Low syngas (CO/H₂) pressure can lead to poor gas dissolution in the reaction medium.Increase the total pressure to the recommended range for your catalyst system (e.g., 1.0–6.0 MPa).
Low Temperature: The reaction rate may be too slow at lower temperatures.Gradually increase the reaction temperature within the optimal range (e.g., 60–110°C).
Catalyst Deactivation: Impurities in the feedstock or solvent can poison the catalyst. The catalyst may also form inactive clusters.- Ensure high purity of ethylene, syngas, and solvent. - Consider catalyst regeneration.[1]
Low Selectivity to this compound (High Alkane Formation) High Hydrogen Partial Pressure: An excess of hydrogen can favor the hydrogenation of ethylene to ethane (B1197151).Adjust the H₂/CO ratio. A higher CO partial pressure can suppress hydrogenation.
High Temperature: Hydrogenation is often favored at higher temperatures.Lower the reaction temperature to a range that favors hydroformylation.
Formation of Byproducts (e.g., n-Propanol, Aldol Condensation Products) Further Reduction of this compound: The aldehyde product can be further hydrogenated to the corresponding alcohol.- Lower the reaction temperature. - Decrease the hydrogen partial pressure.
Aldol Condensation: The product aldehyde can undergo self-condensation, especially at higher temperatures or in the presence of basic impurities.- Maintain a neutral pH. - Lower the reaction temperature.
Catalyst Deactivation/Degradation Ligand Degradation: Phosphine (B1218219) ligands can degrade via oxidation or P-C bond cleavage.[2]- Use high-purity, oxygen-free reagents and solvents. - Operate under an inert atmosphere.
Formation of Inactive Rhodium Species: Active catalyst species can convert to inactive dimers or clusters.- Optimize ligand concentration and CO pressure. - Follow a catalyst regeneration protocol.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound synthesis via ethylene hydroformylation?

A1: The optimal temperature typically ranges from 20 to 150°C.[4] For many common rhodium-based catalysts, a more preferred range is 60 to 110°C.[4] It is important to note that temperatures exceeding 100°C can sometimes lead to catalyst deactivation with certain catalyst systems.

Q2: What is the recommended pressure for this reaction?

A2: Reaction pressures generally fall within the range of 0.1 to 6.0 MPa.[4] A preferred range is often between 1.0 and 5.0 MPa to ensure sufficient syngas concentration in the reaction medium.[4]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are the hydrogenation of ethylene to ethane and the further hydrogenation of this compound to n-propanol. To minimize these, you can lower the reaction temperature and adjust the H₂/CO ratio to favor a higher partial pressure of carbon monoxide.

Q4: How can I improve the selectivity towards the linear aldehyde (this compound)?

A4: For hydroformylation of higher alkenes, the choice of ligands is crucial for regioselectivity. However, for ethylene, there is only one possible aldehyde product. The main concern is preventing side reactions.

Q5: My rhodium catalyst has deactivated. Can it be regenerated?

A5: Yes, deactivated rhodium catalysts can often be regenerated. A general procedure involves treating the catalyst solution with an oxygen-containing gas in the presence of the product aldehyde, followed by filtration and the addition of fresh ligand.[1][3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of temperature and pressure on the hydroformylation of ethylene, based on data from various sources. Note that specific outcomes are highly dependent on the catalyst system and other reaction parameters.

Catalyst SystemTemperature (°C)Pressure (MPa)Key ObservationsReference(s)
Water-soluble rhodium phosphine complex60 - 1101.0 - 5.0High selectivity to this compound (>98%) can be achieved.[4]
Rh(H)(CO)(PPh₃)₃Up to 100Not specifiedHigher temperatures increase the reaction rate, but temperatures above 100°C can lead to catalyst deactivation.
Heterogeneous Rh/Al₂O₃175 - 2251 - 3Increased temperature has a more pronounced effect on hydrogenation than on hydroformylation.[5]
Low-pressure rhodium-phosphine complex90 - 1202.1 - 3.5An established industrial process with good efficiency.[6]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Hydroformylation of Ethylene

This protocol is a general guideline and should be adapted based on the specific catalyst system and available equipment.

Materials:

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene, degassed)

  • Ethylene (high purity)

  • Synthesis gas (CO/H₂, desired ratio)

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., glovebox), charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand in the desired molar ratio.

  • Solvent Addition: Add the degassed solvent to the reactor.

  • System Purge: Seal the reactor and purge it several times with nitrogen or argon to remove any residual oxygen.

  • Pressurization with Syngas: Pressurize the reactor with the synthesis gas to the desired initial pressure.

  • Heating and Stirring: Begin stirring and heat the reactor to the target reaction temperature.

  • Ethylene Introduction: Introduce ethylene to the reactor to the desired partial pressure. The total pressure will increase.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the gases are consumed. Liquid samples can be taken periodically (if the setup allows) to analyze for product formation via gas chromatography (GC).

  • Reaction Quench: Once the reaction is complete (indicated by the cessation of pressure drop or by GC analysis), cool the reactor to room temperature.

  • Depressurization: Slowly and carefully vent the excess syngas and ethylene in a well-ventilated fume hood.

  • Product Isolation: The this compound product can be isolated from the reaction mixture by distillation.

Protocol for Regeneration of a Deactivated Rhodium Catalyst

This protocol is a general guideline for regenerating a deactivated rhodium-phosphine catalyst.[1][3]

Materials:

  • Deactivated catalyst solution

  • Product aldehyde (this compound)

  • Oxygen-containing gas (e.g., air or a mixture of nitrogen and air)

  • Filtration apparatus

  • Fresh phosphine ligand

Procedure:

  • Transfer Catalyst: Under an inert atmosphere, transfer a portion of the at least partially inactive catalyst solution from the reactor to a separate vessel.

  • Aldehyde Addition: Adjust the aldehyde concentration of the solution so that there is at least one mole of aldehyde present for each mole of rhodium and ligand.

  • Oxidation: Treat the aldehyde-containing catalyst solution with an oxygen-containing gas (e.g., by bubbling air through the solution) at a temperature below the boiling point of the aldehyde. This step is intended to oxidize species that are inhibiting the catalyst.

  • Filtration: Filter the treated solution to remove any solid material that may have formed during the oxidation process.

  • Ligand Replenishment: Add fresh phosphine ligand to the regenerated catalyst solution to restore the desired rhodium-to-ligand ratio for the hydroformylation reaction.

  • Reintroduction: The regenerated catalyst solution can then be reintroduced into the reactor.

Visualizations

Catalytic Cycle of Ethylene Hydroformylation

The following diagram illustrates the generally accepted Heck-Breslow mechanism for the rhodium-catalyzed hydroformylation of ethylene.

Hydroformylation_Cycle Catalytic Cycle for Ethylene Hydroformylation Catalyst HRh(CO)(L)₂ Olefin_Complex Rh(H)(C₂H₄)(CO)(L)₂ Catalyst->Olefin_Complex + C₂H₄ - L Alkyl_Complex Rh(C₂H₅)(CO)(L)₂ Olefin_Complex->Alkyl_Complex Migratory Insertion CO_Adduct Rh(C₂H₅)(CO)₂(L)₂ Alkyl_Complex->CO_Adduct + CO Acyl_Complex Rh(C(O)C₂H₅)(CO)(L)₂ CO_Adduct->Acyl_Complex Migratory Insertion H2_Adduct Rh(H)₂(C(O)C₂H₅)(CO)(L)₂ Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Catalyst Reductive Elimination + C₂H₅CHO Product This compound (C₂H₅CHO) H2_Adduct->Product

Caption: Catalytic cycle of ethylene hydroformylation.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low product yield.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield Check_Conversion Is Ethylene Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to this compound Low? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Low Conversion: - Increase Temperature - Increase Pressure - Check for Catalyst Poisons Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Selectivity Troubleshoot Low Selectivity: - Lower Temperature - Adjust H₂/CO Ratio (Increase CO) - Check for Byproducts (e.g., n-propanol) Check_Selectivity->Troubleshoot_Selectivity Yes Check_Catalyst Suspect Catalyst Deactivation? Check_Selectivity->Check_Catalyst No Troubleshoot_Conversion->Check_Catalyst Troubleshoot_Selectivity->Check_Catalyst Regenerate_Catalyst Follow Catalyst Regeneration Protocol Check_Catalyst->Regenerate_Catalyst Yes End Yield Improved Check_Catalyst->End No Regenerate_Catalyst->End

Caption: Troubleshooting workflow for low yield.

References

Common impurities in commercial propionaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propionaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities in commercial this compound and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade this compound?

A1: Commercial this compound can contain various impurities depending on the manufacturing process and storage conditions. The most common impurities include:

  • Water: this compound is hygroscopic and can form a low-boiling azeotrope with water, making its complete removal challenging. Commercial grades may contain up to 2.5% water.[1]

  • Propionic Acid: This is the primary oxidation product of this compound.[2] Its presence increases with exposure to air and light.

  • n-Propanol: Unreacted starting material from the oxidation-based synthesis of this compound.[2][3]

  • Acetone: A close-boiling impurity that can be difficult to separate by simple distillation.[4]

  • Aldol Condensation Products: this compound can self-condense to form higher molecular weight aldehydes and other related products.

  • Other Minor Impurities: Depending on the synthesis route, trace amounts of other compounds like acrolein, formaldehyde, acetaldehyde, and formic acid may be present.[5]

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting an appropriate purification method.

CompoundBoiling Point (°C)Molar Mass ( g/mol )Water Solubility
This compound 46-5058.0820 g/100 mL
Water10018.02Miscible
Propionic Acid14174.08Miscible
n-Propanol9760.10Miscible
Acetone5658.08Miscible

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound is most commonly assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Karl Fischer titration is the standard method for quantifying water content. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q3: My this compound has a high water content. How can I dry it?

A3: Removing water from this compound requires specific methods due to the formation of an azeotrope. Here are a few approaches:

  • Drying Agents: For small-scale laboratory purification, you can use a suitable drying agent.

    • Anhydrous Sodium Sulfate or Magnesium Sulfate: These are common drying agents for preliminary water removal.

    • Molecular Sieves: Activated molecular sieves (3Å or 4Å) are effective for removing residual water.[6]

  • Azeotropic Distillation: This technique involves adding a third component (entrainer) to form a new, lower-boiling azeotrope with water that can be more easily removed.

  • Pressure-Swing Distillation: This industrial method exploits the change in azeotropic composition with pressure to separate the components.[4]

Below is a decision-making workflow for selecting a drying method.

G start High Water Content Detected drying_agent Use Drying Agent (Anhydrous Na2SO4, MgSO4, or Molecular Sieves) start->drying_agent For small scale & moderate water content distillation Fractional Distillation start->distillation For larger scale & removal of other impurities azeotropic Azeotropic Distillation distillation->azeotropic If water azeotrope persists

Caption: Decision workflow for drying this compound.

Troubleshooting Guide

Problem 1: Presence of acidic impurities, primarily propionic acid.

  • Possible Cause: Oxidation of this compound due to improper storage or handling (exposure to air).

  • Solution:

    • Neutralization: Wash the this compound with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the propionic acid into sodium propionate, which is water-soluble and can be separated in the aqueous layer.

    • Extraction: After neutralization, separate the organic layer (this compound) from the aqueous layer.

    • Drying: Dry the this compound using a suitable drying agent like anhydrous sodium sulfate.

    • Distillation: For high purity, perform a fractional distillation.

The following diagram illustrates the workflow for removing acidic impurities.

G start Acidic Impurity (Propionic Acid) Detected neutralize Wash with dilute NaHCO3 solution start->neutralize separate Separate aqueous and organic layers neutralize->separate dry Dry organic layer (e.g., with Na2SO4) separate->dry distill Fractional Distillation dry->distill end Pure this compound distill->end

Caption: Workflow for the removal of acidic impurities.

Problem 2: Contamination with non-aldehydic organic impurities (e.g., n-propanol).

  • Possible Cause: Incomplete reaction during synthesis or carry-over from the raw materials.

  • Solution:

    • Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The non-aldehydic impurities remain in the filtrate. The pure aldehyde is then regenerated from the adduct.[7][8]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This method is suitable for removing impurities with significantly different boiling points, such as n-propanol and propionic acid.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for efficient separation. Use a heating mantle with a magnetic stirrer.

  • Procedure: a. Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. b. Slowly heat the flask. c. Collect the fraction that boils at the literature boiling point of this compound (46-50 °C). Discard the initial forerun, which may contain lower-boiling impurities, and the higher-boiling residue. d. The receiver flask should be cooled in an ice bath to minimize evaporation of the purified product.[3][6]

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is effective for separating this compound from non-aldehydic organic impurities.

  • Adduct Formation: a. In a flask, dissolve the crude this compound in a suitable solvent like ethanol (B145695). b. Slowly add a saturated aqueous solution of sodium bisulfite with stirring. An excess of the bisulfite solution may be needed. c. Stir the mixture for a period to allow for the formation of the solid bisulfite adduct. Cooling the mixture may enhance precipitation. d. Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any adhering impurities.[7][8]

  • Regeneration of this compound: a. Suspend the filtered bisulfite adduct in water. b. Add a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., sulfuric acid) to the suspension and stir. This will regenerate the aldehyde. c. The regenerated this compound will form a separate organic layer, which can be isolated using a separatory funnel. d. Wash the organic layer with water, dry it with a suitable drying agent, and perform a final distillation for the highest purity.[8]

References

Propionaldehyde Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and storage of propionaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issues with this compound are its propensity to undergo autoxidation to form explosive peroxides, oxidation to propionic acid, and polymerization.[1][2] These reactions are accelerated by exposure to oxygen, light, heat, and the presence of contaminants.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer (2-8°C is often recommended). The container should be tightly sealed and the headspace purged with an inert gas like nitrogen or argon to prevent exposure to oxygen.[4] Using amber glass bottles can help protect it from light.[3]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation include a change in color (developing a yellowish tint), an increase in viscosity (thickening), or the formation of a solid precipitate (polymer).[1] A sharp, acidic odor may indicate oxidation to propionic acid. The most dangerous sign is the formation of crystals, particularly around the cap or in the liquid, which could be explosive peroxides.[3]

Q4: How long can I store this compound?

A4: The shelf-life of this compound is highly dependent on storage conditions. For opened containers, it is recommended to test for peroxides after 3-6 months.[5] Unopened containers stored under an inert atmosphere and refrigerated have a longer shelf-life, but it is best practice to test for purity and peroxides before use if it has been stored for an extended period. Some sources suggest a storage duration of up to 6 months at ≤ 40°C under an inert atmosphere.[4]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and some metals.[2] Contact with these materials can catalyze vigorous polymerization or oxidation reactions.[2]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Experiment yields are inconsistent or lower than expected. This compound has degraded due to improper storage (peroxide formation, oxidation, or polymerization).1. Test the purity of the this compound using Gas Chromatography (GC) (see Experimental Protocol 1). 2. Test for the presence of peroxides (see Experimental Protocol 2). 3. If impurities or peroxides are detected, purify the this compound by distillation (with caution, do not distill if high levels of peroxides are present) or obtain a new, fresh bottle. 4. Ensure the bottle is stored under an inert atmosphere and refrigerated.
A solid precipitate has formed in the this compound bottle. Polymerization has occurred. This can be initiated by contaminants (acids, bases) or prolonged storage.1. Do not use the material. 2. The polymer may not be soluble and can interfere with reactions. 3. Dispose of the bottle as hazardous waste according to your institution's guidelines.
The this compound has a strong, sharp, acidic odor. Oxidation to propionic acid has likely occurred due to exposure to air.1. Verify the purity using GC analysis (see Experimental Protocol 1). Propionic acid will appear as a separate peak. 2. If the level of propionic acid is significant, the material may not be suitable for your experiment. 3. Consider purifying by distillation if feasible, or use a fresh bottle.
Crystals are visible in the liquid or around the cap of the container. Extreme Hazard: Potentially explosive peroxides have formed.1. DO NOT ATTEMPT TO OPEN OR MOVE THE BOTTLE. 2. Contact your institution's Environmental Health and Safety (EH&S) department immediately for guidance on safe disposal. 3. Evacuate the immediate area around the container as a precaution.

Data on this compound Stability and Storage

Parameter Condition Effect on Stability Primary Degradation Pathway(s)
Temperature Refrigerated (2-8°C)Significantly improves stability by slowing reaction rates.Peroxide Formation, Polymerization, Oxidation
Room Temperature (~20-25°C)Increased rate of degradation.Peroxide Formation, Polymerization, Oxidation
Elevated Temperature (>30°C)Rapid degradation, potential for hazardous polymerization.[1]Polymerization, Oxidation
Atmosphere Inert Gas (Nitrogen, Argon)Greatly enhances stability by preventing oxidation and peroxide formation.[4](Minimizes) Oxidation, Peroxide Formation
Air (Oxygen)Promotes rapid degradation.Oxidation, Peroxide Formation
Light Dark (Amber Bottle)Protects against photo-initiated degradation.[3]Peroxide Formation
Exposed to LightAccelerates peroxide formation.[3]Peroxide Formation
Purity High PurityMore stable, but still susceptible to autoxidation.Peroxide Formation, Oxidation
Presence of Contaminants (Acids, Bases, Metals)Can catalyze rapid polymerization.[2]Polymerization

Key Degradation and Reaction Pathways

The following diagrams illustrate the primary degradation pathways of this compound and a general workflow for troubleshooting stability issues.

G cluster_degradation This compound Degradation Pathways This compound This compound (CH3CH2CHO) Peroxide This compound Peroxide This compound->Peroxide O2, light, heat (Autoxidation) PropionicAcid Propionic Acid (CH3CH2COOH) This compound->PropionicAcid O2 (Oxidation) Polymer Polythis compound This compound->Polymer Acid/Base Catalyst (Polymerization)

This compound degradation pathways.

G cluster_workflow Troubleshooting Workflow for this compound Stability start Suspected this compound Degradation visual_inspection Visually Inspect Sample (Color, Viscosity, Precipitate, Crystals) start->visual_inspection crystals_present Crystals Present? visual_inspection->crystals_present peroxide_test Perform Peroxide Test peroxides_present Peroxides > 100 ppm? peroxide_test->peroxides_present purity_test Perform GC Purity Test purity_ok Purity Acceptable? purity_test->purity_ok crystals_present->peroxide_test No dispose_safely Contact EH&S for IMMEDIATE DISPOSAL crystals_present->dispose_safely Yes peroxides_present->purity_test No dispose_hazardous Dispose as Hazardous Waste peroxides_present->dispose_hazardous Yes use_material Material is OK for Use purity_ok->use_material Yes purify Purify (e.g., Distillation) with Caution purity_ok->purify No purify->use_material

Troubleshooting workflow for this compound.

Experimental Protocols

Experimental Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify the presence of volatile impurities such as propionic acid.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • High-purity solvent for dilution (e.g., acetone (B3395972) or methanol)

  • Volumetric flasks and syringes

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the oven temperature program. A typical program might be: initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C, and hold for 2 minutes.

    • Set the injector temperature to 200°C and the detector temperature to 250°C.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • Set the split ratio (e.g., 50:1).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram.

  • Data Interpretation:

    • The major peak will be this compound.

    • Identify impurity peaks by their retention times. Propionic acid, if present, will typically have a longer retention time than this compound.

    • Calculate the purity by peak area percentage: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Experimental Protocol 2: Peroxide Value Determination (Qualitative and Semi-Quantitative)

Objective: To detect the presence and estimate the concentration of peroxides in a this compound sample.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), saturated solution or solid

  • Starch indicator solution (optional, for improved visualization)

  • Test tubes or small flasks

Procedure (Qualitative Test):

  • Add approximately 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide or a few drops of a freshly prepared saturated KI solution.

  • Shake the mixture and observe the color.

  • Interpretation:

    • No color change (remains colorless): Peroxides are likely absent or at a very low level.

    • Pale yellow to yellow color: Peroxides are present.

    • Brown color: A high concentration of peroxides is present. The material should be handled with extreme caution and disposed of appropriately.

Procedure (Semi-Quantitative Test using Test Strips): Commercially available peroxide test strips offer a convenient semi-quantitative method.

  • Dip the test strip into the this compound sample for the time specified by the manufacturer (typically 1-2 seconds).

  • Remove the strip and wait for the color to develop (usually 15-60 seconds).

  • Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration in ppm (mg/L).

  • Action Levels:

    • < 30 ppm: Generally considered safe for use.

    • 30-100 ppm: Use with caution; avoid distillation or concentration.

    • > 100 ppm: Unsafe for use. The material should be disposed of as hazardous waste.

References

Methods for drying and purifying propionaldehyde solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling, drying, and purification of propionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial this compound?

A1: Commercial this compound can contain several impurities, including:

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere. It also forms an azeotrope with water, which can complicate purification by simple distillation.[1]

  • Propionic Acid: Due to its reactive aldehyde group, this compound is readily oxidized to propionic acid upon exposure to air.[2]

  • Aldol (B89426) Condensation Products: In the presence of acidic or basic catalysts, this compound can undergo self-condensation (aldol condensation) to form higher molecular weight impurities, such as 3-hydroxy-2-methylpentanal.[3][4]

  • Peroxides: Like many aldehydes and ethers, this compound can form explosive peroxides over time when exposed to oxygen.[2] This is a significant safety hazard, especially during distillation where peroxides can concentrate.

  • Unreacted Starting Materials: Depending on the synthesis route, it may contain residual 1-propanol (B7761284) or other precursors.[5]

Q2: What are the critical safety precautions for handling this compound?

A2: this compound is a highly flammable, volatile, and hazardous substance that requires strict safety protocols.

  • Flammability: It has a very low flash point and its vapors can form explosive mixtures with air.[6] All work should be conducted in a chemical fume hood, away from ignition sources like heat, sparks, or open flames.[2] Use explosion-proof equipment and ensure all apparatus is properly grounded to prevent static discharge.[6]

  • Peroxide Formation: Store this compound in airtight, opaque containers under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.[2] Containers should be dated upon opening and tested for peroxides regularly, especially before distillation.

  • Toxicity and Irritation: this compound is harmful if inhaled or swallowed and causes skin and serious eye irritation.[7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Polymerization: Contact with strong acids or bases can catalyze hazardous polymerization.[2][6]

Q3: What is the recommended method for storing this compound?

A3: To maintain its purity and ensure safety, store this compound under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation and peroxide formation.[2]

  • Temperature: Keep refrigerated between 2-8°C in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Container: Use an airtight, opaque container to protect it from light and air. Ensure the container cap provides a secure seal to prevent vapor leakage and moisture entry.

  • Inhibitors: For long-term storage, consider adding a polymerization inhibitor like Butylated Hydroxytoluene (BHT) if compatible with your experimental needs.[8][9]

Troubleshooting Guides

Problem 1: My this compound has a high water content. How do I dry it effectively?

Cause: this compound is hygroscopic and readily absorbs atmospheric moisture.

Solution: Use an appropriate drying agent before distillation. The choice of desiccant depends on the required level of dryness and the time available. While quantitative data for this compound is scarce, studies on similar organic solvents provide excellent guidance.[10][11][12]

Recommended Drying Agents:

  • Molecular Sieves (3Å or 4Å): Highly efficient for achieving very low water content. For best results, allow the this compound to stand over activated molecular sieves for at least 24-48 hours.[10][11] Molecular sieves can also destroy peroxides during reflux.[13]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): A neutral and economical choice with high capacity, suitable for pre-drying very wet samples. It is less efficient for achieving extremely low water levels compared to molecular sieves.[14]

  • Anhydrous Calcium Chloride (CaCl₂): Effective but can form adducts with aldehydes and should be used with caution.[14]

Data Presentation: Efficiency of Common Desiccants

The following table summarizes the efficiency of various drying agents for organic solvents, which can be extrapolated for use with this compound. Data is adapted from a comprehensive study by Williams and Lawton.[10][12]

Drying AgentSolvent TestedConditionsFinal Water Content (ppm)Comments
Molecular Sieves (3Å) Tetrahydrofuran (THF)20% m/v loading, 48h< 10 ppmHighly efficient; recommended for achieving anhydrous conditions.[10][11]
Molecular Sieves (3Å) Methanol20% m/v loading, 5 days~ 10 ppmEffective but may require longer contact time for polar solvents.[10][11]
Neutral Alumina Tetrahydrofuran (THF)Single pass through column< 10 ppmVery rapid and effective for quick drying.[10][11]
Anhydrous Sodium Sulfate Diethyl EtherStatic drying~25 mg/LHigh capacity, good for initial drying of wet solvents.[14]
Anhydrous Calcium Sulfate GeneralStatic dryingLow capacityFast-acting but has a low capacity for water.[14]

Problem 2: I am getting a low yield after fractional distillation.

Cause: Low yield can result from several factors including incomplete reaction, mechanical losses, or side reactions.

Solution: A systematic review of your procedure can help identify the cause.

  • Mechanical Loss: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. When transferring the product, rinse all glassware with a small amount of a volatile solvent to recover any residual material.[15]

  • Incomplete Distillation: Ensure the distillation is run to completion. The temperature at the distillation head will drop significantly after the main fraction has been collected.[16] However, never distill to dryness , as this can concentrate explosive peroxides.[17] Always leave at least 10-20% of the liquid in the distilling flask.[13]

  • Side Reactions: If the distilling pot was heated too strongly or for too long, polymerization or aldol condensation could have occurred, reducing the amount of monomeric this compound.[3][4]

  • Azeotrope Formation: this compound forms a minimum-boiling azeotrope with water. If the solvent is not thoroughly dried before distillation, a portion of the aldehyde will co-distill with water at a lower temperature than its boiling point, which can affect separation and yield.[1]

Problem 3: My this compound sample has become viscous or cloudy.

Cause: Increased viscosity, cloudiness, or the formation of a solid precipitate are signs of polymerization, most likely from an aldol condensation reaction.[8] This can be catalyzed by acidic or basic impurities.

Solution:

  • Confirm Purity: Check the pH of your sample. An acidic pH may indicate oxidation to propionic acid, which can catalyze polymerization.

  • Purification: The monomer can often be recovered from the polymer by distillation (a process sometimes referred to as "cracking"). Gently heat the viscous material; the monomeric this compound should distill off.

  • Prevention: To prevent future polymerization, ensure the aldehyde is stored away from acidic or basic contaminants, under an inert atmosphere, and refrigerated.[8] If compatible with your application, add a radical inhibitor like BHT.[8][9]

Problem 4: How do I know if my this compound contains peroxides, and how can I remove them?

Cause: Exposure to atmospheric oxygen, especially when stored for prolonged periods, can lead to the formation of dangerous hydroperoxides.

Solution: Always test for peroxides before any heating or distillation process.

Peroxide Test Procedures:

  • Qualitative Iodide Test: Add 1 mL of the this compound to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high and dangerous concentration.[18][19]

  • Semi-Quantitative Test Strips: Commercial peroxide test strips are a safer and more convenient option. Dip the strip into the solvent according to the manufacturer's instructions. A color change will indicate the peroxide concentration, typically in parts per million (ppm).[9][17] Concentrations above 25-100 ppm are generally considered hazardous for distillation.[17]

Peroxide Removal Procedures:

  • Activated Alumina Column: Pass the this compound through a column packed with basic activated alumina. This method is effective at decomposing hydroperoxides.[13][20] Note that this may also remove any added inhibitors.[21]

  • Ferrous Sulfate Wash: For water-insoluble solvents, peroxides can be removed by washing with a freshly prepared acidic solution of ferrous sulfate (FeSO₄).[13][22] A common recipe is a solution of 6g of FeSO₄·7H₂O and 6 mL of concentrated sulfuric acid in 11 mL of water, which is then stirred with 1L of the solvent.[13]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

  • Activate Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat in a drying oven at 300°C for at least 3 hours under vacuum or with a nitrogen purge. Allow to cool to room temperature in a desiccator.

  • Add Sieves to Solvent: Add the activated sieves to the flask containing this compound (a loading of 10-20% m/v is recommended).[10][11]

  • Incubate: Seal the flask under an inert atmosphere (e.g., nitrogen) and allow it to stand for 24-48 hours at room temperature, with occasional swirling.

  • Separate: Carefully decant or filter the dried this compound from the molecular sieves into the distillation flask.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) placed between the distillation flask and the distillation head. Ensure all glass joints are properly sealed and clamped. Use a heating mantle with a magnetic stirrer. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[16]

  • Charge the Flask: Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin stirring and gently heat the flask. The heating mantle should be set to a temperature about 20-30°C above the boiling point of this compound (~48°C).[23]

  • Collect Fractions:

    • Forerun: Discard the initial few milliliters of distillate, which may contain highly volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound (48-50°C at atmospheric pressure).[5]

    • End Fraction: Stop the distillation when the temperature either begins to rise significantly or drops, or when about 10-20% of the initial volume remains in the flask to prevent the concentration of potentially explosive peroxides.[13]

  • Storage: Transfer the purified distillate to a clean, dry, airtight container and store under an inert atmosphere in a refrigerator.

Visualizations

Experimental Workflow Diagram

G Workflow for Drying and Purifying this compound cluster_prep Preparation cluster_purify Purification cluster_decision Safety Check cluster_removal Peroxide Removal cluster_final Final Product start Start with Crude This compound test_peroxide Test for Peroxides start->test_peroxide dry Dry Solvent (e.g., with Molecular Sieves) distill Fractional Distillation dry->distill Transfer to Distillation Flask peroxide_check Peroxides >100 ppm? test_peroxide->peroxide_check Evaluate Results collect Collect Main Fraction (48-50°C) distill->collect store Store Purified Product (Inert Atmosphere, 2-8°C) collect->store Transfer to Storage peroxide_check->dry No (<100 ppm) remove_peroxide Remove Peroxides (e.g., Alumina Column) peroxide_check->remove_peroxide Yes retest Re-test for Peroxides remove_peroxide->retest retest->peroxide_check Verify Removal end End store->end

Caption: Workflow for the safe drying and purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting this compound Purification cluster_yield Low Yield Analysis cluster_viscous Viscosity Analysis cluster_wet Moisture Analysis start Problem Encountered q1 What is the issue? start->q1 low_yield Low Yield q1->low_yield Yield is low viscous Viscous or Cloudy Sample q1->viscous Sample consistency changed wet_distillate Wet Distillate q1->wet_distillate Product is not dry check_leaks Check for leaks in distillation setup low_yield->check_leaks polymerization Polymerization (Aldol Condensation) likely occurred. viscous->polymerization drying_check Was the solvent dried before distillation? wet_distillate->drying_check check_temp Verify distillation temperature was stable check_leaks->check_temp No Leaks sol_leaks Solution: Reseal joints, use vacuum grease if appropriate. check_leaks->sol_leaks Leaks Found check_residue Was distillation stopped too early? check_temp->check_residue Temp Stable sol_temp Solution: Improve insulation of column, control heating rate. check_temp->sol_temp Temp Fluctuated check_polymer Check distillation residue for polymer check_residue->check_polymer Distillation Complete sol_residue Solution: Continue distillation until temperature drops. check_residue->sol_residue Stopped Early sol_polymer Solution: Use milder conditions, check for contaminants. check_polymer->sol_polymer Polymer Found sol_viscous Solution: 'Crack' polymer by gentle distillation to recover monomer. Prevent by storing cold, inert, and away from acid/base. polymerization->sol_viscous azeotrope This compound-water azeotrope has co-distilled. drying_check->azeotrope No / Insufficiently sol_wet Solution: Re-dry the distillate with activated molecular sieves. azeotrope->sol_wet

Caption: Decision tree for troubleshooting common this compound purification issues.

References

Technical Support Center: Catalyst Selection for Selective Propionaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the selective synthesis of propionaldehyde, primarily through the hydroformylation of ethylene (B1197577).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for selective this compound synthesis?

A1: The most prevalent and industrially significant method for this compound synthesis is the hydroformylation of ethylene. The most common catalysts for this reaction are based on rhodium (Rh) and cobalt (Co) complexes.[1][2] Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are generally more active and selective under milder conditions than cobalt catalysts.[2] Additionally, heterogeneous catalysts, such as supported rhodium or cobalt nanoparticles and single-atom catalysts, are being developed to simplify catalyst recovery and recycling.[1][3] For alternative synthesis routes, such as the catalytic cracking of polypropylene (B1209903) glycol, mesoporous Y zeolites have shown high selectivity for this compound.[4][5]

Q2: How do ligands influence the selectivity of rhodium-catalyzed hydroformylation?

A2: Ligands play a crucial role in tuning the electronic and steric properties of the rhodium catalyst, which in turn significantly impacts selectivity.[1]

  • Electronic Effects: The basicity of phosphine ligands can influence enantioselectivity. Decreasing the phosphine basicity has been shown to increase enantioselectivity in certain reactions.[6] More electron-deficient ligands can also lead to increased catalytic activity.[7]

  • Steric Effects: The size and geometry of the ligands (their "bite angle" in the case of bidentate ligands) are critical in directing the regioselectivity towards the linear product (this compound) over the branched isomer.[8] Bulky ligands can favor the formation of the linear aldehyde.[9]

  • Noncovalent Interactions: Recent studies suggest that long-range noncovalent interactions, such as π-π and π-CH interactions between the ligand and the substrate, can also influence regioselectivity.[10]

Q3: What are the typical reaction conditions for the hydroformylation of ethylene to this compound?

A3: Reaction conditions are a critical factor in achieving high selectivity and yield. While optimal conditions vary depending on the specific catalyst system, some general ranges can be provided. Rhodium-based catalysts typically operate under milder conditions than cobalt-based systems.[2]

ParameterTypical Range (Rhodium-based)Typical Range (Cobalt-based)
Temperature 80 - 120 °C110 - 180 °C
Pressure 1 - 6 MPa10 - 30 MPa
Syngas (CO/H₂) Ratio 1:1 to 1:21:1 to 1:2
Solvent Toluene, Dodecane, etc.Alkanes, Alcohols

Note: These are general ranges and should be optimized for each specific catalyst and experimental setup.

Q4: What are the main byproducts in this compound synthesis via hydroformylation?

A4: The primary byproduct in the hydroformylation of ethylene is the branched isomer, isobutyraldehyde. Other potential byproducts include propane (B168953) (from the hydrogenation of propylene, an intermediate), and heavier condensation products.[11] In some cases, the this compound product can be further hydrogenated to n-propanol.

Troubleshooting Guide

Issue 1: Low Selectivity for this compound (High formation of branched isomers or other byproducts)

Possible Cause Troubleshooting Steps
Incorrect Ligand Choice * Review the steric and electronic properties of your ligand. For higher linearity, consider bulkier ligands or those with specific bite angles known to favor linear products.[8] * Experiment with a range of phosphine or phosphite ligands to find the optimal one for your system.
Suboptimal Reaction Temperature * Lowering the reaction temperature can sometimes increase selectivity for the linear aldehyde, although it may decrease the reaction rate.[12] * Perform a temperature screening study to find the optimal balance between activity and selectivity.
Incorrect Syngas (CO/H₂) Ratio * Vary the CO/H₂ ratio. A higher partial pressure of CO can sometimes favor the formation of the linear aldehyde.
Catalyst Degradation * Ensure the purity of your reactants and solvent to avoid catalyst poisons. * Consider using a more robust ligand or catalyst support to improve stability.[7]

Issue 2: Low Catalyst Activity or Deactivation

Possible Cause Troubleshooting Steps
Catalyst Poisoning * Ensure all reactants, solvents, and gases are of high purity and free from sulfur, oxygen, or other known catalyst poisons.
Catalyst Leaching (for heterogeneous catalysts) * If using a supported catalyst, analyze the product mixture for traces of the metal to determine if leaching is occurring.[1] * Consider stronger catalyst-support interactions or alternative immobilization techniques.
High Reaction Temperature * Operating at excessively high temperatures can lead to catalyst decomposition or agglomeration.[12] * Determine the thermal stability of your catalyst and operate within its stable temperature range.
Incorrect Catalyst Pre-activation * Ensure the catalyst is properly pre-activated according to the established protocol to form the active catalytic species.[7]

Issue 3: Difficulty in Catalyst Separation and Recycling

Possible Cause Troubleshooting Steps
Homogeneous Catalyst System * Explore the use of heterogeneous catalysts, such as supported metal nanoparticles or single-atom catalysts, which are designed for easier separation.[1][3] * Investigate biphasic catalysis using water-soluble ligands, which allows for separation of the aqueous catalyst phase from the organic product phase.[13]
Fine Catalyst Particles (Heterogeneous) * If using a powdered heterogeneous catalyst, consider pelletizing or using a structured support to facilitate easier filtration or separation.

Experimental Protocols

Protocol 1: General Procedure for Homogeneous Rh-Catalyzed Hydroformylation of Ethylene

  • Catalyst Pre-formation:

    • In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a suitable solvent (e.g., toluene).

    • The ligand-to-rhodium ratio is a critical parameter and should be optimized (e.g., 1.5:1 or higher).[9]

  • Reaction Setup:

    • Seal the reactor and purge it several times with nitrogen, followed by syngas (a mixture of CO and H₂).

    • Heat the reactor to the desired temperature (e.g., 80-100 °C) under a specific pressure of syngas (e.g., 20 bar).[9]

  • Hydroformylation Reaction:

    • Introduce ethylene to the reactor to the desired partial pressure.

    • Maintain the reaction at the set temperature and pressure with vigorous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

    • Analyze the liquid product mixture by GC to determine the conversion of ethylene and the selectivity for this compound and other byproducts. Use an internal standard for quantification.

Protocol 2: Preparation of a Supported Cobalt Catalyst for Vapor-Phase Hydroformylation

This protocol is based on the preparation of a silica-supported cobalt catalyst derived from Co₂(CO)₈.[14]

  • Support Preparation:

  • Impregnation:

    • Dissolve dicobalt octacarbonyl (Co₂(CO)₈) in a suitable organic solvent (e.g., hexane) under an inert atmosphere.

    • Add the silica support to the solution and stir to ensure uniform impregnation.

    • Remove the solvent under vacuum to obtain the supported catalyst precursor.

  • Catalyst Activation:

    • Carefully transfer the impregnated support to a fixed-bed reactor.

    • Activate the catalyst in situ under a flow of inert gas or a specific gas mixture as required for the reaction.

  • Vapor-Phase Hydroformylation:

    • Introduce a gaseous mixture of ethylene, carbon monoxide, and hydrogen into the reactor at the desired temperature (e.g., 423–503 K) and pressure (e.g., 1.1 MPa).[14]

    • Pass the product stream through a condenser to collect the liquid products.

    • Analyze the products using GC.

Visualizations

Hydroformylation_Catalytic_Cycle cluster_main_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst -CO Pi_Complex Pi_Complex Active_Catalyst->Pi_Complex + Ethylene Alkyl_Complex Alkyl_Complex Pi_Complex->Alkyl_Complex Hydride Migration Acyl_Complex Acyl_Complex Alkyl_Complex->Acyl_Complex +CO CO Insertion H2_Adduct H2_Adduct Acyl_Complex->H2_Adduct +H2 Oxidative Addition H2_Adduct->Active_Catalyst - this compound Reductive Elimination Propionaldehyde_Out Propionaldehyde_Out H2_Adduct->Propionaldehyde_Out Product Release

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

Troubleshooting_Workflow Start Low this compound Selectivity Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Ligand Is Ligand Appropriate? Check_Temp->Check_Ligand Yes Optimize_Temp Perform Temperature Screening Study Check_Temp->Optimize_Temp No Check_Pressure Is Pressure/ Gas Ratio Correct? Check_Ligand->Check_Pressure Yes Select_Ligand Screen Different Ligands (Steric/Electronic) Check_Ligand->Select_Ligand No Check_Purity Are Reactants Pure? Check_Pressure->Check_Purity Yes Adjust_Pressure Vary Partial Pressures of CO, H2, Ethylene Check_Pressure->Adjust_Pressure No Purify_Reactants Purify Solvents and Gases Check_Purity->Purify_Reactants No Solution Selectivity Improved Check_Purity->Solution Yes Optimize_Temp->Check_Ligand Select_Ligand->Check_Pressure Adjust_Pressure->Check_Purity Purify_Reactants->Solution

Caption: Troubleshooting workflow for low this compound selectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Selection Select Catalyst (Rh, Co, etc.) and Ligand Reactor_Setup Assemble and Leak-Test High-Pressure Reactor Catalyst_Selection->Reactor_Setup Catalyst_Loading Load Catalyst and Solvent under Inert Atmosphere Reactor_Setup->Catalyst_Loading Purging Purge Reactor with N2 then Syngas (CO/H2) Catalyst_Loading->Purging Heating_Pressurizing Heat to Desired Temperature and Pressurize with Syngas Purging->Heating_Pressurizing Reactant_Addition Introduce Ethylene Heating_Pressurizing->Reactant_Addition Run_Reaction Maintain Conditions with Stirring Reactant_Addition->Run_Reaction Sampling Cool, Depressurize, and Collect Product Run_Reaction->Sampling GC_Analysis Analyze Sample by Gas Chromatography (GC) Sampling->GC_Analysis Data_Processing Calculate Conversion, Selectivity, and Yield GC_Analysis->Data_Processing

Caption: General experimental workflow for catalyst screening.

References

Minimizing byproduct formation in propionaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propionaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and recommended solutions.

Issue 1: Low Selectivity and Yield of this compound in Ethylene (B1197577) Hydroformylation

  • Question: My ethylene hydroformylation reaction is producing a low yield of this compound and a high concentration of byproducts. What are the potential causes and how can I improve the selectivity?

  • Answer: Low selectivity in ethylene hydroformylation is a common issue that can be attributed to several factors related to reaction conditions and catalyst performance. The primary competing side reactions are the hydrogenation of ethylene to ethane (B1197151) and the further hydrogenation of this compound to n-propanol.[1]

    Potential Causes:

    • High Reaction Temperature: Elevated temperatures can favor hydrogenation reactions over hydroformylation, leading to increased formation of ethane and n-propanol.[2]

    • High Hydrogen Partial Pressure: A high concentration of hydrogen in the syngas (CO/H₂ mixture) can also promote undesired hydrogenation side reactions.[3]

    • Suboptimal Catalyst System: The choice of catalyst and ligands is crucial. For instance, rhodium-based catalysts are generally more selective than cobalt catalysts for producing this compound under milder conditions. The type of ligand used with the rhodium catalyst, such as bulky phosphine (B1218219) or phosphite (B83602) ligands, can significantly influence selectivity.[4]

    • Catalyst Deactivation: The catalyst can deactivate over time due to ligand degradation, formation of inactive rhodium species, or inhibition by byproducts.[1][5]

    Troubleshooting Strategies:

    • Optimize Reaction Temperature: Gradually decrease the reaction temperature to find the optimal balance between reaction rate and selectivity. A typical range for rhodium-catalyzed hydroformylation is 60-100°C.[6]

    • Adjust Syngas Ratio (CO:H₂): Increasing the partial pressure of carbon monoxide relative to hydrogen can suppress hydrogenation side reactions. A higher CO ratio generally favors the hydroformylation pathway.[3]

    • Screen Catalysts and Ligands: If using a rhodium-based catalyst, consider employing bulky phosphine or diphosphite ligands, which are known to enhance selectivity for linear aldehydes like this compound.[4]

    • Monitor Catalyst Activity: Regularly analyze the reaction mixture to check for signs of catalyst deactivation. If deactivation is suspected, consider catalyst regeneration or replacement. Impurities in the feedstock can also lead to catalyst poisoning.[7]

Issue 2: High Concentration of n-Propanol in the Product Mixture

  • Question: My final product contains a significant amount of n-propanol. How can I minimize its formation?

  • Answer: The formation of n-propanol is a result of the hydrogenation of the desired this compound product. This is a common side reaction, particularly in processes using catalysts active for hydrogenation.

    Potential Causes:

    • High Hydrogen Partial Pressure: An excess of hydrogen in the reaction environment drives the reduction of the aldehyde to the corresponding alcohol.

    • High Reaction Temperature: As with ethane formation, higher temperatures increase the rate of hydrogenation.[2]

    • Catalyst Choice: Some catalysts, especially those with strong hydrogenation capabilities (e.g., certain nickel-based catalysts), will inherently produce more alcohol. While rhodium is selective for aldehydes, process conditions can still lead to alcohol formation.[8]

    Troubleshooting Strategies:

    • Lower Hydrogen Partial Pressure: Adjust the CO:H₂ ratio in the syngas to favor a higher concentration of carbon monoxide.

    • Reduce Reaction Temperature: Operate at the lower end of the effective temperature range for hydroformylation to disfavor the hydrogenation reaction.

    • Optimize Catalyst System: If feasible, choose a catalyst system known for high aldehyde selectivity and lower hydrogenation activity. Modifying rhodium catalysts with appropriate ligands can help achieve this.

Issue 3: Formation of Aldol (B89426) Condensation Byproducts

  • Question: I am observing the formation of higher molecular weight impurities in my this compound product. Could this be due to aldol condensation, and how can I prevent it?

  • Answer: Yes, the formation of higher molecular weight byproducts is often due to the self-condensation of this compound, an aldol condensation reaction.[9][10] This reaction is typically catalyzed by either acidic or basic conditions.

    Potential Causes:

    • Presence of Acidic or Basic Impurities: Traces of acids or bases in the reactants, solvent, or on the catalyst support can catalyze the aldol condensation.

    • High Reaction Temperature: Higher temperatures can promote the dehydration step of the aldol condensation, leading to the formation of α,β-unsaturated aldehydes.[11]

    • Prolonged Reaction or Residence Time: Allowing the this compound to remain in the reactor for extended periods under reaction conditions increases the likelihood of self-condensation.

    Troubleshooting Strategies:

    • Neutralize the Reaction Mixture: Ensure that the pH of the reaction medium is neutral. This can be achieved by purifying reactants and solvents and using neutral catalyst supports.

    • Control Reaction Temperature: Maintain the lowest effective temperature to minimize the rate of condensation.

    • Optimize Residence Time: In a continuous process, increase the flow rate to reduce the time the product spends in the reactor. In a batch process, monitor the reaction progress and stop it once the desired conversion is reached.

    • Use of Supercritical Carbon Dioxide: Studies have shown that using supercritical carbon dioxide as a solvent can enhance selectivity and control aldol condensation by manipulating the pressure.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for producing this compound?

A1: The predominant industrial method for this compound production is the hydroformylation of ethylene, also known as the oxo process.[9] This process involves the reaction of ethylene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst, typically a rhodium or cobalt complex.[3] Other methods include the oxidation of propane (B168953) and the isomerization of propylene (B89431) oxide, though these are less common for dedicated this compound synthesis.

Q2: What are the typical byproducts in this compound synthesis via ethylene hydroformylation?

A2: The main byproducts in the hydroformylation of ethylene are n-propanol (from the hydrogenation of this compound) and ethane (from the hydrogenation of ethylene).[2] Other potential byproducts include higher molecular weight compounds formed through aldol condensation of this compound.[9]

Q3: How does the choice of catalyst affect the selectivity of this compound production?

A3: The catalyst plays a pivotal role in determining the selectivity of the reaction. Rhodium-based catalysts, particularly when modified with phosphine or phosphite ligands, are generally more active and selective for the production of linear aldehydes like this compound under milder conditions compared to cobalt-based catalysts.[4] The electronic and steric properties of the ligands can be tuned to optimize the selectivity towards the desired aldehyde and minimize side reactions.

Q4: Can propane be directly oxidized to this compound with high selectivity?

A4: The direct selective oxidation of propane to this compound is challenging. The oxidation of propane can lead to a mixture of oxygenated products, including acetone, propylene, and carbon oxides, in addition to this compound.[13] Achieving high selectivity for this compound requires careful catalyst design and optimization of reaction conditions to control the oxidation pathways and prevent over-oxidation.[14][15]

Q5: What are the key safety precautions to consider when working with this compound?

A5: this compound is a flammable liquid with a pungent odor.[9] It is important to handle it in a well-ventilated area, such as a fume hood, and to avoid sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. This compound can polymerize in the presence of strong acids or bases.[16] It should be stored in a cool, dry place away from incompatible materials.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation in Ethylene Hydroformylation

ParameterConditionEffect on this compound SelectivityEffect on n-Propanol FormationEffect on Ethane Formation
Temperature IncreasingDecreasesIncreasesIncreases
H₂/CO Ratio IncreasingDecreasesIncreasesIncreases
Catalyst Rhodium-phosphine complexHighModerateLow
Catalyst Cobalt carbonylLower than RhodiumHigher than RhodiumModerate
Pressure Increasing CO partial pressureIncreasesDecreasesDecreases

Table 2: Typical Byproducts in Different this compound Production Routes

Production RoutePrimary ReactantsCommon Byproducts
Ethylene Hydroformylation Ethylene, Carbon Monoxide, Hydrogenn-Propanol, Ethane, Aldol condensation products[2][9]
Propane Oxidation Propane, Oxygen/AirAcetone, Propylene, Acrolein, Carbon oxides (CO, CO₂)[13]
1-Propanol (B7761284) Oxidation 1-Propanol, Oxidizing agentPropionic acid (over-oxidation product), unreacted 1-propanol[1]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via Oxidation of 1-Propanol

This protocol is based on the established method of oxidizing a primary alcohol to an aldehyde.[1]

  • Materials:

    • 1-Propanol

    • Potassium dichromate (K₂Cr₂O₇)

    • Concentrated sulfuric acid (H₂SO₄)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Distilled water

    • Ice

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Distillation apparatus

    • Heating mantle

    • Stirrer

    • Receiving flask

  • Procedure:

    • Set up the apparatus in a fume hood. Place the three-necked flask in the heating mantle and equip it with a stirrer, a dropping funnel, and a reflux condenser. The top of the reflux condenser should be connected to a distillation apparatus with a receiving flask cooled in an ice bath.

    • Circulate water at approximately 60°C through the reflux condenser. This will allow the lower-boiling this compound (b.p. 48°C) to distill over while condensing and returning the higher-boiling unreacted 1-propanol (b.p. 97°C) to the reaction flask.[16]

    • Prepare the oxidizing solution by carefully dissolving potassium dichromate in distilled water and then slowly adding concentrated sulfuric acid while cooling the mixture.

    • Add 1-propanol to the three-necked flask and bring it to a gentle boil with stirring.

    • Slowly add the oxidizing solution from the dropping funnel to the boiling 1-propanol. The addition should be controlled to maintain a steady reaction and distillation of the product. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).[17]

    • After the addition is complete, continue heating for a short period to ensure all the this compound has distilled.

    • Collect the distillate, which is an aqueous solution of this compound.

    • Dry the collected distillate over anhydrous sodium sulfate.

    • Purify the this compound by fractional distillation, collecting the fraction boiling at 48-50°C.

Protocol 2: General Procedure for Ethylene Hydroformylation

This is a representative protocol for a laboratory-scale batch hydroformylation reaction.

  • Materials:

    • Ethylene

    • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

    • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)

    • Phosphine or phosphite ligand (e.g., triphenylphosphine)

    • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Equipment:

    • High-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller

    • Schlenk line or glovebox for inert atmosphere manipulations

    • Gas cylinders for ethylene, CO, and H₂ with appropriate regulators

  • Procedure:

    • Catalyst Preparation (under inert atmosphere): In a Schlenk flask or inside a glovebox, dissolve the rhodium precursor and the ligand in the solvent. The ligand-to-rhodium ratio is a critical parameter to be optimized. Stir the solution to allow for the formation of the active catalyst complex.

    • Reactor Setup: Transfer the catalyst solution to the autoclave under an inert atmosphere.

    • Reaction Execution: a. Seal the autoclave and purge it several times with syngas to remove any residual air. b. Pressurize the autoclave with ethylene to the desired partial pressure. c. Pressurize with syngas to the final desired total pressure. d. Begin stirring and heat the reactor to the desired reaction temperature (e.g., 80-100°C). e. Monitor the reaction progress by observing the pressure drop as the gases are consumed.

    • Reaction Quench and Product Analysis: a. After the desired reaction time or pressure drop, cool the reactor to room temperature. b. Carefully vent the excess pressure in a safe manner. c. The liquid product can be analyzed by gas chromatography (GC) to determine the conversion and selectivity.

Mandatory Visualizations

Hydroformylation_Pathway Ethylene Ethylene (C₂H₄) Hydroformylation Hydroformylation (Rh or Co catalyst) Ethylene->Hydroformylation Hydrogenation_Ethane Hydrogenation Ethylene->Hydrogenation_Ethane + H₂ Syngas Syngas (CO + H₂) Syngas->Hydroformylation This compound This compound (CH₃CH₂CHO) Hydroformylation->this compound Main Product Hydrogenation_Propanol Hydrogenation This compound->Hydrogenation_Propanol + H₂ Ethane Ethane (C₂H₆) Hydrogenation_Ethane->Ethane Side Product n_Propanol n-Propanol (CH₃CH₂CH₂OH) Hydrogenation_Propanol->n_Propanol Side Product

Caption: Main and side reaction pathways in ethylene hydroformylation.

Troubleshooting_Workflow Start Low this compound Yield Analysis Analyze Byproduct Profile (GC-MS) Start->Analysis High_Propanol High n-Propanol? Analysis->High_Propanol High_Ethane High Ethane? Analysis->High_Ethane High_MW High MW Impurities? Analysis->High_MW High_Propanol->High_Ethane No Solution_Propanol Decrease Temperature Decrease H₂/CO Ratio High_Propanol->Solution_Propanol Yes High_Ethane->High_MW No Solution_Ethane Decrease Temperature Increase CO Partial Pressure High_Ethane->Solution_Ethane Yes Solution_MW Check for Acid/Base Contamination Optimize Residence Time High_MW->Solution_MW Yes Solution_General Check Catalyst Activity and Purity of Reactants High_MW->Solution_General No

References

Analytical challenges in propionaldehyde detection at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in propionaldehyde detection at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, particularly when using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Question: I am observing poor peak shapes (tailing or fronting) for this compound in my GC analysis. What are the possible causes and solutions?

Answer:

Poor peak shapes are a common issue in GC analysis and can significantly affect the accuracy of quantification.

Possible Causes:

  • Active Sites: The presence of active sites in the GC system (e.g., in the liner, column, or detector) can interact with the polar aldehyde group, causing peak tailing.

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting.[1]

  • Improper Sample Vaporization: If the sample does not vaporize uniformly and quickly in the inlet, it can result in broadened or misshapen peaks.[1]

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites and lead to peak tailing.[1][2]

Solutions:

  • Deactivate the System: Use a properly deactivated liner and column to minimize interactions with the analyte. Conditioning the column at a higher temperature can also help.[1][2]

  • Optimize Injection Volume/Concentration: Reduce the sample concentration or use a split injection to avoid overloading the column.[1]

  • Check Inlet Parameters: Ensure the injector temperature is appropriate for the rapid vaporization of this compound and the solvent.

  • Column Maintenance: If the column is contaminated, bake it out at a high temperature. If the stationary phase is degraded, the column may need to be replaced.[1][3]

Question: I'm seeing "ghost peaks" in my GC chromatograms. What could be causing this?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram, which can interfere with the analysis of the target analyte.

Possible Causes:

  • Carryover: Residual sample from a previous injection remaining in the syringe or inlet.

  • Septum Bleed: Degradation of the injector septum at high temperatures can release volatile compounds.

  • Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can introduce contaminants.

  • Column Bleed: Degradation of the column's stationary phase at high temperatures.[3]

Solutions:

  • Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol between injections.

  • Use High-Quality Septa: Choose septa that are rated for the temperatures you are using and replace them regularly.

  • Ensure Gas Purity: Use high-purity carrier gas and install appropriate gas filters to trap impurities.[3]

  • Condition the Column: Properly condition a new column and avoid exceeding the maximum recommended operating temperature to minimize bleed.[3]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: The derivatization reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) seems to be incomplete or giving variable results. How can I troubleshoot this?

Answer:

Incomplete or variable derivatization is a critical issue as it directly impacts the accuracy and reproducibility of HPLC-UV analysis for this compound.

Possible Causes:

  • Incorrect Reagent Concentration or pH: The efficiency of the DNPH reaction is dependent on the concentration of the derivatizing agent and the acidity of the solution.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion if the time is too short or the temperature is too low.

  • Reagent Degradation: The DNPH reagent can degrade over time, especially if not stored correctly.

  • Matrix Effects: Other components in the sample matrix may interfere with the derivatization reaction.

Solutions:

  • Optimize Reaction Conditions: Ensure the DNPH solution is in excess and the sample is sufficiently acidified (e.g., with perchloric or phosphoric acid).[4][5] A study on packed drinking water used 0.5 mL of DNPH reagent and 0.1 mL of 2 M perchloric acid, reacting at 55°C for 60 minutes.[4]

  • Verify Reaction Time and Temperature: Allow sufficient time for the reaction to complete. For example, a 30-minute reaction time has been found to be effective for quantitative conversion.[5]

  • Prepare Fresh Reagent: Prepare the DNPH derivatizing solution fresh to ensure its reactivity.

  • Sample Cleanup: If matrix effects are suspected, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.

Question: I am observing interfering peaks near my this compound-DNPH derivative peak in my HPLC chromatogram. What can I do to resolve this?

Answer:

Interfering peaks can co-elute with the analyte of interest, making accurate quantification difficult.

Possible Causes:

  • Impurities in Reagents: The DNPH reagent or solvents may contain impurities that also react or absorb at the detection wavelength.

  • Side Reactions: The derivatization reaction may produce by-products.

  • Matrix Components: Other carbonyl compounds or interfering substances from the sample matrix may be present.

  • Insufficient Chromatographic Resolution: The HPLC method may not be optimized to separate the target analyte from other components.

Solutions:

  • Run a Reagent Blank: Analyze a blank sample containing only the derivatizing reagent and solvents to identify any impurity peaks.[6]

  • Optimize HPLC Method: Adjust the mobile phase composition (e.g., the acetonitrile (B52724)/water ratio), flow rate, or switch to a different column to improve separation.[4] A mobile phase of acetonitrile/water (55/45, v/v) is often effective for separating aldehyde-DNPH derivatives.[4]

  • Adjust Detection Wavelength: While 360 nm is a common wavelength for detecting DNPH derivatives, slight adjustments may help to minimize interference from other compounds.[4]

  • Sample Pre-treatment: Use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and remove potential interferences before injection.[4]

General Sample Preparation Troubleshooting

Question: I suspect I am losing this compound during sample preparation due to its volatility. How can I minimize this loss?

Answer:

This compound is a volatile compound, and sample loss can lead to lower-than-expected recovery rates.

Possible Causes:

  • Evaporation: Leaving samples exposed to the air, especially at room temperature or higher, can lead to significant loss.

  • Aggressive Concentration Steps: Using high temperatures or a strong stream of nitrogen to evaporate solvents can cause the volatile this compound to be lost along with the solvent.

  • Sample Transfers: Each transfer step between containers presents an opportunity for evaporative loss.

Solutions:

  • Keep Samples Cold: Store and process samples at low temperatures (e.g., on ice) whenever possible.

  • Minimize Exposure: Keep vials and containers tightly sealed. For headspace analysis, ensure vials are properly crimped.

  • Gentle Solvent Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature.

  • In-Vial Derivatization: Perform the derivatization reaction directly in the sample vial to make the this compound less volatile and minimize handling steps.[6][7]

  • Use of Internal Standards: While this doesn't prevent loss, a volatile internal standard can help to correct for any losses that occur during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is more suitable for detecting this compound at very low concentrations: GC-MS or HPLC-UV?

Both GC-MS and HPLC-UV are powerful techniques for this compound quantification. GC-MS offers superior specificity due to mass spectrometric detection, making it ideal for complex matrices where unambiguous identification is critical.[8] HPLC-UV, when combined with DNPH derivatization, is a robust and widely accessible method that provides excellent quantitative performance and high sensitivity.[8][9] For trace-level analysis, Headspace GC-MS (HS-GC-MS) is particularly advantageous as it is highly sensitive and avoids derivatization steps that might introduce adverse reactions.[10]

Q2: What are the common derivatization agents used for this compound analysis?

Derivatization is often necessary to improve the stability and detectability of aldehydes.[11]

  • 2,4-Dinitrophenylhydrazine (DNPH): This is the most common agent for HPLC analysis. It reacts with this compound to form a stable hydrazone derivative that can be easily detected by a UV detector at around 360 nm.[4][6][7]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This agent is frequently used for GC analysis. It reacts with this compound to form a PFBHA-oxime derivative, which has excellent properties for detection by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode for enhanced sensitivity.[8]

Q3: How should I prepare and store my this compound standards and samples to ensure their stability?

This compound is reactive and can be unstable.[12] It may form unstable peroxides on exposure to air and can polymerize in the presence of strong acids or bases.[12]

  • Standards: Prepare stock solutions in a suitable solvent like methanol (B129727) or acetonitrile.[10] Store them in tightly sealed containers in a cool, dark place. It is recommended to prepare fresh working standards regularly.

  • Samples: Analyze samples as quickly as possible after collection. If storage is necessary, keep them in airtight containers at a low temperature (e.g., 2-8 °C) to minimize volatility and degradation.[13] For biological samples, immediate derivatization can help to stabilize the analyte.[14]

Q4: What are the typical limits of detection (LOD) for this compound using common analytical methods?

The LOD can vary significantly depending on the method, instrumentation, and sample matrix. The following table summarizes some reported values.

Analytical MethodDerivatization AgentSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVDNPHSurfactant0.5 µg/g-[6][7]
HPLC-UVDNPHDrinking Water1 ppb-[4]
HS-GC-MSNoneCigarette Smoke0.014 - 0.12 µ g/cigarette 0.045 - 0.38 µ g/cigarette [10]
GC-MSPFBHAGeneral~0.05 µg/mL~0.15 µg/mL[15]
HPLC-UVDNPHGeneral~0.5 µg/mL~1.5 µg/mL[16]

Experimental Protocols

Protocol 1: HPLC-UV Analysis with DNPH Derivatization

This protocol is adapted from methods used for analyzing aldehydes in aqueous samples.[4][17]

1. Reagent Preparation:

  • DNPH Solution: Dissolve 0.71 g of 30% DNPH in acetonitrile to make a total volume of 100 mL.[4]

  • Standard Stock Solution: Prepare a stock solution of this compound-DNPH derivative in acetonitrile at a concentration of 1000 µg/mL. From this, prepare working standards by dilution with acetonitrile.[4]

2. Sample Derivatization:

  • To 50 mL of the aqueous sample, add 0.5 mL of the DNPH solution and 0.1 mL of 2 M perchloric acid.[4]

  • Heat the mixture at 55°C for 60 minutes in a sealed vial.[4]

  • Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.[14]

  • Load the entire derivatized sample onto the cartridge at a slow flow rate.[14]

  • Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.[14]

  • Elute the this compound-DNPH derivative with 5 mL of acetonitrile into a collection vial.[4][14]

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.[6]

  • Column: C18 column (e.g., 4.6 mm x 25 cm, 5 µm).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection Wavelength: 360 nm.[4]

  • Injection Volume: 10-20 µL.

Protocol 2: Headspace GC-MS Analysis

This protocol is based on a method for analyzing aldehydes in the gas phase of mainstream cigarette smoke.[10]

1. Sample Preparation:

  • Samples containing this compound are collected in a suitable solvent, such as methanol, in a headspace vial.[10]

  • For calibration, prepare standard solutions of this compound in methanol in sealed headspace vials.

2. Headspace Conditions:

  • Extraction Temperature: 90°C.[10]

  • Extraction Time: 10 minutes.[10]

3. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8][15]

  • Inlet: Split/splitless inlet, operated in splitless mode for higher sensitivity.[8]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 29, 58).

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-MS Analysis Sample Sample Collection (e.g., Biological Fluid) Derivatization Derivatization (e.g., DNPH or PFBHA) Sample->Derivatization Extraction Extraction / Cleanup (e.g., SPE or LLE) Derivatization->Extraction HPLC_inj HPLC Injection Extraction->HPLC_inj For HPLC GC_inj GC Injection (Headspace or Liquid) Extraction->GC_inj For GC (if not Headspace) HPLC_sep C18 Column Separation HPLC_inj->HPLC_sep HPLC_det UV Detection (360 nm) HPLC_sep->HPLC_det HPLC_data Data Analysis HPLC_det->HPLC_data GC_sep Capillary Column Separation GC_inj->GC_sep GC_det Mass Spec Detection (SIM) GC_sep->GC_det GC_data Data Analysis GC_det->GC_data

General experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes cluster_solutions_tailing cluster_solutions_fronting Problem Problem: Poor Peak Shape in GC Tailing Peak Tailing? Problem->Tailing Fronting Peak Fronting? Problem->Fronting Sol_Tailing1 Check for active sites (use deactivated liner/column) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Check for column contamination (bakeout or replace column) Tailing->Sol_Tailing2 Yes Sol_Fronting1 Column overloading suspected (dilute sample or use split injection) Fronting->Sol_Fronting1 Yes

Troubleshooting logic for poor GC peak shape.

derivatization_reaction cluster_product Product Prop This compound (CH3CH2CHO) Plus + DNPH DNPH (2,4-Dinitrophenylhydrazine) Product This compound-2,4-dinitrophenylhydrazone (UV-active derivative) Plus->Product H⁺ catalyst

DNPH derivatization reaction for HPLC-UV detection.

References

Addressing matrix effects in propionaldehyde sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionaldehyde sample analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantification.[1][2] In gas chromatography-mass spectrometry (GC-MS), a common technique for volatile compounds like this compound, matrix effects can occur when matrix components block active sites in the GC inlet, protecting the analyte from thermal degradation and leading to a signal enhancement.[2][3][4]

Q2: I am observing higher than expected concentrations for my this compound samples analyzed by GC-MS. Could this be a matrix effect?

A2: Yes, observing unexpectedly high recovery or concentration is a common sign of a matrix-induced signal enhancement effect in GC-MS.[3][5] This happens when components from your sample matrix coat active sites in the GC injector liner.[2][4] These active sites can otherwise cause the thermal degradation of analytes. By masking these sites, the matrix components can lead to a more efficient transfer of this compound to the GC column, resulting in a larger signal and an overestimation of the concentration.[3]

Q3: My calibration curve is non-linear, particularly at lower concentrations. Is this related to matrix effects?

A3: Yes, non-linearity in a calibration curve, especially at lower concentrations, can be a symptom of matrix effects.[1] At lower analyte concentrations, the ratio of interfering matrix components to the analyte is higher, making the impact of signal suppression or enhancement more pronounced.[1] At higher concentrations, this effect can sometimes be diluted or masked, leading to a curve that is not consistently linear across the entire concentration range.

Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?

A4: The main strategies to address and compensate for matrix effects include:

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering components.[6][7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9][10][11]

  • Standard Addition Method: Spiking the sample with known amounts of the analyte to create a calibration curve within the sample's own matrix.[12][13][14]

  • Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled version of this compound as an internal standard. This is often considered the gold standard for accuracy.[15][16]

Troubleshooting Guides

Issue 1: Poor Recovery (Lower than Expected Results)

This is often an indication of ion suppression, where matrix components interfere with the ionization of this compound in the mass spectrometer source.[1]

Troubleshooting Workflow

Start Start: Poor Recovery Observed Cleanup Step 1: Enhance Sample Cleanup (e.g., SPE, LLE) Start->Cleanup Dilute Step 2: Dilute the Sample (e.g., 1:5 dilution) Cleanup->Dilute If still poor CheckMethod Step 3: Evaluate Calibration Method Dilute->CheckMethod If still poor MM_Cal Implement Matrix-Matched Calibration CheckMethod->MM_Cal S_Add Implement Standard Addition CheckMethod->S_Add IDMS Implement Isotope Dilution (Gold Standard) CheckMethod->IDMS End End: Issue Resolved MM_Cal->End S_Add->End IDMS->End

Caption: Troubleshooting workflow for poor this compound recovery.

Issue 2: Inconsistent or Irreproducible Results

Variability between sample preparations can point to inconsistent matrix effects.

Mitigation Strategy Comparison
StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[6][7]Simple and quick to implement.[8]May reduce analyte concentration below the limit of quantification (LOQ).[6][7]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the matrix effects seen in the samples.[9][10]Effectively compensates for matrix effects.[9] Recommended by European guidelines for residue measurements.[5]Requires a representative blank matrix which can be difficult to obtain.[10]
Standard Addition A calibration curve is generated by adding known amounts of standard to aliquots of the actual sample.[12][14]Highly accurate as it accounts for the specific matrix of each sample.[12][13]Requires more sample volume and is more labor-intensive per sample.[13]
Isotope Dilution (IDMS) A stable isotope-labeled analog of this compound (e.g., this compound-d5) is added to each sample as an internal standard.[15][17]Considered the "gold standard" for correcting variations during sample prep and analysis.[15] High precision and accuracy.[16]Cost of labeled standards can be high.[17]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration

This protocol is used when a representative blank matrix (a sample of the same type that is free of this compound) is available.

  • Prepare Blank Matrix Extract: Extract a sample of the blank matrix using the same procedure as for the unknown samples (e.g., QuEChERS, SPE).

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analyze Samples and Standards: Analyze the prepared matrix-matched standards and the extracted unknown samples using the same analytical method (e.g., GC-MS).

  • Quantify: Construct a calibration curve from the matrix-matched standards and determine the concentration of this compound in the samples.[11]

Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis Blank Obtain Blank Matrix Extract_Blank Extract Blank Matrix Blank->Extract_Blank Sample Obtain Unknown Sample Extract_Sample Extract Unknown Sample Sample->Extract_Sample Spike Spike Blank Extract with This compound Standards Extract_Blank->Spike Analyze Analyze Standards and Samples (e.g., GC-MS) Extract_Sample->Analyze Spike->Analyze Curve Generate Calibration Curve Analyze->Curve Quantify Quantify this compound in Sample Curve->Quantify

Caption: Workflow for Matrix-Matched Calibration.

Protocol 2: Standard Addition Method

This method is ideal when a blank matrix is not available.

  • Aliquot Sample: Divide the unknown sample extract into at least four equal aliquots.

  • Spike Aliquots: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of a this compound standard solution.[12]

  • Dilute to Volume: Dilute all aliquots to the same final volume to ensure the matrix concentration is consistent across all.[12]

  • Analyze: Analyze all prepared aliquots using the analytical instrument.

  • Plot and Extrapolate: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line back to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original sample.[14][18]

Logical Diagram

Start Start: Single Sample Extract Aliquot Divide into 4+ Aliquots Start->Aliquot Spike_0 Aliquot 1: Add 0 µL Standard Aliquot->Spike_0 Spike_1 Aliquot 2: Add X µL Standard Aliquot->Spike_1 Spike_2 Aliquot 3: Add 2X µL Standard Aliquot->Spike_2 Spike_3 Aliquot 4: Add 3X µL Standard Aliquot->Spike_3 Analyze Analyze All Aliquots Spike_0->Analyze Spike_1->Analyze Spike_2->Analyze Spike_3->Analyze Plot Plot Response vs. Added Concentration Analyze->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Result Result: |X-intercept| = Sample Conc. Extrapolate->Result

Caption: Workflow for the Standard Addition Method.

Protocol 3: Isotope Dilution Mass Spectrometry (IDMS)

This protocol uses a stable isotope-labeled internal standard to correct for matrix effects and sample preparation variability.

  • Obtain Labeled Standard: Procure a stable isotope-labeled this compound standard, such as this compound-d5.[19][20]

  • Spike Sample: Add a precise and known amount of the labeled internal standard to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction and cleanup procedure (e.g., derivatization, SPE).

  • Analysis by MS: Analyze the samples by mass spectrometry (e.g., GC-MS or LC-MS/MS). The instrument will monitor for at least one ion transition for the native this compound and one for the labeled standard.

  • Quantification: Create a calibration curve by plotting the ratio of the native analyte signal to the labeled internal standard signal against the concentration of the calibration standards. Calculate the concentration of this compound in the unknown samples using this ratio-based curve. Because the analyte and the labeled standard are chemically identical, they will experience the same matrix effects, which will cancel out in the ratio, leading to highly accurate quantification.[15][16][21]

Illustrative Data: Impact of Correction Method
Sample IDUncorrected Conc. (ng/mL)Matrix-Matched Cal. Conc. (ng/mL)IDMS Conc. (ng/mL)True Value (ng/mL)
Plasma-0178.252.149.850
Urine-0195.668.364.565
Tissue-01110.477.974.175
Note: This data is illustrative to demonstrate the potential overestimation from matrix enhancement and the corrective effects of different calibration strategies.

References

Technical Support Center: Stereoselective Reactions of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving propionaldehyde.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Evans Aldol (B89426) Reaction with this compound

Question: I am performing an Evans aldol reaction with a propionyl oxazolidinone and an aldehyde, but I'm observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the syn-selectivity?

Answer: Low diastereoselectivity in the Evans aldol reaction often points to issues with the enolate formation step or the reaction conditions. The goal is to exclusively form the Z-enolate, which leads to the desired syn-aldol product via a chair-like Zimmerman-Traxler transition state.[1][2]

Possible Causes & Troubleshooting Steps:

  • Incomplete Z-Enolate Formation: The use of a bulky Lewis acid like dibutylboron triflate (Bu₂BOTf) is crucial for selectively forming the Z-enolate.[3] Ensure your Bu₂BOTf is fresh and of high purity. Using less bulky Lewis acids can lead to mixtures of E- and Z-enolates, eroding diastereoselectivity.

  • Incorrect Base: A hindered amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), should be used. These bases are generally non-nucleophilic and effectively deprotonate the N-acyl imide without competing side reactions.[2]

  • Reaction Temperature: The enolization and subsequent aldol addition should be carried out at low temperatures, typically -78 °C, to ensure the reaction is under kinetic control.[4] Higher temperatures can lead to equilibration and reduced selectivity.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry is used. Typically, a slight excess of the boron triflate and the amine base relative to the oxazolidinone is employed to drive the enolization to completion.

Issue 2: Poor Enantioselectivity in Proline-Catalyzed Aldol Reaction of this compound

Question: My proline-catalyzed aldol reaction between two different aldehydes (a cross-aldol) is giving low enantiomeric excess (ee). How can I optimize this?

Answer: Achieving high enantioselectivity in proline-catalyzed cross-aldol reactions is challenging due to potential side reactions and catalyst inhibition. The stereochemical outcome is determined in the C-C bond-forming step, and several factors can influence the transition state energetics.[3][5]

Possible Causes & Troubleshooting Steps:

  • Catalyst Concentration: The concentration of proline can significantly impact the enantioselectivity. In some cases, higher catalyst loadings do not improve and can even decrease the %ee.[6] It is recommended to screen a range of catalyst concentrations (e.g., 5-30 mol%).

  • Solvent Choice: The reaction is highly sensitive to the solvent. Protic solvents are generally avoided. Common solvents include DMSO, DMF, and chlorinated solvents. The choice of solvent can affect the solubility of the catalyst and the stability of the key enamine intermediate.[3]

  • Presence of Water: While the reaction produces water, the initial presence of excess water can be detrimental. However, in some cases, a controlled amount of water can increase both the reaction rate and enantioselectivity.[6] It is crucial to use dry solvents and then, if needed, systematically add small amounts of water to find the optimal conditions.

  • Slow Addition of the Nucleophilic Aldehyde: To minimize the self-aldol reaction of the donor aldehyde (e.g., this compound), it should be added slowly to the reaction mixture containing the acceptor aldehyde and the catalyst. This maintains a low concentration of the nucleophile and favors the desired cross-aldol pathway.[7]

  • Tertiary Amine Additives: The addition of tertiary amine bases has been shown to sometimes reverse the enantioselectivity in proline-mediated reactions.[8] Ensure that your reagents and solvents are free from such basic impurities unless they are intentionally added as part of an optimized protocol.

Issue 3: Inconsistent Results in Organocatalyzed Michael Addition of this compound to a Nitroalkene

Question: I am using a diarylprolinol silyl (B83357) ether catalyst for the Michael addition of this compound to a nitroalkene, but my yields and stereoselectivities are not reproducible. What factors should I investigate?

Answer: The organocatalyzed Michael addition of aldehydes to nitroalkenes is a powerful reaction, but its success depends on the careful control of several experimental parameters. The reaction proceeds through an enamine intermediate, and its formation and reactivity are key to achieving high stereocontrol.[9]

Possible Causes & Troubleshooting Steps:

  • Catalyst Quality: Ensure the diphenylprolinol silyl ether catalyst is pure. Impurities can interfere with the catalytic cycle.

  • Acidic Co-catalysts: This reaction is often accelerated by the addition of a weak acid co-catalyst.[10] Acids like p-nitrophenol have been shown to significantly improve reaction rates and allow for lower catalyst loadings.[9] If you are not using an additive, consider screening various weak acids. If you are, ensure its purity and accurate loading.

  • Solvent and Concentration: The reaction is typically run in non-polar solvents like toluene (B28343) at a specific concentration (e.g., 1.0 M with respect to the nitroalkene).[9] Deviations from the optimal concentration can affect reaction rates and selectivity.

  • Steric Hindrance: The steric properties of both the aldehyde and the nitroalkene can influence the diastereoselectivity. Larger alkyl groups on the aldehyde can lead to higher diastereoselectivity due to increased steric hindrance in the transition state.[11]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a chiral auxiliary in stereoselective reactions of this compound?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction.[12] In the context of this compound reactions, the aldehyde is first converted into a derivative containing the chiral auxiliary (e.g., a propionyl oxazolidinone for an Evans aldol reaction). The chirality of the auxiliary then directs the approach of the incoming reagent to one face of the enolate, leading to the formation of one diastereomer in excess.[1] After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.[12]

Q2: How do I choose between syn- and anti-selective crotylation of this compound?

The diastereochemical outcome of the crotylation of this compound can be reliably controlled by selecting the appropriate (E)- or (Z)-crotylborane reagent, a method developed by H.C. Brown.[13]

  • To obtain the syn -homoallylic alcohol , use a (Z)-crotylborane .

  • To obtain the anti -homoallylic alcohol , use an (E)-crotylborane .

These reactions proceed through a chair-like transition state, and the geometry of the crotylborane directly translates into the relative stereochemistry of the product.[13][14]

Q3: Can I achieve high stereoselectivity in a Mukaiyama aldol reaction with this compound?

Yes, high stereoselectivity is achievable in the Mukaiyama aldol reaction. The stereochemical outcome is influenced by the geometry of the silyl enol ether and the choice of Lewis acid. Unlike traditional enolate-based aldol reactions that often proceed through closed, cyclic transition states, Lewis acid-mediated Mukaiyama aldols are thought to proceed through open transition states.[15][16] The diastereoselectivity can often be predicted using the Felkin-Anh model, which considers the steric interactions of the substituents on the aldehyde.[4] Chelation control can also be a dominant factor if the aldehyde has a coordinating group at the α- or β-position and an appropriate Lewis acid (like TiCl₄) is used.[12]

Q4: What is the role of the enamine intermediate in organocatalytic reactions of this compound?

In many organocatalytic reactions, such as those catalyzed by proline or diarylprolinol silyl ethers, this compound is converted in situ into a nucleophilic enamine intermediate by reaction with the amine catalyst.[3][10] This enamine then attacks the electrophile (e.g., another aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The chiral environment provided by the catalyst ensures that one face of the enamine is shielded, leading to a highly enantioselective attack.[10][17]

Quantitative Data Summary

Table 1: Organocatalyzed Michael Addition of this compound to β-Nitrostyrene

Catalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-Proline (20)NoneToluene128560:4090[11]
Diphenylprolinol silyl ether (5)p-Nitrophenol (5)Toluene29896:499[9]
4,5-methano-L-proline deriv. (5)NoneCH₂Cl₂249597:398[18]

Table 2: Proline-Catalyzed Cross-Aldol Reaction of this compound

Aldehyde DonorAldehyde AcceptorCatalyst (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
This compoundIsobutyraldehyde(L)-Proline (10)118224:1>99[19]
This compoundBenzaldehyde(L)-Proline (20)4865>20:199[7]
This compoundα-Thioacetal aldehyde(L)-Proline (20)248116:199[7]

Table 3: Evans Aldol Reaction of a Propionyl Oxazolidinone

Chiral AuxiliaryAldehydeLewis AcidYield (%)drReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonen-OctanalBu₂BOTf95>99:1 (syn)[1]
Valine-derivedIsobutyraldehydeBu₂BOTf->100:1 (syn)[2]

Experimental Protocols

Protocol 1: Organocatalyzed Michael Addition of this compound to β-Nitrostyrene

This protocol is adapted from Hayashi et al.[9]

  • To a vial charged with β-nitrostyrene (0.3 mmol, 1.0 equiv), add dry toluene (0.3 mL).

  • Add this compound (0.45 mmol, 1.5 equiv).

  • Add the (S)-diphenylprolinol trimethylsilyl (B98337) ether catalyst (0.015 mmol, 5 mol-%).

  • Add the p-nitrophenol additive (0.015 mmol, 5 mol-%).

  • Stir the mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding 1M HCl (aq.).

  • Extract the organic material with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or flash column chromatography to afford the pure Michael adduct.

Protocol 2: Evans syn-Aldol Reaction

This protocol is a general procedure based on the methodology developed by Evans.[1][2]

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise.

  • Add triethylamine (1.2 equiv) dropwise. The solution should become pale yellow. Stir for 30 minutes at -78 °C to allow for Z-enolate formation.

  • Add the aldehyde (1.2 equiv) dropwise as a solution in CH₂Cl₂.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • The crude aldol adduct can be purified by flash chromatography. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

Troubleshooting_Low_Stereoselectivity start Low Stereoselectivity Observed (dr or ee) reaction_type Identify Reaction Type start->reaction_type evans Evans Aldol (Low dr) reaction_type->evans Aldol (Auxiliary) proline Proline Aldol (Low ee) reaction_type->proline Aldol (Organocat.) michael Organocatalytic Michael (Low dr/ee) reaction_type->michael Michael (Organocat.) check_enolate Check Enolate Formation: - Use Bu₂BOTf - Use Hindered Base (DIPEA) - Low Temp (-78 °C) evans->check_enolate check_proline_cond Check Reaction Conditions: - Screen Catalyst Loading - Use Anhydrous Solvent (e.g., DMSO) - Control Water Concentration proline->check_proline_cond check_michael_cond Check Additives & Purity: - Use Acidic Co-catalyst? - Check Catalyst Purity - Control Concentration michael->check_michael_cond improve_dr Improved Diastereoselectivity check_enolate->improve_dr improve_ee Improved Enantioselectivity check_proline_cond->improve_ee check_michael_cond->improve_ee

Caption: Troubleshooting workflow for low stereoselectivity.

Evans_Aldol_Stereocontrol cluster_enolate Step 1: Z-Enolate Formation cluster_transition Step 2: Aldehyde Addition cluster_product Step 3: Product Formation Propionyl_Ox N-Propionyl Oxazolidinone (Chiral Auxiliary Attached) Bu2BOTf Bu₂BOTf + DIPEA (-78 °C) Propionyl_Ox->Bu2BOTf Z_Enolate Boron Z-Enolate (Key Intermediate) Bu2BOTf->Z_Enolate TS Zimmerman-Traxler Chair-like Transition State Z_Enolate->TS Aldehyde This compound (Electrophile) Aldehyde->TS TS_Note Auxiliary directs attack to one face of the enolate TS->TS_Note Workup Aqueous Workup TS->Workup Syn_Product syn-Aldol Adduct (High Diastereoselectivity) Workup->Syn_Product

Caption: Stereocontrol in the Evans Aldol Reaction.

References

Technical Support Center: Scaling Up Propionaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up propionaldehyde synthesis from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for this compound synthesis are the oxidation of 1-propanol (B7761284) and the hydroformylation of ethylene (B1197577).[1][2]

  • Oxidation of 1-propanol: This is a common laboratory-scale method. It typically involves oxidizing 1-propanol with a mixture of potassium dichromate and sulfuric acid.[1][2] To prevent over-oxidation to propionic acid, the this compound is distilled off as it is formed.[1]

  • Hydroformylation of ethylene (Oxo synthesis): This is the dominant industrial method for producing large quantities of this compound.[1][2] The process involves reacting ethylene with carbon monoxide and hydrogen under pressure and in the presence of a catalyst, such as a rhodium complex or cobalt carbonyl.[1][3][4]

Q2: What are the major challenges when scaling up this compound synthesis from a lab to a pilot plant?

A2: Scaling up any chemical synthesis presents challenges, and this compound production is no exception. Key issues include:

  • Reaction Control: Maintaining optimal temperature and pressure in a larger reactor can be difficult. Exothermic reactions, if not properly managed, can lead to runaway reactions and the formation of byproducts.[5]

  • Mixing Efficiency: Achieving uniform mixing in a large-scale reactor is more complex than in a laboratory flask. Poor mixing can result in localized "hot spots" and reduced reaction efficiency.[5]

  • Catalyst Management: In catalytic processes like hydroformylation, catalyst separation, recovery, and deactivation become significant concerns at a larger scale.[6][7]

  • Product Purification: Separating this compound from unreacted starting materials, solvents, and byproducts at a larger scale requires efficient and scalable purification techniques like distillation.[8][9]

  • Safety: Handling larger quantities of flammable and potentially hazardous materials necessitates robust safety protocols and equipment.[2][10]

Q3: What are common impurities in this compound synthesis and how can they be removed?

A3: Common impurities depend on the synthesis method. In the oxidation of 1-propanol, the main impurity is often propionic acid due to over-oxidation.[1] In hydroformylation, byproducts can include higher aldehydes and alcohols.[4] Water is also a common impurity.[11]

Purification is typically achieved through distillation.[8][9] Vacuum distillation is often preferred as it allows for distillation at lower temperatures, which helps to prevent thermal decomposition of the aldehyde.[8] For specific impurities, chemical purification methods, such as the formation of a bisulfite adduct, can be employed to isolate the aldehyde.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Incomplete Reaction Lab Scale: Ensure the oxidizing agent is added slowly and the reaction is heated to maintain a steady distillation of the product.[3][12] Pilot Plant: Verify residence time in the reactor is sufficient. Check for proper mixing to ensure all reactants are in contact.[5]
Over-oxidation to Propionic Acid (Oxidation Method) Lab & Pilot Plant: Ensure the this compound is removed from the reaction mixture as it forms. This can be achieved by setting up the apparatus for distillation during the reaction.[1] A specialized condenser setup can help return unreacted propanol (B110389) to the reaction vessel while allowing this compound to pass to the receiver.[1][12]
Catalyst Deactivation (Hydroformylation Method) Pilot Plant: Analyze the catalyst for signs of poisoning or coking.[13] Consider regeneration of the catalyst if possible, or replacement. Ensure the feedstock is pure and free from catalyst poisons.[13]
Poor Temperature Control Pilot Plant: Implement a robust temperature control system for the reactor. For exothermic reactions, ensure the cooling system is adequate to dissipate the heat generated.[5]
Problem 2: High Levels of Impurities in the Final Product

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Inefficient Purification Lab & Pilot Plant: Optimize the distillation process. For vacuum distillation, ensure the vacuum level is appropriate.[8] For fractional distillation, ensure the column has enough theoretical plates for the separation.
Side Reactions Pilot Plant: Review the reaction conditions (temperature, pressure, catalyst). Unwanted side reactions can often be minimized by adjusting these parameters.[7] For example, in hydroformylation, isomerization and hydrogenation of the alkene can be side reactions.[14]
Contaminated Starting Materials Lab & Pilot Plant: Analyze the purity of the starting materials (e.g., ethylene, 1-propanol). Impurities in the feedstock can carry through to the final product.[13]

Experimental Protocols

Laboratory Scale Synthesis of this compound via Oxidation of 1-Propanol

This protocol is based on established laboratory procedures.[1][3][12]

Materials:

  • 1-Propanol

  • Potassium dichromate

  • Concentrated sulfuric acid

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and a distillation setup.

  • Heating mantle

  • Receiving flask cooled in an ice bath.

Procedure:

  • Place 1-propanol into the round-bottom flask.

  • Prepare a solution of potassium dichromate in water and slowly add concentrated sulfuric acid.

  • Heat the 1-propanol to boiling.

  • Slowly add the potassium dichromate solution from the dropping funnel to the boiling 1-propanol.

  • The this compound will distill as it is formed. Collect the distillate in the cooled receiving flask.

  • Separate the aqueous layer from the collected distillate.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Perform a final fractional distillation to purify the this compound.

Quantitative Data (Example from Literature)

ReactantAmount
1-Propanol34 g (0.567 mol)
Potassium Dichromate56 g (0.188 mol)
Water300 mL
Concentrated Sulfuric Acid40 mL
Yield 12 g (36%)

Source: Adapted from Dakings Chemical.[3]

Pilot Plant Scale Synthesis via Hydroformylation of Ethylene

The industrial production of this compound is primarily achieved through the low-pressure oxo process.[3]

General Process:

  • Ethylene, carbon monoxide, and hydrogen are fed into a reactor.

  • The reaction is carried out in the presence of a rhodium-phosphine complex catalyst.[3]

  • The reaction is maintained at a specific temperature and pressure to optimize for the formation of this compound.

  • The crude this compound is then sent to a purification section, which typically involves a series of distillation columns to separate the product from unreacted gases, the catalyst, and any byproducts.[15]

Typical Reaction Conditions

ParameterValue
Catalyst Rhodium-phosphine complex
Temperature ~100°C
Pressure 1.27-1.47 MPa

Source: Adapted from Dakings Chemical.[3]

Visualizations

experimental_workflow cluster_lab Laboratory Scale: Oxidation of 1-Propanol cluster_pilot Pilot Plant Scale: Hydroformylation of Ethylene lab_reactants 1. Mix 1-Propanol, K2Cr2O7, H2SO4 lab_reaction 2. Heat and Distill Simultaneously lab_reactants->lab_reaction lab_separation 3. Separate Aqueous Layer lab_reaction->lab_separation lab_drying 4. Dry with Na2SO4 lab_separation->lab_drying lab_purification 5. Fractional Distillation lab_drying->lab_purification lab_product Pure this compound lab_purification->lab_product pilot_reactants 1. Feed Ethylene, CO, H2 to Reactor pilot_reaction 2. Catalytic Reaction (Rh-based) pilot_reactants->pilot_reaction pilot_separation 3. Crude Product Separation pilot_reaction->pilot_separation pilot_purification 4. Multi-stage Distillation pilot_separation->pilot_purification pilot_product Pure this compound pilot_purification->pilot_product troubleshooting_low_yield start Low this compound Yield check_reaction Check Reaction Parameters start->check_reaction check_purification Check Purification Process start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions? check_reaction->side_reactions loss_during_purification Loss During Purification? check_purification->loss_during_purification optimize_conditions Optimize Temp, Pressure, Time incomplete_reaction->optimize_conditions Yes adjust_stoichiometry Adjust Reactant Ratios incomplete_reaction->adjust_stoichiometry Yes side_reactions->optimize_conditions Yes check_catalyst Check Catalyst Activity side_reactions->check_catalyst Yes (Hydroformylation) optimize_distillation Optimize Distillation loss_during_purification->optimize_distillation Yes

References

Validation & Comparative

Propionaldehyde vs. Acetaldehyde: A Comparative Guide to Reactivity in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. The choice of the aldehyde substrate significantly influences the reaction's kinetics and outcome. This guide provides an objective comparison of the reactivity of two common aliphatic aldehydes, propionaldehyde and acetaldehyde (B116499), in aldol condensation reactions, supported by experimental data and detailed methodologies.

Executive Summary

This compound and acetaldehyde, while structurally similar, exhibit notable differences in their reactivity towards aldol condensation. These differences are primarily governed by electronic and steric factors that influence the stability of the key enolate intermediate and the susceptibility of the carbonyl group to nucleophilic attack.

Under base-catalyzed conditions , this compound generally exhibits a higher reactivity than acetaldehyde. This is attributed to the greater thermodynamic stability of the this compound enolate due to the electron-donating effect of the additional methyl group.

Conversely, in acid-catalyzed aldol condensations , experimental data suggests that the rate of reaction generally decreases with increasing aldehyde chain length. However, acetaldehyde is a notable exception, displaying an unusually small rate constant compared to other linear aldehydes.

This guide will delve into the mechanistic underpinnings of these differences, present available quantitative data, and provide detailed experimental protocols for comparative analysis.

Factors Influencing Reactivity

The rate and efficiency of an aldol condensation are dictated by two primary factors related to the aldehyde structure:

  • Enolate Stability: The formation of the enolate is a critical step in the base-catalyzed mechanism. The stability of this intermediate directly impacts its concentration at equilibrium and, consequently, the overall reaction rate.

  • Steric Hindrance: The steric environment around the carbonyl group and the α-carbon influences both the rate of enolate formation and the subsequent nucleophilic attack on another aldehyde molecule.

Enolate Stability

In base-catalyzed aldol condensation, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. The stability of this enolate is influenced by the electronic effects of the substituents.

  • This compound Enolate: The enolate of this compound possesses a methyl group on the α-carbon. This alkyl group is electron-donating, which helps to stabilize the adjacent negative charge on the carbon in one of the resonance structures of the enolate. This increased stability leads to a higher equilibrium concentration of the enolate, thereby accelerating the reaction.

  • Acetaldehyde Enolate: The acetaldehyde enolate lacks this additional stabilizing alkyl group, rendering it less stable compared to the this compound enolate.

Steric Hindrance

While the electronic effect favors the reactivity of this compound in base-catalyzed reactions, steric hindrance can play a counteracting role, albeit to a lesser extent for these small aldehydes. The methyl group in this compound can slightly impede the approach of the base to the α-hydrogen and the subsequent attack of the enolate on another aldehyde molecule. However, for these small linear aldehydes, the electronic stabilization of the enolate is generally the dominant factor in determining the overall reaction rate under basic conditions.

In acid-catalyzed reactions, the trend of decreasing reactivity with increasing chain length suggests that steric hindrance may play a more significant role in the rate-determining step.

Quantitative Data Comparison

Direct, side-by-side comparative kinetic studies for the base-catalyzed aldol condensation of acetaldehyde and this compound are not extensively reported in readily available literature. However, findings from studies on aliphatic aldehydes in acid-catalyzed reactions provide a quantitative basis for comparison.

AldehydeCatalystRelative Reactivity/Rate ConstantKey Observations
This compound Acid (H₂SO₄)Generally higher than longer-chain aldehydesFollows the general trend of decreasing reactivity with increasing chain length for C3 and above.
Acetaldehyde Acid (H₂SO₄)Unusually small rate constantAn exception to the general trend observed for other linear aliphatic aldehydes.[1]
This compound Base (NaOH)Expected to be higher than acetaldehydeThe enolate is more thermodynamically stable due to the electron-donating methyl group.
Acetaldehyde Base (NaOH)Expected to be lower than this compoundThe enolate is less stable.

Note: The relative reactivity under base-catalyzed conditions is inferred from established principles of enolate stability. Specific kinetic data from a single comparative study is not available in the provided search results.

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and acetaldehyde, the following detailed experimental protocols for base-catalyzed aldol condensation are provided. These protocols are designed to be conducted in parallel under identical conditions for accurate comparison.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound

Materials:

  • This compound (freshly distilled)

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for distillation or chromatography for product analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, place 10 mL of ethanol.

  • Add 5.0 mL of 10% aqueous sodium hydroxide solution to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add 5.0 mL of freshly distilled this compound to the stirred solution over a period of 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After 1 hour, neutralize the reaction mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Analyze the crude product to determine the yield of the aldol addition and/or condensation product.

Protocol 2: Base-Catalyzed Aldol Condensation of Acetaldehyde

Materials:

  • Acetaldehyde (freshly distilled)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for distillation or chromatography for product analysis

Procedure:

  • Follow the exact same procedure as outlined in Protocol 1, substituting this compound with an equimolar amount of freshly distilled acetaldehyde.

  • Maintain identical reaction conditions (temperature, stirring rate, addition time, and reaction time) to ensure a valid comparison.

  • Monitor the reaction progress and analyze the final product using the same analytical techniques as in Protocol 1.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for comparing the reactivity of this compound and acetaldehyde.

Aldol_Mechanism Base-Catalyzed Aldol Condensation Mechanism cluster_acetaldehyde Acetaldehyde cluster_this compound This compound A Acetaldehyde (CH₃CHO) B Acetaldehyde Enolate C Aldol Adduct (3-Hydroxybutanal) B->A Nucleophilic Attack D Crotonaldehyde (α,β-unsaturated aldehyde) C->D Dehydration (-H₂O) H2O H₂O C->H2O Protonation P_A This compound (CH₃CH₂CHO) P_B This compound Enolate (More Stable) P_C Aldol Adduct (3-Hydroxy-2-methylpentanal) P_B->P_A Nucleophilic Attack P_D 2-Methyl-2-pentenal (α,β-unsaturated aldehyde) P_C->P_D Dehydration (-H₂O) H2O_2 H₂O P_C->H2O_2 Protonation Base Base (OH⁻) Base->A α-H abstraction Base->P_A α-H abstraction

Caption: Base-catalyzed aldol condensation mechanism for acetaldehyde and this compound.

Experimental_Workflow Comparative Experimental Workflow cluster_reactants Reactant Preparation Acetaldehyde Acetaldehyde (Freshly Distilled) Reaction_Setup Parallel Reaction Setup (Identical Conditions: Temp, Time, Catalyst Conc.) Acetaldehyde->Reaction_Setup This compound This compound (Freshly Distilled) This compound->Reaction_Setup Monitoring Reaction Monitoring (Aliquots at t=0, 15, 30, 60 min) Reaction_Setup->Monitoring Analysis Product Analysis (GC, TLC, NMR) Monitoring->Analysis Data_Comparison Data Comparison (Yield vs. Time, Rate Constants) Analysis->Data_Comparison

Caption: Workflow for comparing the reactivity of acetaldehyde and this compound.

Conclusion

In the aldol condensation reaction, this compound is generally more reactive than acetaldehyde under base-catalyzed conditions due to the formation of a more stable enolate. Conversely, under acid catalysis, acetaldehyde exhibits an unusually low reaction rate. These differences in reactivity are critical considerations for synthetic chemists in designing reaction conditions and predicting product outcomes. The provided experimental protocols offer a framework for directly comparing the performance of these two fundamental building blocks in a laboratory setting, enabling researchers to make informed decisions in the development of synthetic routes for novel compounds.

References

Comparison of different catalysts for ethylene hydroformylation to propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of ethylene (B1197577) to propionaldehyde is a cornerstone of industrial organic synthesis, providing a key intermediate for the production of a wide array of bulk and fine chemicals. The choice of catalyst is paramount in this process, dictating the reaction's efficiency, selectivity, and overall economic viability. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Catalyst Performance Comparison

The efficacy of a catalyst in ethylene hydroformylation is primarily evaluated based on its activity (often expressed as Turnover Frequency or TOF), selectivity towards the desired this compound product, and stability under reaction conditions. The following table summarizes the performance of various catalytic systems based on available research data.

Catalyst SystemSupport/LigandTemperature (°C)Pressure (bar)Ethylene Conversion (%)This compound Selectivity (%)TOF (h⁻¹)Reference
Rhodium-Based Catalysts
Rh(H)(CO)(PPh₃)₃Homogeneous10020 (C₂H₄:CO:H₂ = 1:1:1)-~100-[1]
Rh/SiO₂SiO₂18020-Moderate126[2]
Rh/Al₂O₃Al₂O₃175-22510-30LowLow-[3][4]
Rh@YZeolite Y12040>991006567[5]
Cobalt-Based Catalysts
Co₂ (CO)₈Homogeneous150-19040-80-High (for linear aldehydes)-[6]
Co/SiO₂SiO₂1735---[3]
Bimetallic Catalysts
Rh-Co/MCM-41MCM-41140-180----[7]
Rh-Co/rGOReduced Graphene Oxide-----[8]
RhCo₃/MCM-41MCM-41200-HighHigh (C₃ oxygenates)-[7]
Rh-Co/ZSM-5ZSM-5--HighHigh-[9]

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes in ethylene hydroformylation, the following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.

Ethylene Hydroformylation Catalytic Cycle A [Rh(H)(CO)L₂] B [Rh(H)(CO)L(C₂H₄)] A->B + C₂H₄ - L C [Rh(CH₂CH₃)(CO)L] B->C Migratory Insertion D [Rh(CH₂CH₃)(CO)₂L] C->D + CO E [Rh(C(O)CH₂CH₃)(CO)L] D->E Migratory Insertion F [Rh(H)₂(C(O)CH₂CH₃)(CO)L] E->F + H₂ F->A - CH₃CH₂CHO (this compound)

Caption: Generalized catalytic cycle for rhodium-catalyzed ethylene hydroformylation.

Experimental Workflow for Ethylene Hydroformylation cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis P1 Precursor Synthesis/ Procurement P2 Support Impregnation/ Co-precipitation P1->P2 P3 Calcination P2->P3 P4 Reduction/Activation P3->P4 R2 Catalyst Loading P4->R2 Transfer of Activated Catalyst R1 Reactor Assembly & Leak Test R1->R2 R3 Pressurize with Syngas (CO/H₂) & Ethylene R2->R3 R4 Heat to Reaction Temperature R3->R4 R5 Reaction Monitoring (GC, IR) R4->R5 A1 Cooling & Depressurization R5->A1 End of Reaction A2 Liquid/Gas Sampling A1->A2 A3 GC/GC-MS Analysis A2->A3 A4 Data Analysis (Conversion, Selectivity, TOF) A3->A4

Caption: A typical experimental workflow for laboratory-scale ethylene hydroformylation.

Discussion of Catalysts

Rhodium-Based Catalysts

Rhodium complexes, particularly those with phosphine (B1218219) ligands, are the most widely used catalysts for hydroformylation due to their high activity and selectivity under mild conditions.[10] Homogeneous rhodium catalysts, such as Wilkinson's catalyst, can achieve excellent selectivity to this compound.[1] However, the separation of the catalyst from the product stream remains a significant challenge.

To overcome this, heterogeneous rhodium catalysts have been extensively studied. Supported rhodium catalysts, for instance on silica (B1680970) or alumina, offer ease of separation but often exhibit lower activity and selectivity compared to their homogeneous counterparts.[3] Recent advancements in single-atom catalysts, such as isolated rhodium ions encaged in zeolites (Rh@Y), have shown remarkable activity and perfect selectivity, outperforming many homogeneous systems.[5]

Cobalt-Based Catalysts

Cobalt carbonyls were the first catalysts used for industrial hydroformylation.[6] They are significantly less expensive than rhodium catalysts but require much harsher reaction conditions (higher temperatures and pressures). While they can be effective, they generally exhibit lower activity than rhodium-based systems. Research into heterogeneous cobalt catalysts is ongoing to improve their performance and operational window.

Bimetallic Catalysts

The combination of rhodium and a second metal, often cobalt, has emerged as a promising strategy to enhance catalytic performance. Rh-Co bimetallic catalysts can exhibit synergistic effects, leading to higher activity and selectivity for C₃ oxygenates compared to their monometallic counterparts.[7][11] The addition of cobalt can modify the electronic properties of rhodium, facilitating key steps in the catalytic cycle.[3][11] These catalysts are often supported on materials like MCM-41 or zeolites to provide high surface area and stability.[7][9]

Experimental Protocols

General Procedure for Catalyst Synthesis (Impregnation Method for Supported Rh Catalyst)
  • Support Preparation: The support material (e.g., silica gel, alumina) is dried under vacuum at a specified temperature (e.g., 120 °C) for several hours to remove adsorbed water.

  • Precursor Solution: A solution of a rhodium precursor (e.g., RhCl₃·3H₂O, Rh(acac)₃) is prepared in a suitable solvent (e.g., deionized water, ethanol, acetone). The concentration is calculated to achieve the desired metal loading on the support.

  • Impregnation: The precursor solution is added dropwise to the dried support with constant stirring to ensure uniform distribution. The mixture is typically left to equilibrate for several hours.

  • Drying: The solvent is removed by evaporation, often under reduced pressure or in an oven at a moderate temperature (e.g., 80-100 °C).

  • Calcination: The dried material is calcined in a furnace under a flow of air or an inert gas. The temperature and duration of calcination are critical parameters that affect the final state of the catalyst and are specific to the chosen support and precursor.

  • Reduction/Activation: Prior to the reaction, the calcined catalyst is typically reduced in a stream of hydrogen at an elevated temperature to generate the active metallic rhodium species.

General Procedure for Ethylene Hydroformylation in a Batch Reactor
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, thermocouple, and pressure transducer is used. The reactor is thoroughly cleaned and dried before use.

  • Catalyst Loading: The desired amount of the catalyst (and solvent, if applicable for homogeneous catalysis) is loaded into the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Sealing and Purging: The reactor is sealed and purged several times with the reaction gases (a mixture of ethylene, carbon monoxide, and hydrogen) to remove any residual air.

  • Pressurization and Heating: The reactor is pressurized to the desired initial pressure with the reactant gas mixture. The stirring is initiated, and the reactor is heated to the target reaction temperature.

  • Reaction: The reaction is allowed to proceed for a predetermined duration. The pressure is monitored continuously, and gas and/or liquid samples can be taken periodically for analysis.

  • Quenching and Analysis: After the reaction time, the reactor is rapidly cooled in an ice bath to quench the reaction. The remaining gases are carefully vented.

  • Product Analysis: The liquid and gas products are collected and analyzed by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of ethylene and the selectivity to this compound and other byproducts. The TOF is calculated based on the amount of product formed per mole of active metal per hour.[3]

References

A Comparative Guide to the Analysis of Propionaldehyde in Environmental Samples: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Propionaldehyde, a volatile organic compound of interest in environmental monitoring due to its potential sources from industrial emissions and natural processes, necessitates accurate and sensitive analytical methods for its quantification in various environmental matrices such as air, water, and soil.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound. The selection of an appropriate method is critical for researchers, scientists, and professionals in drug development and environmental science, and depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2]

Fundamental Principles

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and polarity.[2] The sample is vaporized and transported through a chromatographic column by an inert gas (mobile phase).[3] Separation occurs as compounds interact differently with the stationary phase lining the column.[4] The separated compounds are then detected by a mass spectrometer, which provides detailed molecular information for identification and quantification.[4] For volatile compounds like this compound, GC-MS offers high sensitivity and specificity.[2][4]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase.[3] This technique is versatile and can be used for a wide range of analytes, including those that are non-volatile or thermally unstable. For the analysis of aldehydes like this compound, which lack a strong UV chromophore, a pre-column derivatization step is typically required to enhance detection by UV-Vis or other detectors.[2][5]

Performance Comparison

The choice between GC-MS and HPLC for this compound analysis often involves a trade-off between sensitivity, selectivity, and sample preparation complexity. The following table summarizes the typical performance characteristics of each technique for the analysis of aldehydes.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[2]Separation based on polarity, detection by UV absorbance of a derivative.[2]
Derivatization Often derivatized with PFBHA for enhanced sensitivity.[2]Derivatization with DNPH is required for UV detection.[2][6]
Linearity (R²) > 0.99[2]> 0.999[2]
Limit of Detection (LOD) 1.5 ppb (for formaldehyde (B43269) in aqueous samples)1 ppb (for this compound in drinking water)[6]
Selectivity/Specificity High, based on mass fragmentation patterns.[2]Moderate, dependent on chromatographic separation of derivatives.
Sample Throughput Can be high with headspace autosamplers.Can be increased with vacuum manifolds for SPE.[7]
Typical Matrices Air, Water, Soil[8][9][10][11]Air, Water[6][7][12]
Analytical Workflow

The general workflows for the analysis of this compound in environmental samples using GC-MS and HPLC are illustrated below. Both methods typically involve a derivatization step to improve the analytical performance.

This compound Analysis Workflow Analytical Workflow for this compound cluster_0 GC-MS Method cluster_1 HPLC Method GC_Sample Environmental Sample (Air, Water, Soil) GC_Deriv Derivatization with PFBHA GC_Sample->GC_Deriv GC_Extract Extraction (e.g., Headspace, LLE) GC_Deriv->GC_Extract GC_Analysis GC-MS Analysis GC_Extract->GC_Analysis GC_Data Data Processing & Quantification GC_Analysis->GC_Data HPLC_Sample Environmental Sample (Air, Water) HPLC_Deriv Derivatization with DNPH HPLC_Sample->HPLC_Deriv HPLC_SPE Solid Phase Extraction (SPE) HPLC_Deriv->HPLC_SPE HPLC_Analysis HPLC-UV Analysis HPLC_SPE->HPLC_Analysis HPLC_Data Data Processing & Quantification HPLC_Analysis->HPLC_Data

Analytical workflow comparison for GC-MS and HPLC.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound in environmental samples using GC-MS and HPLC.

GC-MS Method with PFBHA Derivatization

This protocol describes the quantification of this compound in water samples using headspace GC-MS following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[9][13]

1. Sample Preparation and Derivatization:

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add an appropriate amount of internal standard.

  • Add 100 µL of a 10 mg/mL PFBHA solution in methanol.

  • Seal the vial and incubate at 60°C for 60 minutes to allow for complete derivatization.[9]

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Headspace autosampler.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into aldehyde-free water and subject them to the same derivatization and analysis procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

HPLC Method with DNPH Derivatization

This protocol is suitable for the analysis of this compound in air and water samples and is based on the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by HPLC with UV detection.[6][7]

1. Sample Collection and Derivatization:

  • Air Samples: Draw a known volume of air through a silica (B1680970) gel cartridge coated with acidified DNPH at a controlled flow rate (e.g., 500 mL/min for 30 minutes).[7] The this compound is trapped and derivatized on the cartridge.

  • Water Samples: To a 50 mL water sample, add 0.5 mL of DNPH reagent and 0.1 mL of 2 M perchloric acid.[6] Incubate the mixture at 55°C for 60 minutes.[6]

2. Sample Extraction:

  • Air Samples: Elute the DNPH-aldehyde derivatives from the cartridge with 5 mL of acetonitrile (B52724).[7]

  • Water Samples: Pass the derivatized sample through a C18 solid-phase extraction (SPE) cartridge. Elute the retained derivatives with 5 mL of acetonitrile.[6]

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical isocratic condition is 55:45 (v/v) acetonitrile/water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[14]

  • Detection: UV detection at 360 nm.[6]

  • Injection Volume: 20 µL.[14]

4. Calibration and Quantification:

  • Prepare calibration standards by derivatizing known concentrations of this compound.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound in environmental samples.[2]

GC-MS offers superior specificity due to mass spectrometric detection, making it ideal for complex matrices where unambiguous identification is crucial.[2] The use of headspace sampling can simplify sample preparation for water and soil matrices.

HPLC-UV following DNPH derivatization is a widely accessible and robust method that provides excellent quantitative performance.[2] It is particularly well-suited for air sampling using DNPH-coated cartridges and has been extensively validated for environmental analysis.[7]

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.[2] For trace-level analysis in complex samples, the high selectivity of GC-MS may be advantageous. For routine monitoring with well-established protocols, HPLC-UV offers a cost-effective and reliable solution.

References

Comparative study of propionaldehyde synthesis from different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthesis methods for propionaldehyde, a crucial intermediate in the production of pharmaceuticals, resins, and other fine chemicals.[1] The performance of different routes, starting from diverse raw materials, is evaluated based on experimental data, highlighting key metrics such as yield, selectivity, and reaction conditions.

Data Summary: Performance Comparison of Synthesis Routes

The following table summarizes quantitative data for the primary methods of this compound synthesis, offering a clear comparison for process evaluation and selection.

Starting MaterialMethodCatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Key Advantages & Disadvantages
Ethylene (B1197577) Low-Pressure Hydroformylation (Oxo Process)Rhodium-phosphine complex[1][2]80 - 120[2][3]1.2 - 3.5[2]>90>98[3]Advantages: High selectivity, mild conditions, dominant industrial process.[1] Disadvantages: High cost of rhodium catalyst, potential for catalyst leaching in homogeneous systems.[4]
1-Propanol (B7761284) OxidationPotassium/Sodium Dichromate & H₂SO₄[5][6]Boiling (~97-100)Atmospheric36 - 49[1][5]ModerateAdvantages: Common laboratory method, straightforward setup. Disadvantages: Use of toxic chromium reagents, risk of over-oxidation to propionic acid, moderate yields.[6][7]
1,2-Propanediol Catalytic DehydrationSilica-supported Phosphoric Acid[8]200 - 350[8]Atmospheric~85 (calculated)Up to 90.2[8]Advantages: Utilizes a biomass-derived feedstock. Disadvantages: Requires high temperatures.
Acrolein Selective HydrogenationSupported Palladium (e.g., Pd/Fe₃O₄)[9]Ambient to 30°C-VariableHigh (for C=C bond)Advantages: Potential for high selectivity with appropriate catalyst design.[9] Disadvantages: Competition with C=O bond hydrogenation, risk of decarbonylation at higher temperatures.[9]
Polypropylene Glycol (PPG) Catalytic CrackingMesoporous Y Zeolite[10]--86[10]~95[10]Advantages: Upcycling of plastic waste, high selectivity and yield.[10] Disadvantages: Emerging technology, catalyst sensitivity.[10]

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below.

1. Synthesis from Ethylene via Low-Pressure Hydroformylation

This protocol is based on a common industrial approach using a water-soluble rhodium catalyst system, which simplifies product-catalyst separation.[3]

  • Catalyst System Preparation: A water-soluble rhodium phosphine (B1218219) complex is prepared in an aqueous phase. The system also contains an additional water-soluble phosphine ligand.[3] The rhodium concentration is typically in the range of 2 x 10⁻⁴ to 4 x 10⁻³ mol/L.[3]

  • Reaction Procedure:

    • A pressure reactor is charged with the aqueous catalyst solution.

    • The reactor is purged with syngas (a 1:1 molar ratio of H₂ and CO).[3]

    • The reactor is heated to the reaction temperature, typically between 80-110 °C.[3]

    • A feed gas stream of ethylene and syngas is continuously introduced into the reactor, maintaining a total pressure of 1.0 - 5.0 MPa.[3]

    • The reaction is conducted with vigorous stirring to ensure efficient gas-liquid contact.

    • The product, this compound, forms an organic phase separate from the aqueous catalyst phase, allowing for simple separation by decantation after the reaction mixture is cooled and depressurized.[3]

  • Results: This method can achieve ethylene conversions of over 93% with this compound selectivity exceeding 98%.[3]

2. Synthesis from 1-Propanol via Oxidation (Laboratory Scale)

This procedure is adapted from the established method detailed in Organic Syntheses.[5] It relies on the oxidation of a primary alcohol and immediate distillation of the resulting aldehyde to prevent further oxidation.[6]

  • Apparatus Setup: A three-necked round-bottomed flask is fitted with a mechanical stirrer, a dropping funnel, and a fractional distillation setup. The first condenser, set for reflux, is circulated with water at ~60 °C to condense and return the higher-boiling 1-propanol (b.p. 97 °C) to the flask.[5][6] A second condenser, set for downward distillation, is circulated with cold water to condense the lower-boiling this compound (b.p. 49 °C) into an ice-cooled receiving flask.[5][7]

  • Reagents:

    • n-Propyl alcohol: 100 g (1.7 moles)

    • Potassium dichromate: 164 g (0.56 moles)

    • Concentrated Sulfuric Acid: 120 mL (2.2 moles)

    • Water: 1 L

  • Reaction Procedure:

    • Place the 1-propanol into the reaction flask and heat it to a vigorous boil with stirring.[5]

    • Prepare the oxidizing solution by dissolving the potassium dichromate in water and carefully adding the sulfuric acid.

    • Add the oxidizing mixture dropwise from the dropping funnel to the boiling alcohol over approximately 30 minutes.[5]

    • Throughout the addition, maintain vigorous boiling to ensure the this compound formed is immediately distilled out of the reaction mixture.[5]

    • After the addition is complete, continue boiling for another 15 minutes to distill any remaining product.

    • The collected distillate is dried over anhydrous sodium sulfate (B86663) and purified by fractional distillation.

  • Results: This procedure typically yields 44-47 g of this compound (45-49% yield) boiling between 48-55 °C.[5]

3. Synthesis from 1,2-Propanediol via Catalytic Dehydration

This method, described in patent literature, utilizes a solid-acid catalyst in a fixed-bed reactor for the continuous dehydration of a biomass-derived feedstock.[8]

  • Catalyst Preparation: A silica-supported phosphoric acid catalyst is prepared. Porous silica (B1680970) is impregnated with an aqueous solution of phosphoric acid to achieve a final loading of 10-15 wt.%. The catalyst is then dried and calcined.[8]

  • Reaction Procedure:

    • The catalyst is packed into a fixed-bed reactor.

    • The reactor is heated to the reaction temperature of 200-350 °C.[8]

    • A feed stream consisting of 1,2-propanediol (either pure or as an aqueous solution) and a carrier gas (e.g., nitrogen) is passed through the heated catalyst bed at atmospheric pressure.[8] The mass space velocity of the 1,2-propanediol is maintained between 0.1-10 h⁻¹.[8]

    • The reactor effluent, containing this compound, water, and unreacted starting material, is cooled to condense the liquid products.

    • The this compound is then separated and purified from the condensate.

  • Results: This process can achieve high conversion of 1,2-propanediol with this compound selectivity reaching over 90%.[8]

Visualizations: Pathways and Workflows

The following diagrams illustrate the relationships between the different synthesis routes and a typical experimental workflow.

Synthesis_Pathways Ethylene Ethylene Hydroformylation Hydroformylation (+ CO, H₂) Ethylene->Hydroformylation Propanol 1-Propanol Oxidation Oxidation Propanol->Oxidation Acrolein Acrolein Hydrogenation Selective Hydrogenation Acrolein->Hydrogenation PropyleneGlycol 1,2-Propanediol (Biomass-derived) Dehydration Catalytic Dehydration PropyleneGlycol->Dehydration PPG Polypropylene Glycol (Plastic Waste) Cracking Catalytic Cracking PPG->Cracking This compound This compound Hydroformylation->this compound Oxidation->this compound Hydrogenation->this compound Dehydration->this compound Cracking->this compound

Caption: Major synthetic routes to this compound from various precursors.

Lab_Workflow cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_purification Purification A Charge 1-Propanol to Reaction Flask C Assemble Distillation Apparatus A->C B Prepare Acidic Dichromate Solution E Add Oxidant Dropwise B->E Oxidizing Agent D Heat Propanol to Reflux D->E F Distill Product (this compound) E->F G Collect Distillate F->G H Dry with Na₂SO₄ G->H I Fractional Distillation H->I J Final Product: Pure this compound I->J

Caption: Experimental workflow for the oxidation of 1-propanol to this compound.

References

A Comparative Guide to a Novel Cataluminescence Sensor for Propionaldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel cataluminescence (CTL) sensor for the detection of propionaldehyde against two established analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The information presented is intended to assist researchers in selecting the most suitable analytical method for their specific needs, with a focus on performance, experimental protocols, and validation data.

Introduction to this compound Detection

This compound is a significant analyte in various fields, including environmental monitoring, food and beverage quality control, and as a potential impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for ensuring safety and quality. While GC-MS and HPLC-UV are well-established and robust methods, new technologies like cataluminescence sensors offer potential advantages in terms of speed, simplicity, and real-time monitoring capabilities.

Method Performance Comparison

The following table summarizes the key performance parameters of the cataluminescence sensor, GC-MS, and HPLC-UV for the detection of this compound. The data is compiled from various studies and is intended for comparative purposes. It is important to note that performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterCataluminescence (CTL) SensorGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
Principle Catalytic oxidation of this compound on a heated nanomaterial surface, leading to the emission of light (luminescence) which is detected.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio.Chemical reaction of this compound with DNPH to form a stable derivative that can be separated by liquid chromatography and detected by UV absorbance.
Linearity Range 2.5 - 1,300 mg/m³[1]Good linearity (R² > 0.992) has been reported for a range of aldehydes, including this compound.[2]Good linear relationship between 0.2 – 10 µg/mL has been demonstrated for aldehyde-DNPH derivatives.[3]
Limit of Detection (LOD) 0.6 mg/m³[1]0.014 µ g/cigarette (for this compound in mainstream smoke)[2]1 ppb (for this compound in drinking water)[3]
Limit of Quantification (LOQ) Not explicitly reported, but can be estimated to be approximately 2.0 mg/m³ based on the common practice of LOQ ≈ 3.3 x LOD.0.045 µ g/cigarette (for this compound in mainstream smoke)[2]Not explicitly reported for this compound, but typically in the low ppb range.
Accuracy (Recovery) Not explicitly reported.78.5% - 115% for various aldehydes, including this compound.[2]60.8% - 100.4% for this compound in drinking water.[3]
Precision (RSD) 2.2% at 80 mg/m³[1]< 10% for various aldehydes, including this compound.[2]Not explicitly reported for this compound.
Analysis Time Fast (Response time: ~3 seconds, Recovery time: ~8 seconds)[1]Typically 15-30 minutes per sample.Typically 20-40 minutes per sample (including derivatization).
Sample Preparation Minimal (direct gas phase analysis).Can range from simple dilution to more complex extraction and derivatization depending on the matrix.Requires a chemical derivatization step, which can add time and complexity.
Selectivity Good selectivity against some common interferents like ethanol (B145695) and acetone.[1]High, based on chromatographic separation and mass spectral data.Good, dependent on chromatographic separation of the DNPH derivatives.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Cataluminescence (CTL) Sensor Method

This protocol is based on the use of a nanosized zirconium dioxide (ZrO₂) catalyst.[1]

a. Sensor Preparation:

  • Synthesize nanosized ZrO₂ by dissolving ZrOCl₂ in ethanol and adjusting the pH to 8.0 with NH₃·H₂O.

  • Filter, wash, and dry the precipitate.

  • Calcine the precursor at 300°C for 3.5 hours.

  • Coat the prepared ZrO₂ nanoparticles onto a ceramic tube heater.

b. Experimental Setup:

  • Place the coated ceramic tube heater in a quartz tube, which serves as the reaction chamber.

  • Use a carrier gas (air) at a controlled flow rate (e.g., 160 mL/min) to introduce the gas sample into the reaction chamber.

  • Heat the catalyst to the optimal working temperature (e.g., 265°C).

  • Position a photomultiplier tube (PMT) perpendicular to the gas flow to detect the emitted cataluminescence.

  • Use a monochromator or optical filters to select the desired wavelength (e.g., 440 nm).

c. Measurement Procedure:

  • Introduce a known volume of gaseous this compound into the carrier gas stream.

  • Record the intensity of the cataluminescence signal from the PMT.

  • Generate a calibration curve by plotting the CTL intensity against the concentration of this compound standards.

  • Analyze unknown samples and determine their concentration from the calibration curve.

CTL_Workflow cluster_prep Sensor Preparation cluster_setup Experimental Setup cluster_measurement Measurement Prep1 Synthesize nano-ZrO₂ Prep2 Coat on Heater Prep1->Prep2 Setup1 Place Sensor in Reaction Chamber Setup2 Control Gas Flow & Temperature Setup1->Setup2 Setup3 Position PMT & Filter Setup2->Setup3 Meas1 Introduce Sample Meas2 Record CTL Signal Meas1->Meas2 Meas3 Generate Calibration Curve Meas2->Meas3 Meas4 Analyze Unknowns Meas3->Meas4 cluster_prep cluster_prep cluster_setup cluster_setup cluster_measurement cluster_measurement

Cataluminescence (CTL) Sensor Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.[2]

a. Sample Preparation:

  • For liquid samples, dilute with a suitable solvent (e.g., methanol).

  • For gas phase samples (e.g., air, smoke), trap the analytes using an impinger containing a solvent (e.g., methanol) at low temperature (e.g., < -70°C).[2]

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Add an internal standard (e.g., benzene-D6) to all samples and standards for quantification.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: DB-624 (or equivalent), 60 m x 0.32 mm ID, 1.8 µm film thickness.

    • Injector: Split/splitless, operated in split mode (e.g., 10:1 split ratio) at 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp to 200°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

c. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify this compound using a calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis SamplePrep1 Dilute or Trap Sample SamplePrep2 Add Internal Standard SamplePrep1->SamplePrep2 GCSep1 Inject into GC GCSep2 Separate on Column GCSep1->GCSep2 MSDet1 Ionize & Fragment MSDet2 Detect Ions (SIM/Scan) MSDet1->MSDet2 MSDet3 Generate Mass Spectrum MSDet2->MSDet3 DataAnal1 Identify Peak DataAnal2 Quantify using Calibration Curve DataAnal1->DataAnal2 cluster_sample_prep cluster_sample_prep cluster_gc_separation cluster_gc_separation cluster_ms_detection cluster_ms_detection cluster_data_analysis cluster_data_analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization

This protocol is a widely used method for the analysis of aldehydes and ketones.[3]

a. Sample Preparation and Derivatization:

  • For aqueous samples, adjust the pH to approximately 3.

  • Add an excess of DNPH solution (e.g., in acetonitrile (B52724) with a catalytic amount of sulfuric acid) to the sample.

  • Allow the derivatization reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature or slightly elevated temperature.

  • Extract the DNPH-aldehyde derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like dichloromethane.

  • Elute the derivatives from the SPE cartridge with acetonitrile or evaporate the extraction solvent and reconstitute in the mobile phase.

  • Prepare calibration standards by derivatizing known concentrations of this compound in the same manner.

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: 360 nm.

c. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time compared to the derivatized standard.

  • Quantify the derivative using a calibration curve constructed by plotting the peak area against the concentration of the derivatized standards.

HPLCUV_Workflow cluster_derivatization Derivatization cluster_extraction Extraction cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection & Analysis Deriv1 Add DNPH Reagent to Sample Deriv2 React to Form Derivative Deriv1->Deriv2 Extract1 SPE or LLE of Derivative Extract2 Elute or Reconstitute Extract1->Extract2 HPLCSep1 Inject into HPLC HPLCSep2 Separate on C18 Column HPLCSep1->HPLCSep2 UVDet1 Detect at 360 nm UVDet2 Quantify using Calibration Curve UVDet1->UVDet2 cluster_derivatization cluster_derivatization cluster_extraction cluster_extraction cluster_hplc_separation cluster_hplc_separation cluster_uv_detection cluster_uv_detection

HPLC-UV with DNPH Derivatization Workflow

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the application.

  • The Cataluminescence (CTL) Sensor offers a rapid, simple, and cost-effective solution for real-time gas-phase monitoring of this compound, making it suitable for applications such as process monitoring and air quality assessment where high throughput and immediate results are critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, making it the gold standard for complex matrices and applications requiring unambiguous identification and accurate quantification, such as in pharmaceutical impurity analysis and forensic investigations.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) after DNPH derivatization is a robust and widely accessible technique that offers good sensitivity and is well-suited for the analysis of this compound in aqueous and other liquid samples. It is a reliable workhorse method in many quality control laboratories.

Researchers and drug development professionals should carefully consider the trade-offs between speed, sensitivity, selectivity, and sample preparation complexity when selecting the most appropriate method for their this compound analysis needs.

References

Propionaldehyde Cross-Reactivity in Aldehyde Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propionaldehyde in various biological and chemical matrices is crucial. However, the presence of other structurally similar aldehydes can lead to significant cross-reactivity in common analytical assays, potentially compromising data integrity. This guide provides an objective comparison of the cross-reactivity of this compound with other aldehydes in widely used colorimetric, chromatographic, and mass spectrometric assays, supported by experimental principles and detailed methodologies.

Understanding Aldehyde Cross-Reactivity

Cross-reactivity occurs when an assay intended for a specific analyte, in this case, this compound, also detects other structurally related compounds. This is primarily due to the shared reactive carbonyl group (-CHO) characteristic of all aldehydes. The degree of cross-reactivity often depends on the assay's detection principle and the structural similarity between this compound and the interfering aldehyde. This guide will focus on common short-chain aldehydes such as formaldehyde, acetaldehyde, and butyraldehyde, which are frequently present in biological and environmental samples.

Comparison of Analytical Methods

The choice of analytical method is critical in mitigating the impact of cross-reactivity. The following sections compare the performance of three common assay types for this compound quantification in the presence of other aldehydes.

Colorimetric Assays

Colorimetric assays are often used for their simplicity and high throughput. However, they are generally more susceptible to interference from other aldehydes.

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay:

The TBARS assay is widely used to measure malondialdehyde (MDA), a marker of lipid peroxidation, but it can also react with other aldehydes, including this compound, especially under acidic conditions and high temperatures.[1][2] The reaction of an aldehyde with thiobarbituric acid (TBA) forms a colored product that is measured spectrophotometrically.[1][3] Saturated aldehydes are known to interfere with the TBARS assay, which can lead to an overestimation of the target aldehyde if a complex mixture is present.[4] Specifically, this compound has been identified as a potential TBARS-reactive substance, particularly in stored food samples.[5]

2. Ninhydrin (B49086) Assay:

A colorimetric method using ninhydrin has been developed for the specific determination of this compound.[6] The reaction of this compound with ninhydrin in concentrated sulfuric acid produces a distinct red-blue color. This method has been shown to be highly specific for this compound in the presence of several other aldehydes, including formaldehyde, acetaldehyde, and various aromatic aldehydes.[6] However, n-butyraldehyde can produce a red-colored complex, although its absorbance maximum is at a different wavelength (470 nm) compared to the this compound-ninhydrin adduct (595 nm).[6] Acetone may also interfere at very high concentrations.[6]

Table 1: Cross-Reactivity of this compound in Colorimetric Assays

Interfering AldehydeTBARS AssayNinhydrin Assay
FormaldehydeHighLow (can inhibit color formation)[6]
AcetaldehydeHighLow[6]
n-ButyraldehydeHighModerate (forms a complex with a different λmax)[6]
CrotonaldehydeHighLow[6]
BenzaldehydeModerateLow[6]
Chromatographic Assays

Chromatographic methods offer superior specificity by physically separating the aldehydes before detection.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a highly reliable technique for aldehyde analysis. To enhance detection, aldehydes are typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be detected by UV absorbance.[7][8][9] The separation of different aldehyde-DNPH derivatives is achieved based on their differential partitioning between the mobile and stationary phases.[9] While this method is highly specific, co-elution of aldehyde-DNPH derivatives can occur if the chromatographic conditions are not optimized, potentially leading to interference.[10]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides excellent separation and definitive identification of aldehydes.[6][11] Volatile aldehydes can be analyzed directly or after derivatization to improve their chromatographic properties.[7][12] The gas chromatograph separates the aldehydes based on their boiling points and polarity, and the mass spectrometer provides mass-to-charge ratio information, allowing for unambiguous identification and quantification.[6][13] GC-MS is considered a gold-standard method with very low potential for cross-reactivity when appropriate chromatographic separation and mass spectral analysis are employed.[6][7]

Table 2: Cross-Reactivity of this compound in Chromatographic Assays

Interfering AldehydeHPLC-UV (with DNPH derivatization)GC-MS
FormaldehydeLow (can be resolved with proper chromatography)Very Low (baseline separation is achievable)
AcetaldehydeLow (can be resolved with proper chromatography)Very Low (baseline separation is achievable)
n-ButyraldehydeLow (can be resolved with proper chromatography)Very Low (baseline separation is achievable)
CrotonaldehydeLow (can be resolved with proper chromatography)Very Low (baseline separation is achievable)
BenzaldehydeLow (can be resolved with proper chromatography)Very Low (baseline separation is achievable)

Experimental Protocols

Protocol 1: Ninhydrin Assay for this compound

This protocol is adapted from a method for the colorimetric determination of this compound.[6]

  • Reagent Preparation:

    • Ninhydrin Reagent: 0.5% (w/v) ninhydrin in concentrated sulfuric acid.

    • This compound Standard: Prepare a stock solution of this compound in 5% sodium bisulfite solution (1 mg/mL). Create a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Aqueous samples can be used directly. For air samples, bubble the air through a glycine-bicarbonate solution followed by a 5% bisulfite solution to trap the this compound.[6]

  • Assay Procedure:

    • To 0.5 mL of the sample or standard in a test tube, add 0.1 mL of distilled water.

    • Carefully add 4.0 mL of concentrated sulfuric acid and mix.

    • Cool the tubes to 25°C in a water bath.

    • Add 0.2 mL of the ninhydrin reagent and mix.

    • Heat the tubes in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 595 nm using a spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: HPLC-UV Analysis of Aldehydes (DNPH Derivatization)

This protocol is a general procedure based on established methods for aldehyde analysis.[8][9]

  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.

    • Aldehyde Standards: Prepare individual or mixed standards of this compound, formaldehyde, acetaldehyde, and other relevant aldehydes in acetonitrile.

  • Derivatization:

    • To 1 mL of sample or standard, add 1 mL of the DNPH reagent.

    • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.

    • Cool the sample to room temperature.

  • HPLC Conditions:

    • LC System: Standard HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.[4]

  • Quantification:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the aldehydes by comparing the peak areas in the samples to the calibration curve generated from the standards.

Protocol 3: GC-MS Analysis of Aldehydes

This protocol provides a general framework for the analysis of volatile aldehydes.[6][13]

  • Sample Preparation:

    • For liquid samples, a headspace injection technique is often employed.

    • Alternatively, liquid-liquid extraction or solid-phase microextraction (SPME) can be used to concentrate the aldehydes.

    • Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to improve chromatographic performance.[7]

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Quantification:

    • Identify the aldehydes based on their retention times and mass spectra.

    • Quantify using an internal or external standard method by integrating the peak areas of characteristic ions.

Visualizations

Aldehyde_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection Sample Biological or Environmental Sample Extraction Extraction/ Concentration Sample->Extraction Derivatization Derivatization (e.g., DNPH, PFBHA) (Potential for side reactions) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) (Critical for resolving aldehydes) Derivatization->Chromatography Injection Detection Detection (UV or MS) (MS provides higher specificity) Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Signal

Caption: General workflow for aldehyde analysis.

Propionaldehyde_Metabolism Threonine Threonine Propionyl_CoA Propionyl-CoA Threonine->Propionyl_CoA Amino_Acids Odd-chain Fatty Acids Valine, Isoleucine Amino_Acids->Propionyl_CoA This compound This compound Propionyl_CoA->this compound This compound->Propionyl_CoA Propanol 1-Propanol This compound->Propanol Reduction (Alcohol Dehydrogenase)

Caption: Simplified metabolic context of this compound.

Conclusion

The potential for cross-reactivity of this compound with other aldehydes is highly dependent on the chosen analytical method. While colorimetric assays like the TBARS assay are prone to significant interference, more specific methods like the ninhydrin assay can offer better selectivity for this compound. For the highest degree of accuracy and specificity, chromatographic techniques such as HPLC with DNPH derivatization and, particularly, GC-MS are recommended. These methods allow for the physical separation of this compound from other aldehydes prior to detection, thereby minimizing cross-reactivity and ensuring reliable quantification. Researchers must carefully consider the potential for aldehyde interference when selecting an assay and should validate their method of choice to ensure the accuracy of their results.

References

A Comparative Analysis of the Relative Stability of Formaldehyde, Propionaldehyde, and Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the relative thermodynamic stability of three key aldehydes: formaldehyde (B43269), propionaldehyde, and butyraldehyde (B50154). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of relevant chemical processes.

Executive Summary

The thermodynamic stability of aldehydes is a critical factor in various chemical and biological processes, influencing reaction kinetics, equilibrium positions, and shelf-life. This guide evaluates the relative stability of formaldehyde (methanal), this compound (propanal), and butyraldehyde (butanal) through key thermodynamic parameters: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), standard Gibbs free energy of formation (ΔfG°), and the aldehydic carbon-hydrogen (C-H) bond dissociation energy (BDE).

Our analysis reveals that, in the gaseous state, thermodynamic stability, as indicated by a more negative standard Gibbs free energy of formation, increases with the length of the alkyl chain. Butyraldehyde is the most stable, followed by this compound, and then formaldehyde. This trend is primarily driven by the increasingly negative enthalpy of formation with increasing molecular size. Conversely, the aldehydic C-H bond is weakest in formaldehyde and strengthens with the addition of alkyl groups, suggesting higher kinetic lability of the hydrogen atom in formaldehyde.

Data Presentation: Thermodynamic Properties

The following table summarizes the key quantitative data for the gas-phase thermodynamic properties of formaldehyde, this compound, and butyraldehyde at standard conditions (298.15 K and 1 bar).

AldehydeChemical FormulaMolar Mass ( g/mol )ΔfH° (kJ/mol)S° (J/mol·K)ΔfG° (kJ/mol) (Calculated)Aldehydic C-H BDE (kJ/mol)
FormaldehydeCH₂O30.03-108.70[1]218.77[2]-82.01369.0[3]
This compoundC₃H₆O58.08-188.66293.8-123.69379.9[3]
ButyraldehydeC₄H₈O72.11-206.7344.8-132.8381.2[3]

Discussion of Stability Trends

The data clearly indicates that with an increase in the length of the alkyl chain from formaldehyde to butyraldehyde, the standard enthalpy of formation becomes more negative. This suggests that the formation of the larger aldehydes from their constituent elements in their standard states is a more exothermic and thus more energetically favorable process.

The standard Gibbs free energy of formation (ΔfG°), calculated from the standard enthalpy of formation and standard molar entropy, provides a direct measure of thermodynamic stability under standard conditions. A more negative ΔfG° corresponds to a more stable compound. Our calculations show a clear trend of increasing stability with increasing alkyl chain length: Butyraldehyde > this compound > Formaldehyde.

In contrast, the aldehydic C-H bond dissociation energy (BDE) reveals a different aspect of stability. The BDE for the aldehydic hydrogen is lowest in formaldehyde and increases for this compound and butyraldehyde. A lower BDE indicates that less energy is required to homolytically cleave the C-H bond, suggesting that the hydrogen atom in formaldehyde is more kinetically labile and susceptible to abstraction in radical reactions. This is attributed to the electron-donating nature of the alkyl groups in this compound and butyraldehyde, which strengthens the C-H bond.

Experimental Protocols

1. Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of the aldehydes is typically determined indirectly through the measurement of the standard enthalpy of combustion (ΔcH°) using bomb calorimetry.

Protocol: Adiabatic Bomb Calorimetry

  • Objective: To measure the heat of combustion of the aldehyde at constant volume.

  • Apparatus: A high-pressure stainless steel "bomb," a calorimeter bucket with a known volume of water, a stirrer, a high-precision thermometer, and an ignition system.

  • Procedure:

    • A precisely weighed pellet of a substance with a known heat of combustion (e.g., benzoic acid) is placed in the sample cup inside the bomb.

    • A fuse wire of known length and weight is connected to the electrodes, with the wire in contact with the sample.

    • The bomb is sealed and pressurized with excess pure oxygen (typically to 25-30 atm).

    • The bomb is submerged in a known volume of water in the calorimeter bucket. The entire assembly is placed in an insulating jacket.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The length and weight of the unburned fuse wire are measured.

    • The heat capacity of the calorimeter system is calculated using the known heat of combustion of the standard substance.

    • The procedure is repeated with a precisely weighed sample of the aldehyde.

  • Data Analysis: The heat of combustion at constant volume (ΔcU) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°) using thermodynamic equations. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of CO₂ and H₂O.

2. Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero to the standard temperature of 298.15 K.

Protocol: Calorimetric Measurement of Heat Capacity

  • Objective: To measure the heat capacity of the aldehyde over a range of temperatures.

  • Apparatus: A cryostat and a calorimeter capable of precise temperature control and heat input measurement.

  • Procedure:

    • A known molar quantity of the pure aldehyde is placed in the calorimeter.

    • The sample is cooled to a temperature close to absolute zero (e.g., using liquid helium).

    • A known amount of heat is supplied to the sample, and the resulting change in temperature is precisely measured.

    • The heat capacity (Cp) is calculated at that temperature (Cp = q/ΔT).

    • This process is repeated at small temperature increments up to 298.15 K.

    • If the substance undergoes any phase transitions (melting, boiling) within this temperature range, the enthalpy of that transition is also measured.

  • Data Analysis: The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. The entropies of any phase transitions are also added.

Logical Relationships: Aldehyde Inhibition of Ziegler-Natta Catalysis

Aldehydes can act as inhibitors in Ziegler-Natta polymerization by coordinating to the active metal center of the catalyst, thereby blocking the site for olefin insertion. The relative stability of the aldehyde-catalyst complex influences the degree of inhibition. The following diagram illustrates the competitive interaction between an olefin monomer and an aldehyde for the active site of a generic Ziegler-Natta catalyst.

G Aldehyde Inhibition of Ziegler-Natta Catalyst cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway Active Catalyst Active Catalyst Olefin Coordination Olefin Coordination Active Catalyst->Olefin Coordination Aldehyde Coordination Aldehyde Coordination Active Catalyst->Aldehyde Coordination Olefin Monomer Olefin Monomer Olefin Monomer->Olefin Coordination Monomer Insertion Monomer Insertion Olefin Coordination->Monomer Insertion Polymer Chain Growth Polymer Chain Growth Monomer Insertion->Polymer Chain Growth Polymer Chain Growth->Active Catalyst Regeneration Aldehyde Aldehyde Aldehyde->Aldehyde Coordination Deactivated Catalyst Deactivated Catalyst Aldehyde Coordination->Deactivated Catalyst Stable Complex Formation

Caption: Competitive binding of olefin and aldehyde to a Ziegler-Natta catalyst.

Computational studies have shown that the stability of the complex formed between the aldehyde and the titanium active center of a Ziegler-Natta catalyst increases with the size of the aldehyde. This suggests that butyraldehyde would be a more potent inhibitor than this compound, which in turn would be more potent than formaldehyde, due to the formation of a more stable deactivated catalyst complex.

Conclusion

This comparative guide has established that the thermodynamic stability of formaldehyde, this compound, and butyraldehyde in the gas phase increases with the length of the alkyl chain. This trend is supported by the increasingly negative standard enthalpies and Gibbs free energies of formation. However, the kinetic lability of the aldehydic C-H bond is greatest in formaldehyde, as indicated by its lower bond dissociation energy. These findings have important implications for the use and handling of these aldehydes in various research and industrial applications. The provided experimental protocols offer a foundation for the empirical verification of these properties.

References

A Comparative Kinetic Study of Propionaldehyde Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction kinetics of propionaldehyde (CH₃CH₂CHO) is crucial for various applications, from atmospheric chemistry to industrial synthesis and pharmacological studies. This guide provides a comparative analysis of the kinetics of key this compound reactions, supported by available experimental data and detailed methodologies.

This compound, a three-carbon aldehyde, is a reactive organic compound that participates in a variety of chemical transformations, including thermal decomposition, oxidation, photolysis, and reactions with radicals. The rates and mechanisms of these reactions are highly dependent on conditions such as temperature, pressure, and the presence of other chemical species.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for various reactions of this compound, providing a basis for comparison between different reaction types and conditions.

Table 1: Thermal Decomposition (Pyrolysis) of this compound

Temperature Range (°C)Pressure Range (mm Hg)Overall OrderKey ProductsActivation Energy (kcal/mol)Rate ExpressionReference
520–56020–3601.25–1.30CO, C₂H₆, C₂H₄, H₂, CH₄57.1 (for 3/2 order), 70.8 (for 1/2 order)v = k[C₂H₅CHO]³/² + k′[C₂H₅CHO]¹/²[1][2]
High Temperature (Shock Tube)High Pressure-CHO + C₂H₅, CH₂CHO + CH₃, CH₃CHCHO + H, CH₃CH₂CO + H--[3]

Table 2: Oxidation of this compound

Reaction TypeOxidizing AgentTemperature (°C)Key ProductsKinetic Law/Rate ConstantReference
Photochemical OxidationO₂ (in gaseous phase)23Perpropionic acidd[C₂H₅CO₃H]/dt = k[Iₐ]¹/²[C₂H₅CHO][4][5]
Oxidation in Alkaline MediumDitelluratocuprate(III)5-40Propionic acidFirst order in [aldehyde] and [Cu(III)][6]
Atmospheric OxidationOH radicals277–375 K-k = (2.3 ± 0.4) × 10⁻¹¹ exp[(-110 ± 50)/T] cm³ molecule⁻¹ s⁻¹ (at 4 Torr)[7][8]
Atmospheric OxidationCl atoms298 KCH₃CH₂C(O)O₂, CH₃CHO₂CHO, CH₂O₂CH₂CHO-[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting kinetic data and designing new experiments.

Thermal Decomposition Studies (Pyrolysis)

Methodology: The thermal decomposition of this compound has been investigated using static reactors.[1][2]

  • Apparatus: A static reaction vessel, typically made of quartz, is used to contain the gaseous this compound. The vessel is housed in a furnace to maintain a constant, high temperature.

  • Procedure:

    • A known pressure of this compound is introduced into the evacuated and heated reaction vessel.

    • The progress of the reaction is monitored by measuring the change in total pressure over time using a manometer.[10]

    • The products of the decomposition are identified and quantified using gas chromatography.[1][2]

  • Data Analysis: The initial rate of reaction is determined from the pressure change data. The order of the reaction is determined by studying the effect of the initial pressure of this compound on the reaction rate.

Photochemical Oxidation

Methodology: The photochemical oxidation of this compound in the gaseous phase has been studied to understand its atmospheric fate.[4][5]

  • Apparatus: A reaction cell with quartz windows to allow the passage of UV light is used. A mercury lamp is often used as the light source, with filters to isolate a specific wavelength (e.g., 3130 Å).

  • Procedure:

    • A mixture of this compound and oxygen at known partial pressures is introduced into the reaction cell.

    • The mixture is irradiated with UV light at a constant temperature.

    • The rate of formation of the product (perpropionic acid) is measured.

  • Data Analysis: The kinetic law is derived by analyzing the dependence of the reaction rate on the initial concentrations of this compound and oxygen, as well as the light intensity.

Reaction with OH Radicals

Methodology: The kinetics of the reaction of this compound with hydroxyl (OH) radicals, a key atmospheric oxidant, have been studied using discharge-flow tube techniques.[7][8]

  • Apparatus: A low-pressure discharge-flow tube is coupled with a detection method for OH radicals, such as laser-induced fluorescence (LIF).

  • Procedure:

    • OH radicals are generated in a microwave discharge.

    • This compound is introduced into the flow tube at a known concentration.

    • The decay of the OH radical concentration is monitored in the presence of an excess of this compound.

  • Data Analysis: The pseudo-first-order rate constant is determined from the decay of the OH signal. The bimolecular rate constant is then calculated from the known concentration of this compound. The temperature dependence of the rate constant is studied to determine the Arrhenius parameters.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and reaction mechanisms for key this compound reactions.

Thermal_Decomposition C2H5CHO This compound C2H5 Ethyl Radical C2H5CHO->C2H5 Initiation CHO Formyl Radical C2H5CHO->CHO Initiation C2H6 Ethane C2H5->C2H6 Termination C4H10 Butane C2H5->C4H10 Termination C2H4 Ethene C2H5->C2H4 Termination CO Carbon Monoxide CHO->CO

Caption: Proposed mechanism for the thermal decomposition of this compound.[1][2]

Photochemical_Oxidation C2H5CHO This compound C2H5CO Propionyl Radical C2H5CHO->C2H5CO Initiation C2H5CO3 Propionylperoxy Radical C2H5CHO->C2H5CO3 hv UV Light (hv) hv->C2H5CHO O2 Oxygen O2->C2H5CO C2H5CO->C2H5CO3 Propagation C2H5CO3H Perpropionic Acid C2H5CO3->C2H5CO3H Propagation

Caption: Simplified pathway for the photochemical oxidation of this compound.[4][5]

OH_Reaction C2H5CHO This compound Prereactive_Complex Hydrogen-bonded Prereactive Complex C2H5CHO->Prereactive_Complex OH Hydroxyl Radical OH->Prereactive_Complex C2H5CO Propionyl Radical Prereactive_Complex->C2H5CO H-abstraction H2O Water Prereactive_Complex->H2O

Caption: Mechanism for the reaction of this compound with OH radicals involving a prereactive complex.[7][8]

Conclusion

This comparative guide provides a summary of the kinetic data and experimental methodologies for key reactions of this compound. The provided data tables and reaction pathway diagrams offer a valuable resource for researchers in various fields. It is evident that the reactivity of this compound is diverse, with reaction rates and mechanisms being highly sensitive to the specific reaction conditions. For more in-depth information, including detailed theoretical calculations and a wider range of experimental data, consulting the full text of the cited research articles is recommended. Future research could focus on further refining kinetic models and exploring the reactions of this compound under a broader range of environmental and industrial conditions.

References

Benchmarking different purification techniques for propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionaldehyde (propanal) is a crucial building block in the synthesis of pharmaceuticals, fragrances, and polymers.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and compromised final product quality. This guide provides an objective comparison of various purification techniques for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Purification Techniques

The primary methods for purifying this compound include distillation, preparative chromatography, and chemical purification through reversible derivatization. The choice of technique depends on the nature and concentration of impurities, the required final purity, the scale of the purification, and economic considerations. Common impurities in crude this compound can include water, unreacted starting materials (e.g., propanol), by-products from synthesis (e.g., acetone, propionic acid), and oligomers formed during storage.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of different this compound purification techniques based on available experimental data.

Table 1: Comparison of Distillation Techniques for this compound Purification

ParameterFractional DistillationAzeotropic Distillation (with Water)Extractive Distillation (with Furfural)
Principle Separation based on differences in boiling points of components in a mixture.[3]Separation of a component from a mixture by adding an entrainer that forms an azeotrope with one or more components.[2]Separation of close-boiling components by introducing a solvent that alters the relative volatility of the components.
Typical Final Purity >97% (Purity of commercial reagent grade this compound)[4]Substantially anhydrous this compound.[2]95-98% (from a mixture with acrolein)
Reported Yield Dependent on the efficiency of the fractionating column and the boiling point difference of impurities. Higher efficiency columns may lead to lower recovery.[3]90% (batchwise, three distillations); up to 97% (continuous with recycle).[2]Not explicitly reported, but described as an efficient and economical process.
Key Impurities Removed Components with significantly different boiling points.Primarily water.[2]Close-boiling impurities like acrolein.
Advantages Relatively simple and widely applicable for volatile compounds.Effective for removing water to produce anhydrous this compound.[2]Highly effective for separating components with very similar boiling points.
Disadvantages Less effective for separating azeotropes or components with very close boiling points.[3]Requires an additional step to separate the entrainer from the azeotrope.Requires a subsequent step to separate the product from the extraction solvent.

Table 2: Comparison of Chromatographic and Chemical Purification Techniques

ParameterPreparative Gas Chromatography (Prep-GC)Preparative High-Performance Liquid Chromatography (Prep-HPLC)Chemical Purification (Bisulfite Adduct)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[5]Separation based on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.[6]Reversible chemical reaction to form a derivative with different solubility, allowing for separation.[7]
Typical Final Purity High purity achievable, often >99%.High purity achievable, often >99%.High purity can be achieved by recrystallization of the adduct.
Reported Yield Dependent on sample loading and collection efficiency.Dependent on sample loading, resolution, and fraction collection.Yield for a similar aldehyde purification was 75-80% for the combined synthesis and adduct formation.
Key Impurities Removed A wide range of volatile impurities.Non-volatile and polar impurities.Non-aldehydic organic impurities.[7]
Advantages High-resolution separation for volatile compounds.[5]Versatile for a wide range of compounds, including thermally sensitive ones.[6]Highly selective for aldehydes.[7]
Disadvantages Limited to thermally stable and volatile compounds; scalability can be a challenge.[5]Requires significant solvent usage and subsequent removal.[6]Not suitable for hindered aldehydes; requires an additional regeneration step.

Experimental Protocols

Fractional Distillation

This protocol is a general procedure for the purification of this compound by fractional distillation at atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Place the crude this compound and a stirring bar or boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Observe the condensation ring rising slowly up the fractionating column. A slow and steady rise ensures good separation.

  • Collect the initial fraction (forerun) that distills at a lower temperature and discard it. This fraction may contain more volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound (around 46-50 °C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.[4]

  • Maintain a slow and steady distillation rate for optimal separation.

  • Stop the distillation when the temperature begins to drop or rise significantly, or before the distilling flask runs dry.

  • Analyze the purity of the collected fraction using Gas Chromatography-Flame Ionization Detector (GC-FID).

Chemical Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to isolate this compound from a mixture containing other organic compounds.[7]

Materials:

  • Crude this compound

  • Saturated sodium bisulfite solution (freshly prepared)

  • Suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether)

  • Sodium hydroxide (B78521) or hydrochloric acid solution for regeneration

  • Separatory funnel

  • Filtration apparatus

Procedure: Adduct Formation:

  • Dissolve the crude this compound in a suitable water-miscible solvent like ethanol (B145695) or THF.

  • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. An excess of the bisulfite solution is typically used.

  • Continue stirring for several hours at room temperature. The bisulfite adduct of this compound may precipitate as a white solid.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a cold organic solvent (e.g., diethyl ether) to remove organic-soluble impurities.

Aldehyde Regeneration:

  • Suspend the purified bisulfite adduct in water.

  • Transfer the suspension to a separatory funnel and add an organic solvent to extract the regenerated aldehyde.

  • Slowly add a sodium hydroxide solution (to make the solution basic) or a hydrochloric acid solution (to make it acidic) with shaking to decompose the adduct and liberate the free aldehyde.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation to obtain the purified this compound.

  • The purity of the regenerated aldehyde can be assessed by GC-FID.

Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol provides a general method for determining the purity of a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or equivalent) is suitable for separating this compound from common impurities.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 200-250°C.

  • Detector Temperature: Typically 250-300°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/minute.

    • Final hold: Hold at 150°C for 5 minutes. (This program is a starting point and should be optimized for the specific impurity profile.)

Procedure:

  • Sample Preparation: Dilute the purified this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.

    • Calculate the purity using the area percent method, assuming that all components have a similar response factor in the FID: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis cluster_product Product crude_this compound Crude this compound flask Add to Round-Bottom Flask with Stirring Bar crude_this compound->flask assemble Assemble Distillation Apparatus flask->assemble heat Heat Gently assemble->heat collect_forerun Collect and Discard Forerun heat->collect_forerun collect_main Collect Main Fraction (46-50°C) collect_forerun->collect_main stop Stop Distillation collect_main->stop gc_fid Purity Analysis by GC-FID stop->gc_fid pure_product Purified this compound gc_fid->pure_product

Caption: Workflow for Fractional Distillation of this compound.

chemical_purification_workflow cluster_adduct_formation Adduct Formation cluster_regeneration Aldehyde Regeneration cluster_analysis Analysis cluster_product Product crude Crude this compound dissolve Dissolve in Solvent crude->dissolve add_bisulfite Add Saturated Sodium Bisulfite dissolve->add_bisulfite stir Stir for Several Hours add_bisulfite->stir filter Filter and Wash Adduct stir->filter suspend Suspend Adduct in Water filter->suspend add_base_acid Add Base/Acid and Organic Solvent suspend->add_base_acid extract Separate Organic Layer add_base_acid->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate gc_fid_analysis Purity Analysis by GC-FID evaporate->gc_fid_analysis purified_product Purified this compound gc_fid_analysis->purified_product

Caption: Workflow for Chemical Purification via Bisulfite Adduct.

Conclusion

The selection of an appropriate purification technique for this compound is a critical decision that impacts product quality and process efficiency.

  • Fractional distillation is a fundamental and effective method for general purification, particularly for removing impurities with significantly different boiling points.

  • Azeotropic distillation is highly advantageous for producing anhydrous this compound, achieving high yields.[2]

  • Extractive distillation offers a solution for separating challenging close-boiling impurities.

  • Preparative chromatography (GC and HPLC) provides the highest resolution and is ideal for achieving very high purity, albeit often at a smaller scale and higher cost.

  • Chemical purification via bisulfite adduct formation is a highly selective method for isolating this compound from complex mixtures, especially when distillation is impractical.[7]

Researchers and process chemists should carefully consider the initial purity of their material, the specific impurities present, the desired final purity, and the scale of operation when choosing a purification strategy. For many applications, a combination of these techniques may be necessary to achieve the desired product specifications. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to Inter-laboratory Quantification of Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantification of propionaldehyde. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid laboratories in selecting and implementing appropriate analytical techniques. While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes data from robust single-laboratory validations to serve as a performance benchmark.[1]

This compound, or propanal, is a three-carbon aldehyde used in the synthesis of plastics, rubber chemicals, and as a disinfectant and preservative.[2] Its quantification is crucial in various matrices, including environmental samples, food products, and biological specimens, due to its potential toxicity.[3][4]

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as required sensitivity, selectivity, sample matrix, and laboratory instrumentation. The most prevalent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often with derivatization.[5][6]

Table 1: Performance Characteristics of this compound Quantification Methods

MethodPrincipleDerivatization AgentTypical MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-FID Separation based on volatility, detection by flame ionizationNone (direct injection or headspace)Infant Formulas[7]>0.99---
GC-PID Separation based on volatility, detection by photoionizationNone (direct injection or headspace)Food and Cosmetics[7]----
HS-GC-MS Headspace extraction, separation by GC, detection by MSNoneCigarette Smoke[8]>0.9920.014-0.12 µ g/cigarette 0.045-0.38 µ g/cigarette 78.5-115
HPLC-UV Separation of DNPH-derivative by reversed-phase HPLC, UV detection2,4-Dinitrophenylhydrazine (DNPH)Drinking Water[3]-1 ppb-60.8-100.4
HPLC-UV Separation of DNPH-derivative by reversed-phase HPLC, UV detection2,4-Dinitrophenylhydrazine (DNPH)Industrial Surfactants[9]-0.5 µg/g--
Colorimetric Reaction with ninhydrin (B49086) to form a colored product, spectrophotometric detectionNinhydrinAir/Solutions[4]-1-3 µg--

Data synthesized from single-laboratory validation studies. Direct inter-laboratory comparison data is limited.

Experimental Protocols

Detailed methodologies for the most common and robust analytical techniques for this compound quantification are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and suitable for the direct analysis of volatile compounds like this compound, particularly when using headspace sampling.[8]

a) Instrumentation and Conditions:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer (MS).[8]

  • Column: DB-624 (60 m, 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injection Mode: Headspace or direct injection. For headspace, incubation of the sample at a controlled temperature (e.g., 60°C) is typical.

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for screening.[1]

    • MS Source Temperature: 230°C.[1]

    • MS Quadrupole Temperature: 150°C.[1]

b) Sample Preparation (Headspace):

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • For quantification, add an appropriate internal standard (e.g., benzene-D6).[8]

  • Seal the vial and incubate at a constant temperature (e.g., 60-80°C) for a set time to allow for equilibration of this compound in the headspace.

  • Inject a portion of the headspace vapor into the GC-MS system.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This widely accessible and robust method requires derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by UV.[3][9]

a) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.[5]

  • Column: C18 reversed-phase column (e.g., Cosmosil 5C18-MS).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v).[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30-40°C).

  • Detection Wavelength: 360 nm.[3]

  • Injection Volume: 10-20 µL.[5]

b) Sample Preparation and Derivatization:

  • To a known volume of the sample, add a solution of DNPH in a suitable solvent (e.g., acetonitrile) and an acid catalyst (e.g., perchloric acid).[3]

  • Incubate the mixture at a controlled temperature (e.g., 55°C) for a specific time (e.g., 60 minutes) to ensure complete derivatization.[3]

  • The resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary.[3]

Visualizations

Experimental and Metabolic Pathways

To facilitate understanding, the following diagrams illustrate a typical experimental workflow for this compound analysis and its primary metabolic pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization (e.g., DNPH for HPLC) Sample->Derivatization If required Extraction Extraction / Clean-up (e.g., SPE) Sample->Extraction Direct Analysis Derivatization->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Detection (MS, FID, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

General workflow for this compound quantification.

Metabolic_Pathway This compound This compound (CH3CH2CHO) PropionicAcid Propionic Acid (CH3CH2COOH) This compound->PropionicAcid Aldehyde Dehydrogenase PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA IntermediaryMetabolism Intermediary Metabolism (e.g., Citric Acid Cycle) PropionylCoA->IntermediaryMetabolism

Metabolic pathway of this compound.

This compound is primarily metabolized in the body via oxidation to propionic acid by aldehyde dehydrogenase.[2][4] Propionic acid is then converted to propionyl-CoA, which can enter intermediary metabolic pathways such as the citric acid cycle.[4]

References

Propionaldehyde as an Internal Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accuracy of quantitative analysis often hinges on the use of an internal standard (IS). An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a comprehensive comparison of propionaldehyde's performance as an internal standard, particularly in gas chromatography-mass spectrometry (GC-MS), against other alternatives, supported by experimental data.

The Role and Requirements of an Internal Standard

An effective internal standard is crucial for mitigating variations that can occur during sample preparation and injection into the analytical instrument. Ideally, an internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample. It should also be well-resolved from other components in the sample matrix. The use of an internal standard that co-elutes with the analyte is possible with mass spectrometry if they have different mass-to-charge ratios.

This compound as an Internal Standard: Performance Data

This compound is a volatile organic compound that has been successfully employed as an internal standard in the analysis of other short-chain aldehydes. Its chemical properties make it a suitable candidate for such applications, particularly in complex matrices like food, beverages, and environmental samples.

A key study on the simultaneous determination of four aldehydes in the gas phase of mainstream cigarette smoke by headspace GC-MS provides valuable performance data for a method where this compound was one of the target analytes quantified using an isotopic internal standard (benzene-D6)[1]. While not used as the internal standard in this specific study, the validation data for this compound itself gives a strong indication of its behavior and suitability in such a role.

Parameter Performance Metric Source
Linearity (R²) >0.992[1]
Recovery 78.5% - 115%[1]
Precision (RSD) < 10%[1]
Limit of Detection (LOD) 0.014 µ g/cigarette [1]
Limit of Quantitation (LOQ) 0.045 µ g/cigarette [1]

These figures demonstrate that methods involving this compound can achieve excellent linearity, good recovery, and acceptable precision, making it a reliable compound for quantitative analysis.

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific analytes and the sample matrix. Here, we compare this compound with two major classes of alternatives: other non-deuterated aldehydes and deuterated internal standards.

Non-Deuterated Aldehydes (e.g., Butanal, Pentanal)

Structurally similar aldehydes like butanal or pentanal are often considered as potential internal standards for the analysis of other volatile aldehydes. The primary advantage of using such compounds is their similar chemical behavior to the analytes of interest, which can help to compensate for matrix effects and variations in sample preparation.

Deuterated Internal Standards: The Gold Standard

Isotopically labeled internal standards, such as deuterated aldehydes, are widely regarded as the "gold standard" in quantitative mass spectrometry[2]. These compounds are chemically almost identical to their non-labeled counterparts, meaning they exhibit very similar extraction, derivatization, and chromatographic behavior. The key difference is their mass, which allows them to be distinguished by a mass spectrometer.

An application note comparing the performance of a deuterated internal standard (hexanal-d12) with a non-deuterated one (decanal) for the analysis of hexanal (B45976) clearly illustrates the superiority of the former.

Analyte Internal Standard Type Matrix Recovery (%) Precision (%RSD)
HexanalDeuterated HexanalPlasma98.54.2
HexanalDeuterated HexanalUrine99.13.8
HexanalDecanal (Non-deuterated)Plasma85.214.5
HexanalDecanal (Non-deuterated)Urine115.718.2

Data compiled from an application note by BenchChem.

The data clearly shows that the deuterated internal standard provides significantly better accuracy (recovery closer to 100%) and precision (lower %RSD) in both plasma and urine matrices. This is because the deuterated standard can more effectively compensate for matrix effects and analyte loss during sample preparation. While this compound can be an effective internal standard, a deuterated version (this compound-d6) would likely offer superior performance, especially in complex biological or environmental samples.

Experimental Protocols

Below are detailed methodologies for the analysis of volatile aldehydes using GC-MS, where this compound could be employed as an internal standard.

Protocol 1: Headspace GC-MS for Volatile Aldehydes (Direct Analysis)

This method is suitable for the analysis of volatile aldehydes in liquid samples without derivatization.

1. Sample Preparation:

  • Pipette a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

  • Add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol) to each sample, calibration standard, and blank.

  • Seal the vials immediately.

2. Headspace Incubation and Injection:

  • Place the vials in the headspace autosampler.

  • Incubate at a controlled temperature (e.g., 90°C) for a specific time (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.[1]

  • Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

3. GC-MS Conditions:

  • GC Column: DB-624 (60 m x 0.32 mm x 1.8 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for target aldehydes and the internal standard.

Protocol 2: GC-MS with PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the stability and chromatographic properties of aldehydes.

1. Sample Preparation and Derivatization:

  • To a known volume of the sample, add the this compound internal standard.

  • Add a PFBHA solution and adjust the pH to be acidic.

  • Incubate the mixture to allow for the formation of PFBHA-oxime derivatives.

  • Extract the derivatives with a suitable organic solvent (e.g., hexane).

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized to separate the PFBHA derivatives.

  • MS Detector: Operated in SIM mode to monitor the characteristic ions of the derivatized analytes and internal standard.

Logical Workflow for Internal Standard Selection and Method Validation

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow.

G cluster_0 Internal Standard Selection cluster_1 Method Validation Analyte Define Target Analytes IS_Candidates Identify Potential IS Candidates (this compound, Deuterated Analogs, etc.) Analyte->IS_Candidates Matrix Characterize Sample Matrix Matrix->IS_Candidates Screening Screen Candidates for: - No interference - Good resolution - Similar chemical properties IS_Candidates->Screening Selection Select Optimal Internal Standard Screening->Selection Linearity Linearity & Range Selection->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOQ Limit of Quantitation (LOQ) Specificity->LOQ Validated_Method Validated Analytical Method LOQ->Validated_Method

Workflow for internal standard selection and method validation.

Signaling Pathway of Internal Standard Correction

The underlying principle of using an internal standard is to correct for variations in the analytical signal. This can be visualized as a signaling pathway where the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signals fluctuate.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Analyte_Initial Analyte Analyte_Signal Analyte Signal Analyte_Initial->Analyte_Signal Variable Loss/Efficiency IS_Initial Internal Standard IS_Signal IS Signal IS_Initial->IS_Signal Variable Loss/Efficiency Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Principle of internal standard correction in quantitative analysis.

Conclusion

This compound can serve as a reliable and effective internal standard for the quantitative analysis of other volatile aldehydes by GC-MS, particularly in less complex matrices. Its performance, as indicated by validation data for methods where it is an analyte, meets the typical requirements for linearity, accuracy, and precision.

However, for analyses requiring the highest level of accuracy and precision, especially in complex biological or environmental samples, a deuterated internal standard is the superior choice. The use of an isotopically labeled analog of the analyte provides the most effective correction for matrix effects and variations in sample preparation.

The selection of an internal standard should always be guided by a thorough method development and validation process to ensure the chosen standard is fit for the intended purpose. Researchers and drug development professionals should carefully consider the nature of their samples and the required data quality when choosing between this compound, other non-deuterated aldehydes, or a deuterated internal standard.

References

Efficacy comparison of different inhibitors for propionaldehyde polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionaldehyde, a crucial intermediate in chemical synthesis, is susceptible to spontaneous polymerization through two primary pathways: free-radical polymerization and aldol (B89426) condensation. This instability can lead to decreased product purity, increased viscosity, and the formation of undesirable byproducts, posing significant challenges in storage, handling, and reaction control. The selection of an appropriate inhibitor is paramount to ensure the integrity of this compound. This guide provides a comparative analysis of common inhibitors for both polymerization routes, supported by available experimental data from related systems, and outlines a comprehensive protocol for their efficacy evaluation.

Comparison of Polymerization Inhibitors

This compound's propensity to polymerize necessitates the use of inhibitors tailored to the specific polymerization mechanism. Free-radical polymerization is typically mitigated by phenolic antioxidants, while aldol condensation is controlled by altering reaction conditions or using specific amine-based inhibitors.

Inhibitor ClassSpecific InhibitorTarget PolymerizationMechanism of ActionTypical ConcentrationAdvantages & Disadvantages
Phenolic Antioxidants Butylated Hydroxytoluene (BHT)Free-RadicalScavenges peroxy radicals by donating a hydrogen atom, terminating the radical chain reaction.[1]0.01 - 0.5% w/w[1]Advantages: Highly effective, widely available, good solubility in organic compounds. Disadvantages: Can decrease the degree of conversion at higher concentrations.[1]
Hydroquinone (B1673460) (HQ)Free-RadicalDonates a hydrogen atom to peroxy radicals, forming a stable complex and terminating the polymerization chain.[2]100 - 200 ppmAdvantages: Effective inhibitor, often used in monomer stabilization. Disadvantages: Can be more toxic than BHT, may discolor the product.
Amines EthylenediamineAldol CondensationActs as a base to catalyze the reaction but can also form Schiff bases with the aldehyde, preventing enolate formation.Varies with applicationAdvantages: Effective in preventing fouling in industrial streams. Disadvantages: Can introduce impurities, may need to be removed before subsequent reactions.

Experimental Protocols

To facilitate the direct comparison of inhibitor efficacy for this compound polymerization, a detailed experimental protocol is provided below. This protocol is a composite of established methods for evaluating polymerization inhibitors in aldehydes and related monomers.

Protocol: Evaluating the Efficacy of Free-Radical Polymerization Inhibitors

1. Objective: To determine the induction period and the rate of polymerization of this compound in the presence of various concentrations of free-radical inhibitors (e.g., BHT, Hydroquinone).

2. Materials:

  • This compound (freshly distilled to remove any existing polymer)

  • Inhibitors: Butylated Hydroxytoluene (BHT), Hydroquinone (HQ)

  • Solvent (e.g., anhydrous toluene, if required)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Glass vials with airtight septa

  • Heating block or oil bath with precise temperature control

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring monomer concentration.

  • Viscometer or Rheometer (optional, for monitoring changes in viscosity)

3. Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor in the chosen solvent or directly in this compound at various concentrations (e.g., 0, 50, 100, 200, 500 ppm).

    • In a glovebox or under an inert atmosphere, dispense a fixed volume of the this compound/inhibitor solution into labeled glass vials.

    • Securely seal the vials with airtight septa.

  • Polymerization Induction:

    • Place the vials in the heating block or oil bath set to a specific temperature (e.g., 60°C) to accelerate polymerization.

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each vial using a syringe.

  • Analysis:

    • Immediately analyze the withdrawn aliquots by GC or HPLC to determine the concentration of the remaining this compound monomer.

    • (Optional) At the end of the experiment, measure the viscosity of the solution in each vial.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each inhibitor concentration.

  • The induction period is the time before a significant decrease in monomer concentration is observed.

  • The rate of polymerization can be determined from the slope of the concentration vs. time plot after the induction period.

  • Compare the induction periods and polymerization rates for the different inhibitors and concentrations to determine their relative efficacy.

Protocol: Evaluating the Efficacy of Aldol Condensation Inhibitors

1. Objective: To measure the rate of aldol condensation of this compound in the presence of amine-based inhibitors (e.g., ethylenediamine).

2. Materials:

  • This compound

  • Inhibitor: Ethylenediamine

  • Caustic solution (e.g., NaOH) to catalyze the reaction

  • Solvent (e.g., water or an alcohol/water mixture)

  • UV-Vis Spectrophotometer

  • pH meter

3. Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and the inhibitor in the chosen solvent in separate containers.

    • In a reaction vessel (e.g., a cuvette for the spectrophotometer), mix the this compound solution and the inhibitor solution.

    • Adjust the pH of the solution to the desired level for the condensation reaction.

  • Reaction Monitoring:

    • Initiate the reaction by adding the caustic solution.

    • Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. The formation of the α,β-unsaturated aldehyde product of the aldol condensation results in a characteristic UV absorbance that can be tracked over time.

    • Record the absorbance at the wavelength of maximum absorbance (λmax) of the product at regular time intervals.

4. Data Analysis:

  • Convert the absorbance data to the concentration of the product using a previously established calibration curve (Beer-Lambert Law).

  • Plot the concentration of the product as a function of time.

  • The initial rate of reaction can be determined from the initial slope of this plot.

  • Compare the reaction rates for different concentrations of the inhibitor to evaluate its efficacy in slowing down the aldol condensation.

Visualizations

Experimental_Workflow Workflow for Efficacy Comparison of this compound Polymerization Inhibitors cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_aldehyde Distill this compound prep_inhibitor Prepare Inhibitor Stock Solutions (BHT, HQ, Ethylenediamine) prep_aldehyde->prep_inhibitor prep_samples Prepare Test Samples (Varying Inhibitor Concentrations) prep_inhibitor->prep_samples induce_poly Induce Polymerization (Heat for Free-Radical, Catalyst for Aldol) prep_samples->induce_poly Transfer Samples monitor_reaction Monitor Reaction Progress (GC/HPLC for Monomer, UV-Vis for Aldol Product) induce_poly->monitor_reaction plot_data Plot Concentration vs. Time monitor_reaction->plot_data Collect Data calc_metrics Calculate Efficacy Metrics (Induction Period, Polymerization Rate) plot_data->calc_metrics compare Compare Inhibitor Performance calc_metrics->compare

Caption: Experimental workflow for comparing inhibitor efficacy.

References

A Comparative Toxicity Assessment of Short-Chain Aldehydes: Formaldehyde, Acetaldehyde, and Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of three common short-chain aldehydes: formaldehyde (B43269), acetaldehyde, and acrolein. These highly reactive compounds are encountered both as environmental pollutants and as endogenous byproducts of cellular metabolism.[1][2] Understanding their comparative toxicity is crucial for risk assessment, mechanistic studies, and the development of therapeutic strategies against aldehyde-induced cellular damage.

Short-chain aldehydes exert their toxicity primarily through their electrophilic nature, allowing them to form covalent adducts with critical macromolecules, including DNA and proteins.[3][4][5] This interaction can lead to a cascade of detrimental cellular events, including cytotoxicity, genotoxicity, and oxidative stress, ultimately compromising cellular function and viability.[1][2]

Comparative Toxicity Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the toxic potential of formaldehyde, acetaldehyde, and acrolein. The toxic potency generally follows the order: acrolein > formaldehyde > acetaldehyde.

AldehydeCell LineAssayEndpointResultReference
Formaldehyde A549 (Human Lung)Cell ViabilityIC501.0 µmol/L[6]
Acetaldehyde A549 (Human Lung)Cell ViabilityIC502.4 µmol/L[6]
Acrolein A549 (Human Lung)Cell ViabilityIC503.3 µmol/L[6]
Formaldehyde Nasal Epithelial CellsCytotoxicityLC50Not specified, but toxicity is additive with acrolein[7]
Acrolein Nasal Epithelial CellsCytotoxicityLC50Not specified, but toxicity is additive with formaldehyde[7]
Table 1: Comparative Cytotoxicity of Short-Chain Aldehydes. IC50 (Inhibitory Concentration 50%) and LC50 (Lethal Concentration 50%) values represent the concentration of an aldehyde required to inhibit or kill 50% of the cells, respectively.
AldehydeAssay TypeKey FindingsMechanism
Formaldehyde VariousInduces DNA-protein cross-links, DNA adducts, and single-strand breaks.[8][9]Reacts with primary amines on DNA bases (e.g., N² of deoxyguanosine) and lysine (B10760008) residues in proteins.[3][4]
Acetaldehyde VariousForms DNA adducts (e.g., N²,N²-propano-guanine) and can lead to interstrand cross-links.[1][8]Reacts preferentially with hard nucleophiles like the N² nitrogen of deoxyguanosine.[4]
Acrolein VariousPotent genotoxin; forms various DNA adducts.As an α,β-unsaturated aldehyde, it is a soft electrophile that reacts with soft nucleophilic sites.[3][4]
Table 2: Comparative Genotoxicity of Short-Chain Aldehydes.
AldehydeEffectMechanism
Formaldehyde Induces ROS production and depletes glutathione (B108866) (GSH).[10]Can activate enzymes like cytochrome P450 that generate ROS. GSH is consumed during its detoxification.[10][11]
Acetaldehyde Increases ROS levels and lipid peroxidation.Metabolism via enzymes like cytochrome P450 can generate ROS.[1]
Acrolein Potent inducer of oxidative stress, leading to GSH depletion and protein carbonylation.[12]Reacts readily with sulfhydryl groups on cysteine residues in proteins and glutathione.[3][4]
Table 3: Comparative Induction of Oxidative Stress.

Key Signaling Pathways in Aldehyde Toxicity

Aldehyde exposure triggers a complex network of cellular signaling pathways in response to molecular damage. The diagrams below illustrate the central mechanisms involved.

Aldehyde_Toxicity_Mechanism cluster_0 Exposure cluster_1 Molecular Interaction cluster_2 Cellular Targets cluster_3 Cellular Damage Aldehyde Short-Chain Aldehyde (Formaldehyde, Acetaldehyde, Acrolein) Adducts Formation of Adducts Aldehyde->Adducts DNA DNA Adducts->DNA Proteins Proteins Adducts->Proteins OxidativeStress Oxidative Stress (ROS Production) Adducts->OxidativeStress indirectly Genotoxicity Genotoxicity (DNA Damage, Cross-links) DNA->Genotoxicity Proteotoxicity Proteotoxicity (Enzyme Inactivation, Misfolding) Proteins->Proteotoxicity Oxidative_Stress_Pathway Aldehyde Aldehyde Exposure ROS Increased ROS Production Aldehyde->ROS GSH_Depletion GSH Depletion Aldehyde->GSH_Depletion Detoxification Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Cell_Damage GSH_Depletion->Cell_Damage Reduced Defense More_Aldehydes Endogenous Aldehyde Production (e.g., HNE, Acrolein) Lipid_Peroxidation->More_Aldehydes More_Aldehydes->ROS Vicious Cycle Nrf2_Keap1_Pathway cluster_baseline Baseline State cluster_stress Oxidative/Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nrf2 is degraded Keap1_mod Keap1 Modification (Cysteine Adducts) Aldehyde Aldehydes Aldehyde->Keap1_mod Nrf2_release Nrf2 Release & Translocation Keap1_mod->Nrf2_release Conformational change ARE Nrf2 binds to ARE (Antioxidant Response Element) Nrf2_release->ARE To Nucleus Genes Transcription of Antioxidant Genes (e.g., GST, NQO1) ARE->Genes Experimental_Workflow cluster_assays Toxicity Assessment Start Cell Culture & Seeding Treatment Expose cells to Aldehydes (Formaldehyde, Acetaldehyde, Acrolein) + Controls Start->Treatment Incubation Incubate for defined period Treatment->Incubation LDH Cytotoxicity Assay (LDH Release) Incubation->LDH Comet Genotoxicity Assay (Comet Assay) Incubation->Comet ROS Oxidative Stress Assay (ROS Production) Incubation->ROS Data Data Acquisition & Analysis LDH->Data Comet->Data ROS->Data

References

Safety Operating Guide

Propionaldehyde: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive operational and disposal plan for propionaldehyde, a highly flammable and irritating compound. Adherence to these procedures is essential for minimizing risks and preventing environmental contamination.

Immediate Safety and Handling

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles. A face shield may also be necessary.
Skin Protection Chemical-resistant gloves (Butyl Rubber is often recommended) and a flame-retardant lab coat or chemical protection suit.[2]
Respiratory Protection If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is required.

Operational Plan for this compound Waste Disposal

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should it be discharged into the sewer system or allowed to evaporate into the atmosphere.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Storage:

    • Store the waste container in a designated, cool, and well-ventilated satellite accumulation area, away from heat, sparks, open flames, and other ignition sources.[5]

    • Ensure the container is tightly closed to prevent the escape of flammable vapors.[5]

  • Spill Management:

    • In the event of a spill, immediately evacuate all non-essential personnel and remove all ignition sources.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite (B1170534) or dry sand.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Disposal of Contaminated Materials:

    • Empty Containers: Empty this compound containers are considered hazardous waste as they may retain flammable residual vapors.[1] They should be handled by the hazardous waste disposal service along with the liquid waste.

    • Contaminated PPE: Dispose of any contaminated gloves, lab coats, or other disposable PPE as hazardous waste in accordance with institutional and local regulations.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • The most common method of disposal for this compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Quantitative Data for this compound

ParameterValueReference
Chemical Formula C₃H₆O
CAS Number 123-38-6
ACGIH TLV-TWA 20 ppm (8-hour Time-Weighted Average)[2]
Flash Point -9 °C (15.8 °F)
Explosive Limits 2.3% - 21% by volume in air[6]
Odor Threshold 0.145 ppm[2]

Experimental Protocols

No in-lab neutralization protocols are recommended for this compound waste. Chemical treatment, such as oxidation, should only be performed by trained professionals at a designated waste treatment facility.[3] Attempting to neutralize aldehydes in a laboratory setting without the proper expertise and equipment can be dangerous.

This compound Disposal Workflow

This compound Disposal Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill empty_container Handle Empty Container start->empty_container collect_waste Collect in a labeled, compatible hazardous waste container. is_spill->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate & remove ignition sources. 2. Wear appropriate PPE. 3. Absorb with non-combustible material. 4. Collect in a sealed container. is_spill->spill_procedure Yes store_waste Store in a designated, cool, well-ventilated Satellite Accumulation Area. collect_waste->store_waste spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. store_waste->contact_ehs final_disposal Disposal by a licensed facility (e.g., high-temperature incineration). contact_ehs->final_disposal dispose_container Dispose of as hazardous waste along with liquid waste. empty_container->dispose_container dispose_container->contact_ehs

Caption: A logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of propionaldehyde, designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a highly flammable and irritating chemical, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE, exposure limits, and other key safety data.

ParameterSpecificationSource
Occupational Exposure Limit 20 ppm (ACGIH, 8-hour TWA)[1][2]
Hand Protection Butyl Rubber Gloves. Specific breakthrough time should be confirmed with the glove manufacturer as it can vary based on thickness and brand.[1]
Eye Protection Indirect-vent, impact and splash-resistant goggles.[1]
Face Protection A face shield should be worn in conjunction with goggles, especially when there is a high risk of splashing.[3]
Respiratory Protection For exposures exceeding 20 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]
Protective Clothing Wear protective gloves and clothing to avoid skin contact. All protective clothing (suits, gloves, footwear, headgear) should be clean and put on before work.[1]

Operational and Disposal Plans

Handling and Storage:

This compound is highly flammable and can form explosive peroxides, especially when in contact with air and light.[4] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources such as open flames, sparks, and hot surfaces.[5] All equipment used for handling and transferring this compound must be properly grounded and bonded to prevent static discharge.[1][5] Use only non-sparking tools.[1][6]

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][7] Containers should be tightly closed and stored under an inert gas like nitrogen or argon.[4]

Spill Management:

In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[1] Wear appropriate PPE, including respiratory protection.[4] For small spills, use a non-combustible absorbent material like activated charcoal, sand, or dry earth to contain the spill.[1][8] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[8] Ventilate the area and wash it thoroughly after the cleanup is complete.[1] For large spills, consider downwind evacuation of at least 300 meters (1000 feet).[8]

Disposal:

This compound may be classified as a hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[1][9] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.[1][3] Do not dispose of this compound down the drain.[4][7] Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[3]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1] Seek medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Emergency shower and eyewash facilities should be readily available in the immediate work area.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Response A Review SDS B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Inspect Equipment C->D E Ground and Bond Equipment D->E F Use Non-Sparking Tools E->F G Dispense Chemical F->G H Seal Container G->H M Spill Occurs G->M N Exposure Occurs G->N I Segregate Waste H->I J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L O Evacuate and Alert M->O P Follow First Aid N->P Q Contain and Clean Spill O->Q

Caption: Workflow for safe this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionaldehyde
Reactant of Route 2
Propionaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.